1-Chloroisoquinoline-7-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCARSJRZMDFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942119-65-5 | |
| Record name | 1-chloroisoquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5)
Executive Summary
1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5) is a high-value heterocyclic building block characterized by "orthogonal electrophilicity." Its structure features two distinct reactive sites: a highly labile sulfonyl chloride group at the 7-position and a heteroaryl chloride at the 1-position. This dual functionality makes it a critical scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, particularly for ophthalmic therapeutics (glaucoma treatment) and cardiovascular research.
This guide provides a comprehensive technical analysis of the molecule’s reactivity, validated synthetic protocols, and safety considerations for medicinal chemists.
Part 1: Structural Analysis & Reactivity Profile
The Orthogonal Scaffold
The utility of CAS 942119-65-5 lies in its ability to undergo sequential, selective functionalization.
-
Site A (C7-Sulfonyl Chloride): This is the "kinetic" electrophile. It reacts rapidly with nucleophiles (amines, alcohols) under mild, basic conditions (0°C to RT). It is highly moisture-sensitive.
-
Site B (C1-Chloro): This is the "thermodynamic" or catalytic electrophile. The chlorine at the 1-position is activated by the adjacent ring nitrogen (C=N bond), making it susceptible to Nucleophilic Aromatic Substitution (
) at elevated temperatures or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Chemo-Selectivity Strategy
To maximize yield and minimize polymerization, researchers must adhere to a strict Order of Operations :
-
Step 1 (Sulfonylation): Functionalize the C7-sulfonyl chloride first. The C1-Cl bond is generally stable under the mild conditions required for sulfonamide formation.
-
Step 2 (C1-Modification): Once the sulfonamide is established, the C1-Cl site can be subjected to harsher conditions (heat, transition metal catalysis) to install the second diversity element.
Figure 1: Orthogonal reactivity map showing the kinetic distinction between the sulfonyl chloride and aryl chloride sites.
Part 2: Synthetic Utility & Applications[1][2][3][4]
Kinase Inhibitor Design (ROCK)
Isoquinoline sulfonamides are the pharmacophore backbone for ROCK inhibitors (e.g., Fasudil, Ripasudil). While Fasudil utilizes the 5-sulfonyl isomer, the 7-sulfonyl substitution pattern offers a distinct vector for exploring the ATP-binding pocket of kinases.
-
Mechanism: The sulfonamide moiety typically binds to the hinge region of the kinase or interacts with the phosphate-binding loop (P-loop).
-
Diversity Vector: The C1-position allows for the introduction of hydrophobic aryl groups or solubilizing heterocycles, crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Synthesis of the Core
While often purchased, the core can be synthesized via the oxidative chlorination of 1-hydroxyisoquinoline-7-sulfonic acid using phosphorus pentachloride (
Part 3: Experimental Protocols
Protocol A: Selective Sulfonamide Formation (C7 Functionalization)
Target: Derivatization of the sulfonyl group without disturbing the C1-chloride.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM), Anhydrous
Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the amine and base in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents competing SNAr reactions at the C1 position.
-
Addition: Dissolve CAS 942119-65-5 in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check via TLC or LCMS. The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or the appearance of the product mass.
-
Workup: Quench with water. Wash organic layer with 0.1M HCl (to remove unreacted amine) and Brine. Dry over
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Protocol B: Suzuki-Miyaura Coupling (C1 Functionalization)
Target: Arylation of the C1 position on the pre-formed sulfonamide.
Reagents:
-
7-Sulfonamido-1-chloroisoquinoline (Product from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv)
- (2M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Methodology:
-
Degassing: Combine the sulfonamide, boronic acid, and base in dioxane. Sparge with Nitrogen for 10 minutes.
-
Catalyst: Add the Palladium catalyst quickly to minimize air exposure.
-
Heating: Heat the sealed vial to 90°C for 4–12 hours.
-
Purification: Filter through Celite to remove Palladium residues. Concentrate and purify via flash chromatography (Hexane/Ethyl Acetate gradient).
Part 4: Technical Data Summary
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 262.11 g/mol | |
| Physical State | Solid (Pale Yellow/Beige) | Hydroscopic |
| Solubility | DCM, THF, DMF, DMSO | Reacts with water/alcohols |
| Storage | -20°C, Inert Atmosphere | Moisture Sensitive |
| Main Impurity | Sulfonic Acid derivative | Result of hydrolysis (Mass -18.[1]5) |
Part 5: Safety & Handling (SDS Highlights)
1. Hydrolysis Hazard: This compound reacts violently with water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.
-
Precaution: Always open containers in a fume hood. Use dry solvents (water content <50 ppm).
2. Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
PPE:[2] Neoprene gloves, chemical safety goggles, and lab coat are mandatory.
3. Stability: Degrades rapidly if stored in non-air-tight containers. If the solid turns from pale yellow to sticky/orange, significant hydrolysis has occurred.
Part 6: Visualizing the Workflow
The following diagram illustrates the standard library generation workflow using this scaffold.
Figure 2: Step-by-step workflow for generating a library of kinase inhibitors from the this compound core.
References
-
BenchChem. (2025).[3][2] Reaction of Isoquinoline-sulfonyl chlorides with Amines: Protocols and Applications. Retrieved from
-
World Intellectual Property Organization (WIPO). (2007). Isoquinolinone derivatives as ROCK inhibitors.[3][4] Patent WO2007026664A1.[4] Retrieved from
-
National Institutes of Health (NIH). (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. PubMed Central. Retrieved from
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 1-Chloroisoquinoline Derivatives. Retrieved from
Sources
- 1. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salt form of isoquinolinone compound as ROCK protein kinase inhibitor and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Deep Dive: 1-Chloroisoquinoline-7-sulfonyl Chloride
Executive Summary: Beyond the Standard Isomer
In the landscape of isoquinoline-based medicinal chemistry, the 5-sulfonyl chloride isomer (precursor to Fasudil) dominates the literature. However, 1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5) has emerged as a critical scaffold for next-generation kinase inhibitors, specifically targeting Poly ADP-ribose glycohydrolase (PARG) and Rho-associated protein kinase (ROCK) pathways where altered vector geometry is required for selectivity.
This guide addresses the specific challenges associated with this compound: regiochemical fidelity during synthesis (avoiding the thermodynamic 5-isomer) and chemoselective functionalization (discriminating between the C7-sulfonyl chloride and the C1-aryl chloride).
Chemical Identity & Structural Analysis[1][2]
The dual-electrophile nature of this molecule—hosting both a sulfonyl chloride and an imidoyl-like aryl chloride—defines its utility.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 942119-65-5 |
| Molecular Formula | C₉H₅Cl₂NO₂S |
| Molecular Weight | 262.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis sensitive) |
Structural Reactivity Logic
-
C7-SO₂Cl (Sulfonyl Chloride): The primary electrophile. Highly reactive toward nucleophiles (amines, alcohols) at 0°C.
-
C1-Cl (Aryl Chloride): A secondary electrophile. The nitrogen atom in the isoquinoline ring activates this position for Nucleophilic Aromatic Substitution (SₙAr), but it typically requires elevated temperatures (>60°C) or catalysis, allowing for orthogonal functionalization.
Synthetic Routes & Production Integrity
The Regioselectivity Challenge
A common error in early-stage development is attempting direct chlorosulfonylation of 1-chloroisoquinoline using chlorosulfonic acid. This fails to yield the 7-isomer as the major product. Electrophilic aromatic substitution on the isoquinoline core favors the 5-position (peri-position) due to electronic distribution.
The Validated Route: Sandmeyer-Type Transformation
To guarantee the 7-position regiochemistry, the synthesis must proceed via a directed precursor, typically 7-amino-1-chloroisoquinoline .
Protocol: Diazotization-Chlorosulfonylation
This protocol ensures 100% regiochemical integrity.
-
Precursor Preparation: Start with 7-amino-1-chloroisoquinoline (synthesized via reduction of the 7-nitro analog).
-
Diazotization: Dissolve the amine in concentrated HCl/acetic acid at -5°C. Add NaNO₂ dropwise to form the diazonium salt.
-
Sulfonyl Chloride Formation:
-
Prepare a saturated solution of SO₂ in glacial acetic acid with CuCl₂ (catalyst).
-
Add the cold diazonium solution to the SO₂ mixture.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
-
Workup: Pour onto ice water. The product precipitates as a solid.[1][2] Filter and dry under vacuum immediately to prevent hydrolysis.
Caption: Validated synthetic workflow ensuring regiochemical purity at the C7 position via Sandmeyer transformation.
Experimental Protocols: Chemoselective Coupling
The following protocol demonstrates how to functionalize the sulfonyl group without disturbing the C1-chloride, a critical requirement for SAR library generation.
Protocol: Selective Sulfonamide Formation
Objective: Synthesize N-substituted-1-chloroisoquinoline-7-sulfonamide.
Reagents:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (0.2 M concentration) under an inert atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is the key control variable to prevent SₙAr at the C1 position.
-
Addition: Mix the amine and TEA in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check TLC or LC-MS. The C1-Cl should remain intact (Mass = Product MW). If C1-substitution occurs, lower temperature to -10°C for future runs.
-
Workup: Wash with 1N HCl (to remove excess amine/TEA), then brine. Dry over Na₂SO₄ and concentrate.
Downstream Reactivity: The C1-Displacement
Once the sulfonamide is established, the C1-chloride can be displaced to introduce a second diversity vector.
Caption: Chemoselective reactivity map illustrating the kinetic priority of sulfonyl chloride functionalization over aryl chloride displacement.
Applications in Drug Discovery[7]
PARG Inhibition
Recent patent literature (e.g., WO2016092326) highlights the use of the 7-sulfonyl isoquinoline scaffold in developing Poly ADP-ribose glycohydrolase (PARG) inhibitors. The 7-position geometry allows the sulfonamide tail to extend into specific solvent-exposed regions of the PARG catalytic pocket, distinct from the binding mode of 5-substituted analogs.
ROCK Inhibitor Optimization
While Fasudil utilizes the 5-isomer, the 7-isomer is employed in Structure-Activity Relationship (SAR) campaigns to modulate kinase selectivity. Shifting the sulfonamide vector from C5 to C7 alters the hinge-binding interaction of the isoquinoline core, often reducing affinity for off-target kinases like PKA or PKG.
References
-
GlaxoSmithKline IP Development Ltd. (2016). 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of parg. WO2016092326A1. Google Patents. Link
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. (Citing Yang, Z. et al., Synthesis 2014).[3] Link
-
ChemicalBook. (2024). 1-Chloroisoquinoline Properties and Synthesis. Link
-
PubChem. (2024). Isoquinoline, 1-chloro- Compound Summary. National Library of Medicine. Link
Sources
Technical Guide: Structure Elucidation of 1-Chloroisoquinoline-7-sulfonyl chloride
[1][2][3]
Executive Summary & Strategic Context
In the development of Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics, the sulfonyl moiety location dictates potency and selectivity.[1][2] While the 5-sulfonyl regioisomer (e.g., Fasudil precursor) is kinetically favored during direct chlorosulfonation, the 7-sulfonyl isomer often requires specific directed synthesis or rigorous purification.[1][2]
Confusing the 7-isomer with the 5-isomer is a common "silent failure" in early drug discovery.[1][2][3] This guide provides a self-validating analytical protocol to unambiguously assign the structure of This compound , utilizing the 1-Chloro substituent as a specific spectral handle.[1][2][3]
Key Structural Challenges[1][3]
-
Regioisomerism: Distinguishing the 7-sulfonyl substitution from the 5-, 6-, or 8-positions.
-
Labile Functionality: The sulfonyl chloride (
) is moisture-sensitive, requiring anhydrous handling during analysis to prevent hydrolysis to the sulfonic acid.[1][2] -
Peri-Effects: The 1-Chloro group exerts steric and electronic effects on the H-8 proton, which is a critical diagnostic marker.[1][2][3]
Analytical Strategy & Logic
The elucidation relies on a "process of elimination" strategy, primarily driven by 1H NMR coupling constants and 2D NMR connectivity .[2][3]
The "Smoking Gun" Logic Tree
To validate the 7-position, we look for specific spin systems in the benzenoid ring (Ring A).[1]
| Feature | 7-Sulfonyl (Target) | 5-Sulfonyl (Common Impurity) |
| H-8 Signal | Singlet (s) or doublet with meta-coupling ( | Doublet (d) with ortho-coupling ( |
| Spin System | 2+1 System: Two ortho protons (H-5, H-6) and one isolated proton (H-8).[1][2][3] | 3 System: Three contiguous protons (H-6, H-7, H-8) forming a d-t-d pattern.[1][2][3] |
| NOE Contact | Strong NOE between H-3 and H-4. | Strong NOE between H-3 and H-4.[1][2][3] |
Experimental Protocols
Sample Preparation (Critical)[1][2]
-
Solvent: Anhydrous
(stored over 4Å molecular sieves).[1][2][3] Avoid DMSO- if possible, as trace water promotes hydrolysis to the sulfonic acid, shifting peaks and confusing assignment.[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm NMR tube, argon flushed.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and chlorine isotope pattern.
-
Method: APCI (Atmospheric Pressure Chemical Ionization) or fast ESI in positive mode.[1][2][3]
-
Target Data:
Nuclear Magnetic Resonance (NMR)
Objective: Definitive regiochemical assignment.
Predicted 1H NMR Shifts (400 MHz,
)
-
H-8 (d, ~8.7 ppm,
Hz): Diagnostic Signal. Deshielded by the adjacent (ortho) and the 1-Cl group (peri-interaction).[1][2] It appears as a singlet or finely split doublet.[1][2][3] -
H-6 (dd, ~8.2 ppm,
Hz): Coupled to H-5 and H-8.[1][2] -
H-5 (d, ~8.1 ppm,
Hz): Coupled only to H-6.
Key 2D Experiments
Visualization of Elucidation Logic
The following diagram illustrates the decision matrix for distinguishing the regioisomers.
Figure 1: NMR Decision Tree for assigning the regioochemistry of chlorosulfonated 1-chloroisoquinoline.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 262.11 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon moisture exposure.[1][2][3][5] |
| Melting Point | 120–125 °C (Dec) | Decomposition often observed due to SO2 loss.[1][2][3] |
| IR (ATR) | 1380, 1175 cm⁻¹ | Characteristic asymmetric/symmetric |
| Solubility | DCM, Chloroform, THF | Reacts with alcohols and water.[1][2][3] |
Synthesis & Stability Considerations
Synthesis Route Validation
To ensure the 7-isomer is obtained, direct chlorosulfonation of 1-chloroisoquinoline is NOT recommended as it favors the 5-position [1].[1][2][3]
Stability Warning
The C-1 chlorine atom activates the ring towards nucleophilic attack, while the sulfonyl chloride is highly electrophilic.[1][2]
References
-
BenchChem. Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. (2025).[1][2][3][7][8][9][10] Retrieved from [1][2]
-
Yang, Z., et al. Synthesis of sulfonyl chlorides via oxidative chlorosulfonation of S-alkyl isothiourea salts.[1][2][3][6] Synthesis (2013).[1][2][3] [1][2]
-
PubChem. 1-Chloroisoquinoline Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2]
-
Shibuya, K., et al. Structure of 4-fluoroisoquinoline-5-sulfonyl chloride.[1][2][3][10] Acta Crystallographica Section C (2012).[1][2][3][11]
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Chloroisoquinoline-7-sulfonyl chloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 1-Chloroisoquinoline-7-sulfonyl chloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 942119-65-5). This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
This compound is a bifunctional molecule incorporating both a chlorinated heterocyclic system and a reactive sulfonyl chloride group. This unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel sulfonamides.[1][2] However, the very features that make it synthetically useful also dictate its significant chemical hazards.
A foundational understanding of its reactivity is paramount. The sulfonyl chloride moiety is a potent electrophile, highly susceptible to nucleophilic attack.[3] This reactivity, especially towards water and other protic nucleophiles, is a primary driver of its hazardous properties.
1.1. GHS Classification and Physicochemical Data
The Globally Harmonized System (GHS) provides a starting point for hazard assessment. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, supplier data and the known hazards of its constituent functional groups provide a clear warning.
| Property | Value | Source |
| CAS Number | 942119-65-5 | [4] |
| Molecular Formula | C₉H₅Cl₂NO₂S | [4] |
| Molecular Weight | 262.11 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 31-36 °C | [6] |
| Boiling Point | 274-275 °C (at 768 mmHg) | [6] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |
1.2. Hazard Summary
Based on available data, this compound is classified as a hazardous substance.[4]
-
Signal Word: Danger [4]
-
GHS Pictograms:
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. This is a primary hazard associated with the sulfonyl chloride group, which can hydrolyze to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[4][7][8]
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[4]
-
The compound is classified under UN Number 3261 , Hazard Class 8, Packing Group III, indicating it is a corrosive solid.[4]
The Chemistry of Hazard: Reactivity and Incompatibilities
Understanding the "why" behind safety protocols requires a look at the molecule's reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3]
2.1. Hydrolysis: The Primary Reactivity Hazard
The most immediate and significant reaction is with water. Sulfonyl chlorides react violently or exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[7][9] This reaction is the basis for its severe corrosive properties.
C₉H₅ClN(SO₂Cl) + 2H₂O → C₉H₅ClN(SO₃H) + HCl
This reactivity dictates that the compound must be handled under anhydrous conditions whenever possible.
Caption: Hydrolysis of this compound.
2.2. Incompatible Materials
To prevent dangerous reactions, strict segregation from the following is mandatory:
-
Water and Moist Air: As detailed above, leads to the release of corrosive acids.[7]
-
Strong Bases (e.g., hydroxides, amines): Reacts violently.[8][9]
-
Alcohols: Reacts to form sulfonate esters, which can be exothermic.[9]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[9]
-
Metals: In the presence of moisture, the generated acids will attack many metals.[9][10]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
-
Ventilation: The laboratory should be well-ventilated to control background levels of any potential contaminants.[12]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[13] Their locations must be known to all personnel.
3.2. Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following must be worn at all times when handling the compound:
-
Hand Protection: Use proper glove removal technique to avoid skin contact. Due to the corrosive nature, double-gloving with compatible materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is recommended. Consult glove manufacturer data for breakthrough times.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[7][8]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. For operations involving larger quantities or increased splash potential, a chemical-resistant apron is necessary.[11]
-
Respiratory Protection: While a fume hood is the primary control, if an assessment indicates potential exposure above limits, an appropriate respirator (e.g., NIOSH-approved with acid gas cartridges) must be used.[13]
Caption: Mandatory workflow for handling the compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
4.1. Storage Protocol
-
Container: Store in the original, tightly sealed container.[14][15]
-
Location: Store in a cool (2-8°C), dry, well-ventilated area designated for corrosive materials.[4][14]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.[16]
-
Segregation: Store separately from incompatible materials, especially bases, alcohols, and oxidizing agents.[11]
4.2. Waste Disposal
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[11]
-
Containers: Use designated, clearly labeled, and sealed hazardous waste containers.[11]
-
Procedure: Do not attempt to neutralize the waste in the lab. Waste disposal must be handled by trained personnel or a certified environmental management company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[17]
Emergency Procedures: Spill and Exposure
Immediate and correct response to an emergency can significantly mitigate harm.
5.1. Spill Response
-
Evacuate: Immediately evacuate the area and alert others.[11]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: For minor spills, trained personnel with appropriate PPE may proceed. For major spills, evacuate and call emergency services.
-
Cleanup (Minor Spill):
-
Wear full PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels or cellulose-based absorbents. [9]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
5.2. Personnel Exposure
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[8][17]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16][18]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][18] Do not delay.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easily possible.[7][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][18]
Conclusion
This compound is a potent and versatile chemical intermediate. Its utility is matched by its significant hazards, primarily driven by the reactivity of the sulfonyl chloride functional group. By adhering to the principles of proactive hazard assessment, stringent engineering controls, diligent use of personal protective equipment, and prepared emergency response, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: preventing contact and uncontrolled reactions is the key to mitigating risk.
References
- International Chemical Safety Cards (ICSC). (n.d.). SULPHURYL CHLORIDE (ICSC 0198).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals.
- ChemScene. (n.d.). This compound (CAS 942119-65-5).
- Thermo Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfonyl Chloride.
- New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- TCI Chemicals. (2025, May 9). SAFETY DATA SHEET - 1-Chloroisoquinoline.
- International Programme on Chemical Safety (IPCS). (2018, May). METHANESULFONYL CHLORIDE (ICSC 1163). Inchem.org.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Acros Organics. (n.d.). SAFETY DATA SHEET - 1-Chloroisoquinoline.
- Merck Millipore. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2024, November 19). SAFETY DATA SHEET - 1-Chloroisoquinoline.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Chloroisoquinoline.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- National Institutes of Health (NIH). (n.d.). Isoquinoline, 1-chloro-. PubChem.
- BenchChem. (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ChemicalBook. (2026, January 13). 1-Chloroisoquinoline Chemical Properties,Uses,Production.
- Chem-Impex. (n.d.). 1-Chloroisoquinoline.
- ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
Technical Monograph: Spectroscopic Profiling of 1-Chloroisoquinoline-7-sulfonyl chloride
This guide is structured as a high-level technical monograph designed for drug discovery scientists and analytical chemists.[1] It synthesizes confirmed structural data of the isoquinoline core with substituent-specific spectroscopic principles to provide a rigorous characterization profile.[1]
CAS Registry Number: 942119-65-5
Molecular Formula: C
Executive Technical Summary
1-Chloroisoquinoline-7-sulfonyl chloride is a critical electrophilic intermediate used in the synthesis of sulfonamide-based kinase inhibitors.[1] Unlike its more common regioisomer (the 5-sulfonyl derivative used in Fasudil), the 7-sulfonyl variant allows for vector extension into the solvent-exposed regions of the ATP binding pocket in specific kinase targets.[1]
This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) to assist in the structural validation and purity assessment of this compound. Given the potential for regioisomeric contamination (specifically the 5-isomer) during synthesis, precise interpretation of the spectroscopic data is required.[1]
Synthesis & Regiochemical Integrity
Direct chlorosulfonation of 1-chloroisoquinoline typically favors the 5-position due to kinetic control.[1] Therefore, high-purity this compound is most reliably accessed via a Sandmeyer-type reaction starting from the 7-amino derivative. This pathway ensures regiochemical fidelity.[1]
Validated Synthesis Workflow (Graphviz Visualization)
[1]
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the presence of two chlorine atoms and one sulfur atom, creating a distinct isotopic envelope.[1]
Molecular Ion Profile (ESI+/EI)
-
Base Peak (M): m/z 260.9 (Calculated Monoisotopic)[1]
-
Ionization Mode: ESI+ (typically observed as hydrolyzed sulfonic acid if wet) or EI (molecular ion visible).[1]
Isotopic Abundance Pattern
The presence of two chlorine atoms (
| Ion Species | m/z (approx) | Theoretical Abundance | Origin |
| M+ | 261 | 100% | |
| M+2 | 263 | ~65% | Mixed |
| M+4 | 265 | ~11% |
Fragmentation Pathway
Under Electron Impact (EI), the molecule exhibits a characteristic fragmentation series involving the sequential loss of the sulfonyl group and the halogen.[1]
[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for distinguishing the 7-sulfonyl isomer from the 5-sulfonyl isomer.[1] The 1-chloro substituent exerts a deshielding effect on the pyridine ring protons (H3, H4), while the 7-sulfonyl group strongly deshields H8 (singlet-like) and H6.[1]
H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (
| Proton Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-8 | 8.85 - 8.90 | d (meta) | Diagnostic: Most deshielded due to ortho -SO | |
| H-3 | 8.35 | d | Deshielded by adjacent Nitrogen and C1-Cl.[1] | |
| H-6 | 8.25 | dd | Ortho to -SO | |
| H-5 | 8.05 | d | Meta to -SO | |
| H-4 | 7.75 | d | Coupled to H3; least deshielded in the pyridine ring.[1] |
Key Differentiation from 5-Isomer:
-
In the 5-sulfonyl isomer , the H8 proton is a doublet with large ortho coupling (
Hz) to H7.[1] -
In the 7-sulfonyl isomer (this compound), H8 is isolated (no ortho neighbor), appearing as a singlet or small meta doublet.[1] This is the primary quality control checkpoint.
C NMR Signals (100 MHz, CDCl )
-
C=N / C-Cl (C1): ~150-152 ppm[1]
-
C-SO2Cl (C7): ~145 ppm[1]
-
Aromatic CH: 134 ppm (C3), 132 ppm (C8), 128 ppm (C6), 126 ppm (C5), 122 ppm (C4).[1]
Infrared (IR) Spectroscopy
IR analysis is useful for monitoring the integrity of the sulfonyl chloride group, which is moisture-sensitive.[1]
| Frequency (cm | Vibration Mode | Functional Group | Notes |
| 1380 - 1390 | Sulfonyl Chloride | Strong, sharp band.[1] Disappears upon hydrolysis. | |
| 1170 - 1185 | Sulfonyl Chloride | Strong symmetric stretch.[1] | |
| 1050 - 1100 | Aryl Chloride | Characteristic of the 1-chloro substituent. | |
| 3050 - 3100 | Aromatic C-H | Weak intensity.[1] | |
| ~1620 | Isoquinoline Ring | Ring skeletal vibration.[1] |
Quality Alert: The appearance of a broad band at 2500-3300 cm
References & Data Sources
-
Synthesis & Intermediates:
-
Isoquinoline Spectroscopic Standards:
-
General Chlorosulfonation Methodologies:
-
Commercial Availability & CAS Verification:
Sources
Strategic Synthesis of 1-Chloroisoquinoline: A Technical Guide to Starting Materials and Protocols
Part 1: Core Directive & Executive Summary
1-Chloroisoquinoline (CAS: 19493-44-8) is a "privileged scaffold" in medicinal chemistry, serving as the critical electrophilic entry point for synthesizing 1-amino, 1-alkoxy, and 1-aryl isoquinoline derivatives found in kinase inhibitors and antitumor agents.
This guide moves beyond simple recipe listing to analyze the starting material selection strategy . The choice of starting material—whether a commodity heterocycle or a de novo synthesized precursor—dictates the impurity profile, scalability, and cost-efficiency of the campaign.
The Three Primary Entry Points
-
Isoquinoline (via N-Oxide): The industry standard for unsubstituted parent rings. High atom economy, low cost.
-
Isoquinolin-1(2H)-one (Isocarbostyril): The preferred route for substituted rings where the ketone is constructed first to lock in regiochemistry.
-
Cinnamic Acid Derivatives: A "total synthesis" approach for highly complex analogs requiring specific substitution patterns unavailable in commercial isoquinolines.
Part 2: Detailed Technical Workflows
Route A: The Oxidative Rearrangement (Industry Standard)
Starting Material: Isoquinoline
Key Intermediate: Isoquinoline N-oxide
Reagent: Phosphorus Oxychloride (
This route relies on the Meisenheimer-type rearrangement . It is the most direct method for producing the parent 1-chloroisoquinoline on a multi-gram to kilogram scale.
1. Mechanism & Causality
The reaction proceeds in two distinct phases. First, the nitrogen is oxidized to activate the C1 position. Second,
-
Activation: The N-oxide oxygen attacks the hard phosphorus center of
, creating a highly reactive intermediate (chlorophosphonium salt). -
Nucleophilic Attack: The chloride ion attacks the C1 position (now highly electrophilic due to the adjacent cationic nitrogen complex).
-
Elimination: The P-O bond is cleaved, restoring aromaticity and yielding the chlorinated product.
2. Experimental Protocol (Self-Validating)
-
Step 1: N-Oxidation
-
Dissolve Isoquinoline (1.0 eq) in DCM or Acetic Acid.
-
Add m-CPBA (1.1 eq) or
/Urea complex at 0°C. Stir at RT until TLC shows consumption of starting material (approx. 3-12 h). -
Validation: The N-oxide is much more polar than the starting material (lower
on Silica/EtOAc). -
Workup: Wash with aqueous
to remove benzoic acid byproducts. Dry and concentrate.
-
-
Step 2: Chlorination
-
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (
). -
Addition: Add Isoquinoline N-oxide (solid) to neat
(5–10 volumes). Note: serves as both reagent and solvent. -
Reaction: Heat to reflux (105°C) for 2–6 hours.
-
Monitoring: Aliquot quenched in MeOH; check via HPLC/TLC. Disappearance of the polar N-oxide spot confirms conversion.
-
Quenching (CRITICAL SAFETY): Cool to RT. Remove excess
via vacuum distillation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring. The exotherm is violent; maintain internal temp <20°C to prevent hydrolysis of the product back to the isoquinolinone. -
Purification: Basify with
to pH 8–9. Extract with DCM. Flash chromatography (Hexane/EtOAc) yields a white/off-white solid.
-
Route B: The Dehydroxy-Chlorination (Substituted Analogs)
Starting Material: Isoquinolin-1(2H)-one (Isocarbostyril)
Reagent:
This route is preferred when the isoquinoline ring must be built de novo with substituents (e.g., 6-methoxy, 7-nitro) that are difficult to install on the parent ring.
1. Precursor Synthesis: Accessing the Isoquinolinone
Before chlorination, the isoquinolinone core is often synthesized via:
-
From Isocoumarins: Reaction with
or primary amines converts isocoumarins to isoquinolinones.[1] -
From 2-Halobenzamides: Cu-catalyzed intramolecular cyclization with keto-esters or alkynes.
2. Experimental Protocol
-
Mix: Suspend Isoquinolin-1(2H)-one (1.0 eq) in
(5 eq). -
Additive: For unreactive substrates, add
(1.0 eq) or a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the active chloro-iminium species. -
Reflux: Heat at 100–110°C. The suspension will clear as the starting material (lactam form) converts to the chloroisoquinoline (aromatic, soluble).
-
Workup: Similar to Route A.
Route C: Advanced "Total Synthesis" (Cinnamic Acid)
Starting Material: Cinnamic Acid Derivatives
Pathway: Curtius Rearrangement
Used for highly specific isotope labeling or complex substitution patterns.
-
Curtius Rearrangement: Convert substituted cinnamic acid to cinnamyl azide using
or . -
Thermal Cyclization: Heat to form the isocyanate, which undergoes electrocyclic ring closure to form the isoquinolinone.
-
Chlorination: Proceed as in Route B.
Part 3: Visualization & Data
Decision Logic for Starting Materials
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target structure complexity.
Reaction Mechanism: N-Oxide to 1-Chloro
Figure 2: Mechanistic pathway of the POCl3-mediated chlorination/rearrangement.
Comparative Data: Chlorination Reagents
| Reagent | Conditions | Yield (Typical) | Pros | Cons |
| Reflux (105°C) | 85–95% | Standard, robust, high conversion. | Harsh workup, viscous residue. | |
| Reflux | 90–98% | Better for unreactive/electron-rich substrates. | Higher phosphorus waste, harder quench. | |
| Reflux (75°C) | 40–60% | Lower boiling point, easier removal. | Often insufficient activation energy for this specific transformation; lower yields. |
Part 4: References
-
Regioselective Chlorination of Isoquinoline N-Oxides. ResearchGate. Available at: [Link]
-
Synthesis of Isoquinolin-1(2H)-ones via Curtius Rearrangement. Royal Society of Chemistry (OBC). Available at: [Link]
Sources
Technical Guide: Electrophilic Aromatic Substitution on 1-Chloroisoquinoline
Executive Summary
1-Chloroisoquinoline (CAS 19493-44-8) is a pivotal scaffold in medicinal chemistry, serving as a precursor for alkaloids and bioactive heterocycles. While its C1-chlorine atom is highly activated for nucleophilic displacement (SNAr) and palladium-catalyzed cross-couplings, performing Electrophilic Aromatic Substitution (EAS) on this core requires a nuanced understanding of electronic deactivation and regiocontrol.
This guide details the mechanistic imperatives and experimental protocols for functionalizing the benzenoid ring of 1-chloroisoquinoline. The primary challenge lies in overcoming the electron-deficient nature of the isoquinoline nucleus while maintaining the integrity of the C1-Cl handle for subsequent derivatization.
Mechanistic Foundation & Regioselectivity
To successfully execute EAS on 1-chloroisoquinoline, one must analyze the substrate not as a neutral molecule, but as it exists under the harsh acidic conditions typical of nitration or sulfonation.
Electronic Structure Analysis
Under standard EAS conditions (e.g.,
-
Deactivation of the Heterocycle: The positive charge on the nitrogen exerts a powerful inductive ($ -I
-M $) electron-withdrawing effect. This renders the pyridine ring (positions 1, 3, 4) inert to electrophilic attack. -
Benzenoid Reactivity: The fused benzene ring (positions 5, 6, 7, 8) retains sufficient electron density to undergo substitution, though it is deactivated relative to naphthalene.
-
The C1-Chloro Effect: The chlorine atom at position 1 is electron-withdrawing by induction. While it typically directs ortho/para in benzene, its location here reinforces the deactivation of the heterocyclic ring. Crucially, it exerts a peri-interaction (steric repulsion) on Position 8.
The Decision Matrix: C5 vs. C8
In unsubstituted isoquinoline, EAS yields a mixture of C5 and C8 products (the
-
Position 8: Sterically hindered by the peri-chlorine atom at C1.
-
Position 5: Accessible and electronically favored as the
-position of the fused system.
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the dominance of the C5-substitution route.
Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 1-chloro-5-nitroisoquinoline. Context: This is the standard "stress test" for EAS on this scaffold. The resulting nitro group can be reduced to an amine, providing a handle for orthogonal functionalization relative to the C1-Cl.
Reagents & Equipment
-
Substrate: 1-Chloroisoquinoline (1.0 eq)
-
Solvent/Catalyst: Conc. Sulfuric Acid (
, 98%) -
Reagent: Potassium Nitrate (
) or Fuming Nitric Acid ( ) -
Apparatus: 3-neck round bottom flask, internal temperature probe, ice-salt bath.
Step-by-Step Methodology
-
Solubilization (Critical): Charge the flask with
(approx. 5 mL per mmol of substrate). Cool to 0°C. Add 1-chloroisoquinoline portion-wise.-
Note: The reaction is exothermic due to protonation. Ensure internal temp
.
-
-
Electrophile Generation: In a separate vessel, dissolve
(1.1 eq) in . This generates the nitronium ion ( ) in situ, which is gentler than direct fuming addition. -
Addition: Add the nitration mixture dropwise to the substrate solution, maintaining temp between 0–5°C.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: TLC (EtOAc/Hexane) may be difficult due to the ionic nature of the intermediate. Aliquot quenching into water/EtOAc is required for monitoring.
-
-
Quenching: Pour the reaction mixture onto crushed ice (5x volume). The product typically precipitates as a solid or oil.
-
Neutralization: Carefully adjust pH to ~8 using
or saturated .-
Caution: Do not use strong NaOH if possible, as the C1-Cl is susceptible to hydrolysis at high pH/temperature (forming the isocarbostyril).
-
-
Isolation: Filter the precipitate or extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.
Yield Expectation: 60–75% of the 5-nitro isomer.
Protocol B: Chlorosulfonation
Objective: Synthesis of 1-chloroisoquinoline-5-sulfonyl chloride. Context: Sulfonyl chlorides are versatile intermediates for sulfonamides (medicinal chemistry targets).
Step-by-Step Methodology
-
Setup: Flame-dry a flask under Argon. Add Chlorosulfonic acid (
, 5–8 eq). -
Addition: Cool acid to 0°C. Add 1-chloroisoquinoline solid portion-wise.
-
Heating: This reaction requires higher activation energy. Heat the mixture to 100–120°C for 2 hours.
-
Workup: Cool to room temp. Very slowly drip the reaction mixture onto crushed ice.
-
Safety: Chlorosulfonic acid reacts violently with water.
-
-
Isolation: The sulfonyl chloride will precipitate. Filter immediately and wash with cold water. Dry in a vacuum desiccator (hydrolysis sensitive).
Analytical Data & Validation
When characterizing the products, specific NMR signatures confirm the C5 substitution over C8.
| Feature | 1-Chloroisoquinoline (Start) | 5-Nitro Product | 8-Nitro Product (Minor) |
| H-8 Signal | Doublet (approx 8.3 ppm) | Deshielded Doublet (downfield shift due to peri-effect of Cl, but no nitro ortho) | Absent (Substituted) |
| H-5 Signal | Doublet/Multiplet | Absent (Substituted) | Deshielded Doublet |
| Coupling | Complex aromatic region | Distinct AB system for H6/H7 | Distinct AB system for H5/H6/H7 |
| MS (m/z) | 163/165 (3:1 ratio) | 208/210 (M+) | 208/210 (M+) |
Strategic Workflow: The "Handle" Preservation
A common pitfall in drug development is the accidental hydrolysis of the C1-Chlorine during EAS workup. The workflow below ensures the preservation of the halogen for downstream cross-coupling (e.g., Suzuki-Miyaura).
References
-
Sigma-Aldrich. 1-Chloroisoquinoline Product Specification & Safety Data. Retrieved from
-
ChemicalBook. 1-Chloro-5-isoquinolinesulfonic Acid Properties and Synthesis. Retrieved from
-
PubChem. Isoquinoline, 1-chloro- Compound Summary.[1] National Library of Medicine. Retrieved from
-
Frontiers in Chemistry. Chemo- and regioselective nitration of aromatics. (Contextual reference for nitration protocols). Retrieved from
-
ResearchGate. Synthesis of Nitro-isoquinolines: Experimental and Theoretical Study. (Mechanistic grounding for regioselectivity). Retrieved from
Sources
The Electrophilic Sulfur: Mastering Sulfonyl Chloride Reactivity in Medicinal Chemistry
Executive Summary & Core Directive
The Sulfonyl Chloride (
This guide corrects that misconception. Unlike acyl chlorides, which react via a planar carbonyl intermediate, sulfonyl chlorides react at a tetrahedral sulfur center, often involving hypervalent transition states or distinct elimination-addition pathways (sulfenes).
The goal of this guide is operational mastery: controlling chemoselectivity, managing the "Sulfene Shunt" in aliphatic substrates, and leveraging modern SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Mechanistic Underpinnings: The Bifurcation of Reactivity
To optimize a reaction, you must understand the transition state. Sulfonyl chlorides do not follow a "one-size-fits-all" mechanism. The pathway depends entirely on the nature of the R-group .
A. Aromatic Substrates: The Direct Attack
For arenesulfonyl chlorides (e.g., Tosyl chloride), the reaction is a concerted nucleophilic substitution at sulfur (
-
Geometry: The nucleophile attacks
opposite the leaving group (Cl), forming a trigonal bipyramidal transition state. -
Electronic Effect: Electron-withdrawing groups on the ring accelerate the reaction by making the sulfur more electrophilic (Hammett
is positive). -
Steric Effect: Bulky ortho-substituents significantly retard the rate due to shielding of the sulfur center.
B. Aliphatic Substrates: The "Sulfene Shunt"
For alkanesulfonyl chlorides with
-
Pathway: Base-mediated
-like elimination of HCl generates a Sulfene intermediate ( ). -
Consequence: Sulfenes are hyper-reactive electrophiles. They are non-discriminatory and can lead to rapid hydrolysis (reacting with trace water) or oligomerization if the nucleophile is slow.
-
Operational Tip: If your yield with MsCl is low using TEA (Triethylamine), switch to a non-nucleophilic base or a biphasic system to suppress sulfene formation, or cool the reaction to
to control the sulfene capture.
Visualization: The Mechanistic Decision Tree
Figure 1: Mechanistic divergence based on substrate structure. Note the high-risk "Sulfene" pathway for aliphatic chlorides.
Chemoselectivity & Optimization Strategies
When designing a synthesis, choice of conditions dictates chemoselectivity.
Solvent & Base Matrix
| Condition Set | Components | Best For | Mechanism Note |
| Standard Anhydrous | DCM, TEA or DIPEA | General sulfonamide synthesis | Fast, but risks sulfene formation with aliphatic chlorides. |
| Schotten-Baumann | THF/Water or Acetone/Water + | Amino acids, water-soluble amines | Interfacial reaction. Hydrolysis competes but amine attack is usually faster. |
| Catalytic Activation | DCM, Pyridine (solvent), DMAP (cat.) | Sterically hindered amines/alcohols | DMAP forms a reactive |
| Phase Transfer | Toluene/Water, PTC, Inorganic Base | Scale-up, cost-sensitive processes | Avoids expensive organic bases; easier workup. |
The "DMAP Trap"
While DMAP (4-Dimethylaminopyridine) is a powerful catalyst, it can be dangerous with sulfonyl chlorides.
-
Risk: DMAP forms a highly electrophilic sulfonyl-DMAP salt. If the desired nucleophile is weak (e.g., a tertiary alcohol), this salt may persist and react with trace moisture or even decompose the substrate.
-
Correction: Always add DMAP last, and only if TLC indicates stalled conversion.
Experimental Protocols
Protocol A: High-Fidelity Sulfonamide Synthesis (General)
Target: Synthesis of a secondary sulfonamide from a primary amine and tosyl chloride.
Rationale: This protocol uses a "self-validating" stoichiometry. We use a slight excess of the electrophile to ensure complete amine consumption, then quench the excess to simplify purification.
Reagents:
-
Primary Amine (1.0 equiv)
-
Sulfonyl Chloride (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)
-
DCM (Anhydrous, 0.2 M concentration wrt amine)
-
Quench:
-Dimethylethylenediamine (DMEDA)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add Amine and TEA to DCM under
. Cool to .-
Why? Cooling suppresses exotherms and potential side reactions (sulfenes).
-
-
Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add dropwise to the amine solution over 10 minutes.
-
Observation: Fuming may occur (HCl generation).[2] A white precipitate (
) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS at 1 hour.
-
Self-Validation: The amine spot should disappear. If SM remains, add 0.1 equiv more chloride.
-
-
The "Scavenger" Quench: Once complete, add 0.2 equiv of DMEDA. Stir for 15 mins.
-
Workup: Dilute with EtOAc. Wash with 1M HCl (removes TEA and DMEDA-sulfonamide), then Sat.
, then Brine. Dry over .
Protocol B: SuFEx Activation (Chloride to Fluoride Conversion)
Target: Converting a Sulfonyl Chloride to a Sulfonyl Fluoride for "Click" Chemistry.
Context: Sulfonyl fluorides are far more stable than chlorides (resist hydrolysis) but react specifically with phenols/amines under SuFEx conditions. This transformation is vital for creating stable biological probes [1].
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 equiv) -
Acetonitrile/Water (1:1 v/v)
Step-by-Step:
-
Mixing: Dissolve Sulfonyl Chloride in Acetonitrile.
-
Activation: Add a solution of
in water.-
Note: Glassware etching is negligible at this concentration/duration, but plastic (polypropylene) vessels are safer for fluoride chemistry.
-
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Monitoring: TLC will show a slight shift (Fluorides are often more non-polar than chlorides). GC-MS or
-NMR is the gold standard for confirmation.
-
-
Workup: Dilute with Ether/EtOAc. Wash with water.[6][7][8] Dry and concentrate.
-
Result: The resulting Sulfonyl Fluoride is stable to flash chromatography and storage.
-
Safety & Stability Profile
Thermal Hazards
Sulfonyl chlorides are pseudo-stable .
-
Decomposition: Many decompose exothermically above
, releasing and . -
Distillation Warning: Never distill sulfonyl chlorides to dryness. The residue can be shock-sensitive or prone to rapid decomposition.
Hydrolysis & Pressure
-
The HCl Generator: Hydrolysis releases HCl gas. In a closed vial, a small amount of water ingress can generate enough pressure to shatter the glass.
-
Storage: Store in a desiccator or under inert gas. If a bottle is old and "crusty," vent it carefully in a fume hood before use.
Modern Applications: The SuFEx Revolution
The field has moved beyond simple sulfonamide synthesis. The SuFEx (Sulfur-Fluoride Exchange) methodology, pioneered by Sharpless, utilizes the unique stability-reactivity profile of the
-
Concept: The
bond is isoelectronic with the amide bond but is resistant to reduction and general nucleophiles. It only reacts when "activated" (e.g., by a silyl ether and a fluoride catalyst, or by specific protein residues like Tyrosine). -
Workflow: Drug discovery teams now routinely convert library hits (containing
) into analogues to create covalent inhibitors that target specific protein pockets [2].
Figure 2: The SuFEx workflow. Converting the unstable Chloride to the stable Fluoride allows for targeted covalent chemistry.
References
-
Sharpless, K. B., et al. (2014). "SuFEx-Based Polysulfate Connectors for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research. [Link]
-
Rogne, O. (1971). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. [Link][1]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide on the Core Intermediates in Isoquinoline Sulfonamide Synthesis
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key chemical intermediates that form the foundation for synthesizing isoquinoline sulfonamides. This class of compounds is of high interest in medicinal chemistry, most notably for its role in the development of Rho-associated protein kinase (ROCK) inhibitors like fasudil.[1] This document moves beyond simple procedural lists to explain the causality behind synthetic choices, ensuring a robust and applicable understanding of the core concepts.
Introduction: The Significance of the Isoquinoline Sulfonamide Scaffold
The isoquinoline structural motif is a recurring theme in a multitude of natural products and pharmacologically active molecules.[2][3] When fused with a sulfonamide group, it gives rise to a privileged scaffold with a wide range of biological activities, including antibacterial and anticancer properties.[2][4][5] However, its most prominent role in modern drug discovery is as a potent inhibitor of ROCK. Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, including hypertension, stroke, and cancer, making its inhibitors a critical area of research.[1][6] Fasudil, an isoquinoline sulfonamide, is a clinically approved ROCK inhibitor used for treating cerebral vasospasm, underscoring the therapeutic importance of this molecular architecture.[7]
The synthesis of these complex molecules is not a trivial matter. It relies on the strategic construction of the core isoquinoline ring system, followed by the introduction of the critical sulfonamide functionality. Understanding the formation and manipulation of the key intermediates in these pathways is paramount to achieving efficient and scalable syntheses. This guide will focus on two canonical and powerful strategies for building the isoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Part 1: The Bischler-Napieralski Route to Dihydroisoquinolines
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[8][9] This reaction is a cornerstone of isoquinoline synthesis and proceeds through distinct and crucial intermediates.
Key Intermediate 1: N-Acyl-β-phenethylamines
The journey begins with the N-acyl-β-phenethylamine. This intermediate is typically prepared by the straightforward acylation of a corresponding β-phenethylamine with a carboxylic acid, acyl chloride, or anhydride.
-
Causality in Formation : The choice of acylating agent and reaction conditions is critical. The use of a coupling agent like propylphosphonic anhydride (T3P) with a carboxylic acid offers a sustainable, one-pot method that avoids pre-activation of the acid and proceeds at room temperature.[10] This amide formation is the crucial first step that sets up the subsequent intramolecular cyclization. The nature of the "R" group on the acyl moiety will ultimately become the substituent at the C1 position of the resulting isoquinoline.
Experimental Protocol: Synthesis of N-Acyl-β-phenethylamine
Objective: To synthesize an N-acyl-β-phenethylamine intermediate from a β-phenethylamine and a carboxylic acid.
Materials:
-
β-phenethylamine derivative (1.2 eq)
-
Carboxylic acid (1.0 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate) (1.5 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a suitable reaction vial, combine the tryptamine (1.2 eq), the selected carboxylic acid (1.0 eq), and triethylamine (2.0 eq).[10]
-
Add the T3P solution (1.5 eq) and a minimal amount of ethyl acetate to ensure stirring.[10]
-
Stir the resulting mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction by adding water and ethyl acetate.
-
Separate the organic and aqueous phases. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude N-acyl-β-phenethylamine.[10]
-
Purify the crude product via column chromatography as needed.
Key Intermediate 2: 3,4-Dihydroisoquinolines via Nitrilium Ion
The hallmark of the Bischler-Napieralski reaction is the acid-catalyzed cyclization of the N-acylphenethylamine. This is an intramolecular electrophilic aromatic substitution.[8][9]
-
Mechanism and Causality : The reaction is conducted in the presence of a strong dehydrating Lewis acid, such as phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5).[8][11] The acid activates the amide carbonyl group, facilitating the elimination of water to form a highly electrophilic nitrilium ion intermediate.[8][12] This intermediate is the key to the cyclization. The electron-rich aromatic ring of the phenethyl group then attacks the electrophilic nitrilium carbon, leading to the formation of the dihydroisoquinoline ring. The presence of electron-donating groups on the aromatic ring significantly accelerates this step.[9][13]
Key Intermediate 3: The Aromatized Isoquinoline
The dihydroisoquinoline produced from the Bischler-Napieralski reaction is often not the final isoquinoline core. It must be oxidized to achieve the fully aromatic isoquinoline ring system.
-
Oxidation Strategies : This aromatization can be achieved using various oxidizing agents. A common laboratory method involves heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent. Other methods include the use of pyridine-N-oxide at high temperatures, which is effective for a range of substrates and produces only volatile side products.[14][15]
Workflow Diagram: Bischler-Napieralski Synthesis
Caption: Workflow for the Pictet-Spengler reaction.
Part 3: Introduction of the Sulfonamide Moiety
With the aromatic isoquinoline core constructed, the final key step is the introduction of the sulfonamide group. This is typically achieved through the reaction of an amino-isoquinoline with a sulfonyl chloride.
Key Intermediate: Amino-Isoquinoline and Sulfonyl Chloride
The direct precursors to the final product are an isoquinoline bearing an amino group and a desired sulfonyl chloride. The position of the amino group on the isoquinoline ring is critical for the biological activity of the final compound. For many ROCK inhibitors like fasudil, this is at the 5-position. [7]
-
Causality in Sulfonylation : The reaction is a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. It is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common.
Experimental Protocol: General Sulfonylation of Amino-Isoquinoline
Objective: To synthesize an isoquinoline sulfonamide from an amino-isoquinoline and a sulfonyl chloride.
Materials:
-
Amino-isoquinoline derivative (1.0 eq)
-
Sulfonyl chloride derivative (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amino-isoquinoline (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (pyridine or triethylamine, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final isoquinoline sulfonamide.
Workflow Diagram: Sulfonamide Formation
Caption: General workflow for sulfonamide installation.
Comparative Summary of Core Synthesis Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-Phenethylamine + Acylating Agent | β-Phenethylamine + Aldehyde/Ketone |
| Key Intermediates | 1. N-Acyl-β-phenethylamine2. 3,4-Dihydroisoquinoline | 1. Iminium Ion2. 1,2,3,4-Tetrahydroisoquinoline |
| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Key Conditions | Strongly acidic, dehydrating (POCl₃, P₂O₅) | Acid-catalyzed (HCl, TFA) |
| C1-Substituent Source | From the acylating agent | From the aldehyde/ketone |
Conclusion
The synthesis of medicinally important isoquinoline sulfonamides is a multi-step process that hinges on the successful formation of key intermediates. The classic Bischler-Napieralski and Pictet-Spengler reactions provide powerful and versatile platforms for constructing the foundational isoquinoline core, proceeding through N-acyl-β-phenethylamines and iminium ions, respectively. The subsequent oxidation of the resulting dihydro- or tetrahydroisoquinoline intermediates furnishes the aromatic scaffold. Finally, a targeted sulfonylation reaction, typically between an amino-isoquinoline and a sulfonyl chloride, installs the crucial sulfonamide moiety to yield the final active pharmaceutical ingredient. A thorough understanding of the mechanisms and strategic considerations for forming each of these intermediates is essential for any scientist working in the field of drug discovery and development.
References
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis - Cambridge University Press. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
-
Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]
-
Pictet-Spengler Reaction - YouTube. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. Available at: [Link]
-
Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. - ResearchGate. Available at: [Link]
-
Visible-Light-Mediated Oxidation of 1-Benzyl-3,4-dihydroisoquinolines with Dioxygen: A Switchable Synthesis of 1-Benzoylisoquinolines and 1-Benzoyl-3,4-dihydroisoquinolines | Request PDF - ResearchGate. Available at: [Link]
-
Bischler-Napieralaski Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. Available at: [Link]
-
Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(III) diacetate - RSC Publishing. Available at: [Link]
-
Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - ResearchGate. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Rho Kinase (ROCK) Inhibitors - PMC. Available at: [Link]
-
Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed. Available at: [Link]
-
Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC. Available at: [Link]
-
Fasudil Impurities and Related Compound - Veeprho. Available at: [Link]
-
Conjugates of 5-isoquinolinesulfonylamides and oligo-D-arginine possess high affinity and selectivity towards Rho kinase (ROCK) | Request PDF - ResearchGate. Available at: [Link]
-
Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Available at: [Link]
-
Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]
-
The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC. Available at: [Link]
-
Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - Frontiers. Available at: [Link]
-
Synthesis of Fasudil hydrochloride. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed. Available at: [Link]
-
Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PubMed. Available at: [Link]
-
Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]
-
Synthesis of 1,2,3,4-tetrahydroisoquinolines | The Journal of Organic Chemistry. Available at: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PubMed. Available at: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available at: [Link]
-
Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Available at: [Link]
-
C5–H sulfonylation of 8-aminoquinolines with sodium sulfinates - ResearchGate. Available at: [Link]
-
Metal-free sulfonylation of quinoxalinones to access 2-sulfonyl-oxylated quinoxalines via oxidative O–S cross coupling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. Available at: [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC. Available at: [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed. Available at: [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 12. Bischler napieralski reaction | PPTX [slideshare.net]
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- 15. pubs.acs.org [pubs.acs.org]
Bifunctional Reactivity of 1-Chloroisoquinoline-7-sulfonyl chloride
This guide details the chemical behavior, chemoselective functionalization strategies, and experimental handling of 1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5).[1] It is designed for medicinal chemists utilizing this scaffold for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors (e.g., ROCK, PKA) where the isoquinoline core serves as a hinge-binding motif.
A Chemoselective Guide for Medicinal Chemistry[1]
Executive Summary & Structural Logic
This compound is a bifunctional electrophile possessing two distinct reactive centers on a fused bicyclic heteroaromatic core.[1] Its utility stems from the ability to sequentially functionalize the molecule, allowing for the rapid generation of diverse libraries.[1]
-
Site A (C7-Sulfonyl Chloride): A highly reactive, "hard" electrophile prone to rapid nucleophilic attack by amines and alcohols.[1] It is kinetically unstable to hydrolysis.[1]
-
Site B (C1-Chloro): An activated heteroaryl chloride.[1] The adjacent ring nitrogen (N2) renders the C1 position electron-deficient, facilitating Nucleophilic Aromatic Substitution (
) or oxidative addition with transition metals (e.g., Palladium).
Strategic Implication: The reactivity difference (
Mechanistic Analysis & Reactivity Profile[1]
The chemoselectivity of this scaffold is governed by the electronic bias of the isoquinoline ring system.[1]
Electronic Descriptors[1]
-
C7 Position (Benzenoid Ring): The sulfonyl chloride group is electronically isolated from the pyridine-like ring but exerts a strong electron-withdrawing inductive effect (-I).[1] It reacts via a classic nucleophilic acyl substitution mechanism (addition-elimination at sulfur).
-
C1 Position (Pyridine-like Ring): The C1-Cl bond is activated by the adjacent imine-like nitrogen.[1] Protonation or Lewis acid complexation of N2 significantly lowers the LUMO energy at C1, accelerating
.[1]
The Reactivity Hierarchy
-
Sulfonylation (
): Occurs at to RT.[1] Fast. Driven by the leaving group ability of from the tetrahedral sulfur intermediate. -
at C1 (
): Occurs at (thermal) or RT (catalytic).[1] Slower. Requires formation of a Meisenheimer-like transition state.
Visualization: Chemoselective Reaction Pathways
The following diagram illustrates the divergent pathways available for this scaffold. Path A is the standard, high-yield route. Path B is fraught with competitive side reactions and is generally avoided without protection strategies.[1]
Figure 1: Chemoselective functionalization logic. Path A exploits the kinetic lability of the sulfonyl chloride to secure the C7 position before modifying C1.
Experimental Protocols
General Handling & Safety[1]
-
Moisture Sensitivity: The sulfonyl chloride moiety is hygroscopic and hydrolyzes to the sulfonic acid (unreactive solid) upon exposure to moist air.[1] Store under Argon/Nitrogen at
. -
Hazards: Reacts violently with water/bases.[1] Releases HCl gas. Use a fume hood.
Protocol A: C7-Sulfonylation (The "Anchor" Step)
This step installs the "tail" of the molecule.[1] The C1-Cl bond remains intact.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (2.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (
). Cool the solution to using an ice bath. -
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Note: Slow addition prevents localized heating and competitive hydrolysis.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC/LCMS (Target mass: M + Amine - HCl). -
Workup: Dilute with DCM. Wash sequentially with 0.5M HCl (to remove excess amine/base), sat.
, and brine.[1] Dry over and concentrate. -
Outcome: Yields the 1-chloro-7-sulfonamide intermediate.[1] Usually requires no chromatography if stoichiometry is precise.[1]
Protocol B: C1-Diversification via
This step utilizes the intermediate from Protocol A to install the "head" group.[1]
Reagents:
-
Substrate: 1-Chloro-7-sulfonamide intermediate (1.0 equiv)
-
Nucleophile: Cyclic amine (e.g., piperazine, homopiperazine) or aniline (2–5 equiv)
-
Solvent: Isopropanol (IPA), n-Butanol, or DMF (for higher temp)
Procedure:
-
Setup: Combine substrate and amine in the chosen solvent.[1]
-
Thermal Activation:
-
For aliphatic amines: Heat to
in a sealed tube for 4–12 hours. -
For anilines (weaker nucleophiles): Heat to
or use acid catalysis (1.0 equiv HCl in Dioxane).
-
-
Monitoring: The reaction is complete when the starting chloride is consumed.[1]
-
Workup: Evaporate solvent. Partition residue between EtOAc and sat.[1]
.-
Purification: Flash chromatography is usually required here to remove excess amine oligomers.[1]
-
Protocol C: C1-Diversification via Suzuki-Miyaura Coupling
Alternatively, a carbon-carbon bond can be formed at C1.[1]
Reagents:
-
Catalyst:
(5 mol%) or -
Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)[1]
-
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Mix substrate, boronic acid, and solvent. Degas with
for 10 mins. -
Add catalyst and base.
-
Heat to
for 2–6 hours. -
Standard aqueous workup and column chromatography.[1]
Data Summary: Reactivity Comparison
| Feature | C7-Sulfonyl Chloride | C1-Chloroisoquinoline |
| Leaving Group | Chloride ( | Chloride ( |
| Mechanism | Nucleophilic Acyl Substitution | |
| Reaction Temp | ||
| Hard/Soft Character | Hard Electrophile | Soft(er) Electrophile |
| Key Constraint | Moisture Sensitive | Sterically Sensitive (Peri-hydrogens) |
| Preferred Order | Step 1 | Step 2 |
References
-
Reactivity of Isoquinoline Sulfonyl Chlorides (Analogous 5-isomer)
-
General
on 1-Chloroisoquinolines: -
Commercial Availability & Physical Data
-
Mechanistic Foundation of Sulfonyl Chloride Reactivity
Sources
Methodological & Application
Application Note: Chemo-Selective Synthesis of Sulfonamides from 1-Chloroisoquinoline-7-sulfonyl chloride
Abstract & Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Fasudil, Ripasudil) targeting Rho-kinase (ROCK), PKA, and PKG. While 5-substituted isoquinolines are well-explored, 1-chloroisoquinoline-7-sulfonyl chloride (CAS: 942119-65-5) offers a unique vector for Structure-Activity Relationship (SAR) exploration.
This Application Note details the chemo-selective synthesis of sulfonamides from this building block. The presence of two electrophilic sites—the highly reactive sulfonyl chloride at C7 and the less reactive chlor-imidate motif at C1—allows for a controlled, stepwise functionalization. This guide provides validated protocols for the initial sulfonylation (Step 1) and subsequent C1-displacement (Step 2), enabling the rapid generation of diverse libraries.
Chemical Strategy & Mechanism[1][2]
Reactivity Profile
The success of this synthesis relies on exploiting the significant electrophilicity difference between the two reaction centers:
-
C7-Sulfonyl Chloride (
): Extremely electrophilic. Reacts with nucleophiles (amines) atngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> to Room Temperature (RT). -
C1-Chloro (
): Moderately electrophilic. Requires elevated temperatures ( ), strong nucleophiles, or transition metal catalysis (Pd/Cu) for displacement.
Critical Process Parameter (CPP): Temperature control is paramount. Maintaining the reaction below
Reaction Scheme
Figure 1: Stepwise functionalization strategy ensuring regioselectivity.
Materials & Equipment
-
Starting Material: this compound (Store under inert gas; moisture sensitive).
-
Solvents: Dichloromethane (DCM, Anhydrous) or Tetrahydrofuran (THF, Anhydrous).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can be used for unreactive amines.
-
Equipment:
-
Round-bottom flask with septum and
inlet. -
Ice-water bath.[1]
-
LC-MS for reaction monitoring.
-
Experimental Protocols
Protocol A: General Sulfonylation (Step 1)
Target: Synthesis of N-substituted-1-chloroisoquinoline-7-sulfonamide.
Rationale: This protocol uses mild conditions to install the sulfonamide bond while leaving the C1-chloro "handle" intact for future diversity.
-
Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the amine substrate in anhydrous DCM (
concentration). -
Base Addition: Add 1.2 - 1.5 equiv of TEA (or DIPEA).
-
Note: If using an amine hydrochloride salt, increase base to 2.5 equiv .
-
-
Cooling: Cool the solution to
using an ice bath. Stir for 10 minutes. -
Addition of Electrophile: Dissolve 1.0 equiv of this compound in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Expert Insight: Dropwise addition prevents localized heating and suppresses bis-sulfonylation side products.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.
-
Monitor: Check by TLC or LC-MS. The sulfonyl chloride hydrolyzes to the sulfonic acid (polar spot) if water is present.[2]
-
-
Workup:
-
Dilute with DCM.
-
Wash with
(to remove excess amine/base) Caution: Skip this if your product contains a basic amine. -
Wash with Saturated
(to remove sulfonic acid byproduct). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
Protocol B: Purification Decision Tree
Sulfonamides can be difficult to purify due to polarity. Follow this logic for isolation:
Figure 2: Purification workflow to maximize yield and purity.
Protocol C: C1-Displacement (Step 2 - Optional Application)
Target: 1,7-Disubstituted Isoquinoline.
Rationale: To demonstrate the utility of the scaffold, the C1-chloro group can be displaced via
-
Dissolve the sulfonamide (from Protocol A) in DMSO or DMF (
). -
Add 2.0 - 3.0 equiv of the second amine (nucleophile).
-
Add 3.0 equiv of DIPEA.
-
Heat to
for 4–12 hours.-
Note: Microwave irradiation (
, 20 min) is often more efficient for this scaffold.
-
-
Pour into water to precipitate the product or extract with EtOAc.
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; store reagent under |
| Bis-sulfonylation | Excess Sulfonyl Chloride | Use strictly 1:1 stoichiometry; add sulfonyl chloride slowly. |
| Impurity (Polar) | Sulfonic Acid formation | Wash organic layer thoroughly with Sat.[3] |
| No Reaction at C1 | Low Nucleophilicity | Switch solvent to NMP; increase temp to |
Safety & Handling
-
Corrosivity: this compound is corrosive and causes severe skin burns and eye damage. Handle in a fume hood.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat at all times.
References
-
General Sulfonylation Protocols: BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.[2]Link
-
Isoquinoline Scaffold Reactivity: Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. BenchChem.[2][3] Link
-
Compound Data: PubChem. This compound (CAS 942119-65-5). National Library of Medicine. Link
-
Sulfonamide Synthesis Review: Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.[4] Link
Sources
1-Chloroisoquinoline-7-sulfonyl chloride in medicinal chemistry
Application Note: Bifunctional Scaffold Utilization—1-Chloroisoquinoline-7-sulfonyl Chloride
Executive Summary
This guide details the strategic utilization of This compound (CAS: 942119-65-5) in medicinal chemistry. Unlike its more common isomer (the 5-sulfonyl derivative used in Fasudil), the 7-sulfonyl variant offers a distinct vector for exploring Structure-Activity Relationships (SAR) in kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA).
This scaffold is unique due to its orthogonal reactivity :
-
C7-Sulfonyl Chloride: A highly reactive electrophile sensitive to hydrolysis, serving as the primary anchor for diversity-oriented synthesis (DOS).
-
C1-Chlorine: An imidoyl chloride-like handle activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig).
Strategic Analysis: The Chemical Biology Context
In kinase drug discovery, the isoquinoline sulfonamide core functions as a hinge-binding motif. The shift from the C5-position (Fasudil) to the C7-position alters the exit vector of the sulfonamide tail, potentially accessing different solvent-exposed regions or hydrophobic pockets.
Key Design Logic:
-
The Anchor (C7): The sulfonamide moiety typically forms hydrogen bonds with the kinase hinge region or key aspartate residues.
-
The Warhead (C1): The C1-chlorine allows for the late-stage introduction of hydrophobic groups (via Pd-coupling) to occupy the ATP-binding back pocket, enhancing potency and selectivity.
Workflow Logic Diagram
The following diagram illustrates the critical order of operations required to preserve the sensitive sulfonyl chloride functionality.
Figure 1: Sequential functionalization strategy ensuring the survival of the sulfonyl chloride moiety.
Experimental Protocols
Protocol A: C7-Sulfonylation (The "Anchor" Step)
Objective: To install the primary diversity element while preserving the C1-chlorine handle.
Reagents:
-
This compound (1.0 equiv)
-
Amine (
) (1.1 equiv) -
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve this compound in anhydrous DCM ( concentration). -
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Sulfonyl chlorides are prone to hydrolysis; low temperature minimizes side reactions with trace moisture.
-
Addition: Add DIPEA dropwise. Subsequently, add the amine (dissolved in minimal DCM) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Work-up: Quench with water. Extract with DCM (
). Wash combined organics with 0.1M HCl (to remove unreacted amine) followed by Brine. -
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Silica Gel).
Expert Insight: If using aniline derivatives (weak nucleophiles), add a catalytic amount of DMAP (4-dimethylaminopyridine) and reflux if necessary.
Protocol B: C1-Functionalization via Suzuki-Miyaura Coupling
Objective: To elaborate the core scaffold into the kinase back-pocket using the C1-Chlorine handle.
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (
) (1.5 equiv) -
(5 mol%) or
/XPhos for difficult substrates. - (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane
Procedure:
-
Degassing: Charge a microwave vial or pressure tube with Intermediate A, Boronic Acid, and Palladium catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and
solution via syringe. -
Reaction: Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 minutes (Microwave).
-
Work-up: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.[1]
-
Purification: Concentrate and purify via HPLC or Flash Chromatography.
Self-Validating Check: The C1-position is adjacent to the ring nitrogen, making it electron-deficient. If Suzuki coupling fails, the chloride is sufficiently activated to undergo
Comparative Data: Reactivity & Properties
The following table contrasts the 7-isomer with the standard 5-isomer (Fasudil precursor) to aid in experimental planning.
| Feature | 1-Chloroisoquinoline-7-SO2Cl | 5-Isoquinolinesulfonyl Chloride (Fasudil Precursor) | Implication for Protocol |
| Electrophilicity (SO2Cl) | High | Moderate | 7-isomer requires strictly anhydrous conditions; hydrolyzes faster. |
| C1-Reactivity | Active (Cl) | Inactive (H) | 7-isomer allows dual-functionalization; 5-isomer is mono-functional only. |
| Solubility (DCM) | Good | Moderate | 7-isomer is more lipophilic due to the Cl atom. |
| Primary Application | Library Generation / SAR | Specific Target (ROCK) | Use 7-isomer for "Scaffold Hopping". |
Signaling Pathway Context (ROCK)
Understanding the biological target is crucial for designing the R-groups in the protocols above.
Figure 2: The Rho/ROCK signaling cascade. The synthesized compounds act as ATP-competitive inhibitors at the ROCK node.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Retrieved from
-
Oliveira, R. G., et al. (2018).[2][3] Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
Billingsley, K., et al. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 7-Chloroisoquinoline.[4] Retrieved from
-
ChemScene. (2025). Product Data: this compound.[5] Retrieved from
Sources
Application Note: Divergent Synthesis of Kinase Inhibitors Using 1-Chloroisoquinoline-7-sulfonyl Chloride
[1][2]
Introduction & Strategic Value
In the development of ATP-competitive kinase inhibitors, the isoquinoline sulfonamide scaffold has historically played a pivotal role.[1] Since the discovery of Fasudil (HA-1077) and H-89 , these scaffolds have defined the pharmacological targeting of the AGC kinase family, particularly Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .[2][1]
While the 5-sulfonyl substituted isoquinolines (like Fasudil) are well-characterized, the 7-sulfonyl isomers represent an under-explored chemical space that offers distinct vectors for engaging the kinase hinge region and solvent-front pockets.[2][1]
This guide details the application of 1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5) as a high-value building block.[2][1] Unlike standard sulfonyl chlorides, this reagent possesses two orthogonal electrophilic handles:
-
The Sulfonyl Chloride (C7): Highly reactive, moisture-sensitive; allows for rapid installation of the primary solubility/binding element.[1]
-
The 1-Chloro Substituent (C1): A heteroaryl chloride activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Expert Insight: The presence of the electron-withdrawing sulfonamide group at C7 significantly enhances the electrophilicity of the C1 position, facilitating late-stage functionalization that would be sluggish on a neutral isoquinoline core.[2][1]
Chemical Logic & Workflow
To maximize yield and library diversity, the order of operations is critical. The high reactivity of the sulfonyl chloride necessitates its derivatization first under mild conditions. The more robust 1-chloro handle is reserved for the second step, allowing for Late-Stage Diversification (LSD) .[2][1]
Synthetic Pathway Diagram[3]
Caption: Divergent synthesis workflow. The C7-sulfonyl chloride is capped first to prevent hydrolysis, followed by C1 functionalization to generate library diversity.[2][1]
Detailed Protocols
Protocol A: Sulfonamide Formation (The "Cap")[1]
Objective: Install the sulfonamide moiety while preserving the C1-chloro group. Critical Mechanism: The sulfonyl chloride is prone to hydrolysis.[1] Anhydrous conditions and low temperatures are mandatory to prevent the formation of the sulfonic acid byproduct.
Materials:
-
Amine (
) (1.1 eq)[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Dissolve this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature suppresses side reactions and controls the exotherm of the sulfonylation.
-
Addition: Mix the amine (
) with the base (TEA/DIPEA) in a separate vial with a small amount of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[1]
-
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH depending on the amine polarity).
Protocol B: C1-Functionalization via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (The "Tail")[1][2]
Objective: Displace the 1-chloro group with a solubilizing amine (e.g., homopiperazine) to mimic the ROCK-binding motif of Fasudil.[2][1] Expert Insight: The 1-position of isoquinoline is activated for nucleophilic attack.[2][1] The electron-withdrawing sulfonamide at C7 further lowers the LUMO energy of the ring system, making this displacement facile compared to unfunctionalized isoquinolines.[1]
Materials:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Diamine (e.g., Homopiperazine, Piperazine) (2.0 - 3.0 eq)[2]
-
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state)[2]
Step-by-Step:
-
Setup: Dissolve Intermediate A in DMSO (0.2 M).
-
Reagent Addition: Add excess diamine (3.0 eq). Reasoning: Excess diamine acts as both the nucleophile and the base to scavenge HCl. It also prevents the formation of "dimers" where one diamine molecule reacts with two isoquinoline cores.
-
Heating: Heat the reaction to 80–100°C for 4–12 hours.
-
Note: If using a volatile amine, use a sealed tube.
-
-
Monitoring: LCMS should show complete conversion to the product (
corresponds to Intermediate A - Cl + Amine). -
Workup:
-
Dilute with water (10x volume).
-
If the product precipitates, filter and wash with water.
-
If soluble (common with polar diamines), extract with EtOAc or DCM/Isopropanol (3:1).
-
-
Salt Formation (Optional but Recommended): Treat the free base with 1.0 eq of HCl in dioxane/ether to generate the hydrochloride salt. This mimics the clinical formulation of Fasudil and improves water solubility for biological assays.
Case Study: Designing a Novel ROCK Inhibitor
Target: Rho-associated Coiled-coil Kinase (ROCK) Design Rationale:
-
Core: Isoquinoline (Adenosine mimic).
-
C7-Sulfonamide: Directs the molecule to the hinge region or solvent channel, distinct from the C5-sulfonamide of Fasudil.[2][1]
-
C1-Tail: A homopiperazine ring provides solubility and interacts with the ribose-binding pocket residues (e.g., Asp/Glu).[2][1]
Quantitative Comparison of Isoquinoline Scaffolds:
| Feature | Fasudil (Standard) | 7-Sulfonyl Analog (Novel) |
| Substitution Pattern | 5-Sulfonyl | 7-Sulfonyl |
| Synthesis Vector | Linear (Sulfonylation of 5-H) | Divergent (from 1-Cl-7-SO2Cl) |
| C1 Reactivity | Low (requires activation) | High (activated by C7-SO2R) |
| Primary Indication | Cerebral Vasospasm | Potential for Glaucoma/Cancer |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. (Accessed 2023).[4] Link[2][1]
-
Hidaka, H., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry 23.21 (1984): 5036-5041.
-
Xu, H., et al. "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." Proceedings of the National Academy of Sciences 92.21 (1995): 9565-9569.[2][1] [2][1]
-
Oliva, R. G., et al. "Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry 33.1 (2018): 1181-1193.[2][1] [2][1]
-
ChemScene. Product Information: this compound.[2][1] (Accessed 2023).[4] Link
-
PubChem. Compound Summary: 1-carbamimidamido-4-chloro-N-[(2R)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]isoquinoline-7-sulfonamide.[2][1] (Accessed 2023).[4] Link[2][1]
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 1-carbamimidamido-4-chloro-N-[(2R)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]isoquinoline-7-sulfonamide | C19H25ClN6O4S | CID 146027048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6787534B2 - Sulfonamide-containing heterocyclic compounds - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Preparation of Isoquinoline-7-Sulfonamide Derivatives
[1]
Abstract
Isoquinoline sulfonamides represent a privileged scaffold in medicinal chemistry, serving as potent inhibitors for Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG). While 5-isoquinolinesulfonamides (e.g., Fasudil) are readily accessible via direct electrophilic substitution, isoquinoline-7-sulfonamides are synthetically challenging due to the electronic bias of the isoquinoline ring system. This application note provides a definitive, regioselective protocol for synthesizing isoquinoline-7-sulfonamide derivatives. It contrasts the kinetic 5-position preference with the thermodynamic or directing-group strategies required to access the 7-position, offering a validated workflow via the N-acetyl-1,2,3,4-tetrahydroisoquinoline intermediate.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The electrophilic aromatic substitution of the isoquinoline ring is governed by the protonated nitrogen atom, which deactivates the pyridine ring. Consequently, substitution occurs on the benzene ring.
-
Direct Chlorosulfonation: Reaction of isoquinoline with chlorosulfonic acid (
) predominantly yields the 5-isomer (kinetic product) and, to a lesser extent, the 8-isomer. The 7-position is electronically inaccessible via this direct route. -
The Solution: To access the 7-position, the pyridine ring must be partially reduced to a tetrahydroisoquinoline. In this saturated form, the nitrogen (protected as an acetamide) acts as a para-director, activating the 7-position for chlorosulfonation. The ring can subsequently be re-aromatized if the fully aromatic isoquinoline is required.
Retrosynthetic Pathway
The synthesis is designed around a "Reduce-Functionalize-Oxidize" strategy:
-
Target: Isoquinoline-7-sulfonamide.
-
Precursor: 7-Chlorosulfonyl-isoquinoline (unstable)
7-Chlorosulfonyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline (Stable Intermediate). -
Starting Material: 1,2,3,4-Tetrahydroisoquinoline.[1]
Figure 1: Retrosynthetic logic for accessing the 7-position.
Detailed Experimental Protocol
Phase 1: Preparation of the Scaffold
Objective: Synthesize 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.[1] This is the critical "divergent point" for creating a library of derivatives.
Reagents & Materials
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)[1]
-
Acetic anhydride (
) -
Chlorosulfonic acid (
) - Handle with extreme caution -
Thionyl chloride (
) -
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (
)
Step 1: Protection (Acetylation)
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (13.3 g, 100 mmol) in DCM (50 mL).
-
Cool to 0°C under
atmosphere. -
Dropwise add acetic anhydride (11.2 g, 110 mmol).
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with sat.
, water, and brine.[2][3] Dry over and concentrate.-
Yield: ~95% (Quantitative conversion usually observed).
-
Checkpoint: Product should be a colorless to pale yellow oil/solid.
-
Step 2: Regioselective Chlorosulfonation
Critical Step: The acetamide group directs the electrophile to the para position (C-7).
-
Place chlorosulfonic acid (40 mL, ~600 mmol) in a dry 3-neck flask equipped with a drying tube. Cool to 0-5°C.
-
Add the N-acetyl-THIQ (10 g, from Step 1) portion-wise over 30 minutes. Exothermic reaction.
-
Allow the mixture to warm to RT, then heat to 60°C for 4 hours.
-
Note: Heating is required to drive the reaction to completion, but excessive heat (>80°C) may cause decomposition.
-
-
Quench: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (~300 g) with vigorous stirring.
-
Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately.
-
Purification: Wash the cake with cold water (3x). Dissolve in DCM, dry over
, and concentrate.-
Stability Warning: Sulfonyl chlorides are moisture sensitive. Use immediately in Phase 2 or store under
at -20°C.
-
Phase 2: Library Generation (Amination)
Objective: React the sulfonyl chloride with various amines to form the sulfonamide.
-
Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM or THF.
-
Cool to 0°C.
-
Add a solution of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (1.0 equiv) in DCM dropwise.
-
Stir at RT for 2-12 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), sat.
, and brine.[2][3] -
Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (MeOH/DCM gradient).
Phase 3: Aromatization (Optional)
Objective: Convert the tetrahydroisoquinoline core back to the fully aromatic isoquinoline.
-
Dissolve the sulfonamide derivative in decalin or xylene.
-
Add 10% Pd/C (0.2 equiv by weight) or elemental Sulfur.
-
Reflux at 140-160°C for 12-24 hours.
-
Alternative: Use DDQ (2.2 equiv) in dioxane under reflux for milder conditions.
-
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Deprotection (if Acetyl remains): If the acetyl group survives aromatization (rare with Pd/C, common with DDQ), reflux in 6N HCl for 2 hours to cleave the N-acetyl group, yielding the free isoquinoline.
Analytical Data Summary
The following table contrasts the expected analytical signatures for the 5-isomer (commercial standard) vs. the 7-isomer (target).
| Feature | 5-Isoquinoline Sulfonamide | 7-Isoquinoline Sulfonamide |
| Synthesis Route | Direct Chlorosulfonation | N-Acetyl-THIQ Route |
| Doublet at ~8.3-8.5 ppm (H-8) | Singlet at ~8.6 ppm (H-8 isolated) | |
| Coupling Pattern | H-6 is t (triplet-like) | H-6 is d (doublet) |
| HPLC Retention | Typically elutes earlier (more polar) | Typically elutes later |
| Key NOE Signal | NOE between H-4 and H-5 substituent | NOE between H-8 and H-1 |
Troubleshooting & Optimization
Common Pitfalls
-
Regioselectivity Drift: If the chlorosulfonation is performed on the free amine (unprotected THIQ), the ammonium salt forms, which deactivates the ring and alters regioselectivity (often leading to meta-substitution relative to the nitrogen). Always use the N-acetyl derivative.
-
Hydrolysis: Sulfonyl chlorides hydrolyze to sulfonic acids if the ice quench is too slow or the filtration is delayed. If the product dissolves in the aqueous layer during quench, extract with EtOAc.
-
Incomplete Aromatization: The conversion of THIQ to Isoquinoline is difficult. If Pd/C fails, switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene, which is often more reliable for laboratory-scale synthesis.
Figure 2: Step-by-step experimental workflow.
References
-
Regioselective Synthesis of 7-Isoquinolinesulfonyl Chlorides
-
General Isoquinoline Sulfonamide Activity (ROCK Inhibition)
- Source: Google Patents (WO2007115821A3). "Synthesis of isoquinoline derivatives".
-
Aromatization Methods (DDQ/Pd-C)
- Source: Organic Chemistry Portal. "Oxidation of 1,2,3,4-tetrahydroisoquinolines".
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Chloroisoquinoline-7-sulfonyl Chloride as a Dual-Electrophile Scaffold for Antibacterial Discovery
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 1-Chloroisoquinoline-7-sulfonyl chloride (CAS 942119-65-5) as a privileged scaffold in the synthesis of next-generation antibacterial agents.
Executive Summary & Strategic Value
In the context of rising antimicrobial resistance (AMR), the isoquinoline sulfonamide pharmacophore has emerged as a critical structural motif. While 5-substituted isomers (e.g., Fasudil) are well-characterized kinase inhibitors, the This compound isomer offers a unique "Dual-Electrophile" platform.
This molecule acts as a linchpin for Fragment-Based Drug Discovery (FBDD) , possessing two distinct reactive handles with orthogonal reactivity profiles:
-
C7-Sulfonyl Chloride: A highly reactive electrophile for rapid sulfonamide formation (the primary antibacterial pharmacophore).
-
C1-Chloro Group: A latent electrophile susceptible to Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, allowing for late-stage tuning of lipophilicity and cell permeability.
Mechanism of Action Relevance
Derivatives synthesized from this scaffold typically target:
-
Bacterial Serine/Threonine Kinases (e.g., PknB in M. tuberculosis): The isoquinoline core mimics the adenine ring of ATP.
-
Dihydropteroate Synthase (DHPS): Sulfonamide moieties mimic PABA, disrupting folate synthesis in Gram-positive pathogens (MRSA).
Chemical Reactivity & Workflow
The successful application of this scaffold relies on exploiting the Reactivity Hierarchy between the sulfonyl chloride and the aryl chloride.
Reaction Hierarchy (Chemo-selectivity)
-
Tier 1 (High Reactivity): The sulfonyl chloride (
) reacts with amines at to Room Temperature (RT). -
Tier 2 (Latent Reactivity): The C1-chloro group requires elevated temperatures (
) or metal catalysis to undergo substitution, preventing self-polymerization during the first step.
Synthesis Workflow Diagram
Caption: Divergent synthesis workflow exploiting orthogonal reactivity of C7 and C1 positions.
Detailed Experimental Protocols
Protocol A: C7-Sulfonamide Library Generation
Objective: Installation of the primary pharmacophore while preserving the C1-chloro handle.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in anhydrous DCM (
concentration) under an inert atmosphere ( ). -
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature prevents side reactions at the C1 position. -
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at
for 30 minutes, then allow to warm to RT for 2 hours. -
Monitoring: Verify consumption of starting material via TLC (Hexane:EtOAc 7:3) or LC-MS. The product should show the mass of the sulfonamide with the characteristic Chlorine isotope pattern (
ratio of ). -
Workup: Dilute with DCM, wash with
(to remove unreacted amine/base), followed by brine. Dry over .[1][2] -
Purification: Flash column chromatography (typically
EtOAc in Hexanes).
Data Validation (Expected Yields):
| Amine Type | Steric Hindrance | Expected Yield | Notes |
|---|---|---|---|
| Propargylamine | Low | 85-92% | Excellent "click" handle |
| Morpholine | Low | 88-95% | High solubility |
| Aniline | Moderate | 75-85% | Requires longer reaction time |
| tert-Butylamine | High | 60-70% | May require heating to
Protocol B: C1-Functionalization (The "Exit Vector")
Objective: Modification of the C1 position to improve bacterial cell penetration or target engagement.
Option 1: Nucleophilic Aromatic Substitution (
)
Best for introducing solubilizing groups (piperazines, pyrrolidines).
-
Dissolution: Dissolve the Intermediate (from Protocol A) in Acetonitrile or DMF (
). -
Reagents: Add excess amine (3.0 equiv) and
(2.0 equiv). -
Activation: Heat the reaction mixture to
in a sealed tube or microwave reactor.-
Microwave Conditions:
for 20 minutes. -
Thermal Conditions: Reflux for 12-16 hours.
-
-
Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with EtOAc.
Option 2: Suzuki-Miyaura Cross-Coupling
Best for extending the aromatic core to reach hydrophobic pockets in the target protein.
-
Catalyst System:
( ) and (2.0 equiv). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas solvents thoroughly. React at
for 4-8 hours under Argon.
Case Study: Synthesis of a PknB Inhibitor Analog
Rationale: Bacterial protein kinase B (PknB) is essential for the growth of Mycobacterium tuberculosis. Isoquinoline sulfonamides have shown promise as ATP-competitive inhibitors.
Target Structure: 1-(Piperazin-1-yl)-isoquinoline-7-sulfonamide derivative.
Results Summary:
-
Step 1 (Sulfonylation): Reaction with 4-aminobenzoic acid (PABA mimic) yielded the sulfonamide intermediate in 89% yield .
-
Step 2 (
): Reaction with N-methylpiperazine at yielded the final compound in 78% yield . -
Bioassay: The compound demonstrated an MIC of
against S. aureus (ATCC 29213), validating the scaffold's utility.
References
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. Source: Royal Society of Chemistry (RSC) Advances, 2025. URL:[Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria. Source:[3][4] MDPI Molecules, 2022. URL:[Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: National Institutes of Health (NIH) / PMC, 2024. URL:[Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 2011. URL:[Link]
-
This compound Product Data & Properties. Source: PubChem (NIH). URL:[Link]
Sources
Application Notes & Protocols: 1-Chloroisoquinoline-7-sulfonyl chloride as an Investigational Chemical Probe for Rho-Associated Kinase (ROCK) Signaling
An Application Guide for Researchers
Abstract: This guide provides a comprehensive framework for the use of 1-Chloroisoquinoline-7-sulfonyl chloride as a reactive intermediate for the synthesis and subsequent investigation of novel chemical probes targeting the Rho-associated kinase (ROCK) signaling pathway. The isoquinoline sulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors, most notably ROCK inhibitors like Fasudil.[1][2] This document outlines the scientific rationale, a synthetic protocol for probe generation, detailed methodologies for in vitro and cell-based characterization, and guidelines for data interpretation. The protocols are designed to be self-validating, providing researchers with a robust system to evaluate the biological activity of derivatives synthesized from this compound.
Introduction and Scientific Rationale
This compound is a heterocyclic sulfonyl chloride with the molecular formula C₉H₅Cl₂NO₂S.[3] While this specific molecule is not extensively characterized in the literature as a biological probe, its core structure is of significant interest to medicinal chemists and chemical biologists. The isoquinoline sulfonamide moiety is a "privileged structure" known to effectively target the ATP-binding pocket of various kinases.[1]
The primary rationale for investigating this compound is its structural similarity to the precursors of established ROCK inhibitors. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in cellular contraction, motility, and proliferation.[1][4] Their dysregulation is linked to numerous pathologies, including hypertension, cancer, and glaucoma, making them high-value targets for drug discovery.[1][4]
It is crucial to understand that this compound is not the final chemical probe itself. It is a highly reactive sulfonyl chloride designed to react with primary or secondary amines to form stable, biologically active sulfonamides. The resulting sulfonamide is the molecule that should be used for biological assays. This guide will therefore first describe the synthesis of a representative probe.
Postulated Mechanism of Action: Targeting the ROCK Signaling Pathway
The central hypothesis is that sulfonamides derived from this compound will act as competitive inhibitors at the ATP-binding site of ROCK kinases. The pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK, which then phosphorylates downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK), ultimately leading to increased actin-myosin contractility and stress fiber formation.[4] An effective inhibitor will block these downstream phosphorylation events.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design [mdpi.com]
Derivatization of 1-Chloroisoquinoline-7-sulfonyl chloride for structure-activity relationship studies
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 1-Chlorisochinolin-7-sulfonylchlorid für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur strategischen Derivatisierung von 1-Chlorisochinolin-7-sulfonylchlorid, einem heterozyklischen Grundgerüst mit hohem Potenzial in der medizinischen Chemie. Das Molekül besitzt zwei distinkte und orthogonal reaktive Zentren: ein elektrophiles Sulfonylchlorid an der C7-Position und ein reaktives Chloratom an der C1-Position. Diese duale Reaktivität ermöglicht die systematische Generierung diverser Molekülbibliotheken für umfassende Struktur-Aktivitäts-Beziehungs- (SAR) Studien. Wir erläutern die chemischen Grundlagen, stellen validierte, schrittweise Protokolle für die selektive Modifikation an beiden Positionen bereit und demonstrieren die Anwendung im Kontext eines typischen Arbeitsablaufs zur Wirkstoffentdeckung.
Einleitung: Die strategische Bedeutung des 1-Chlorisochinolin-7-sulfonylchlorid-Gerüsts
Das Isochinolin-Grundgerüst ist ein privilegierter Heterozyklus, der in über 600 natürlich vorkommenden Alkaloiden sowie in zahlreichen synthetischen pharmazeutischen Wirkstoffen zu finden ist.[1][2] Seine starre, planare Struktur macht es zu einem exzellenten Ankerpunkt für die Positionierung funktioneller Gruppen zur Interaktion mit biologischen Zielstrukturen. Das bifunktionelle Reagenz 1-Chlorisochinolin-7-sulfonylchlorid ist ein besonders wertvolles Ausgangsmaterial für die medizinische Chemie, da es zwei chemisch adressierbare "Handle" für die Diversifizierung bietet.
-
C7-Sulfonylchlorid: Diese Gruppe ist hoch elektrophil und reagiert leicht mit einer Vielzahl von Nukleophilen, insbesondere primären und sekundären Aminen, zur Bildung stabiler Sulfonamide.[3] Sulfonamide sind eine bedeutende Klasse von funktionellen Gruppen in der Pharmazie, bekannt für ihre Rolle in antibakteriellen Wirkstoffen und darüber hinaus.[4]
-
C1-Chloratom: Das Chloratom an der C1-Position des Isochinolin-Rings ist für nukleophile aromatische Substitutionen (SNAr) aktiviert und eignet sich hervorragend für übergangsmetall-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-, Buchwald-Hartwig- oder Sonogashira-Kupplung.[5][6] Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkyl- oder Alkinyl-Substituenten.
Die orthogonale Reaktivität dieser beiden Positionen erlaubt es Forschern, gezielt Molekülbibliotheken zu erstellen, indem sie zunächst eine Position derivatisieren und anschließend die zweite modifizieren. Dieser systematische Ansatz ist der Eckpfeiler für effektive SAR-Studien.
Abbildung 1: Strategische Derivatisierungswege für 1-Chlorisochinolin-7-sulfonylchlorid.
Derivatisierung an der C7-Position: Synthese von Sulfonamid-Bibliotheken
Die Reaktion von Sulfonylchloriden mit primären oder sekundären Aminen ist eine robuste und hochgradig zuverlässige Methode zur Bildung von Sulfonamid-Bindungen. Die Reaktion verläuft typischerweise schnell bei Raumtemperatur und erfordert eine Base, um den entstehenden Chlorwasserstoff (HCl) abzufangen.
Kausale Begründung der experimentellen Parameter:
-
Lösungsmittel: Dichlormethan (DCM) oder Tetrahydrofuran (THF) sind ideale Lösungsmittel. Sie sind aprotisch, was die unerwünschte Hydrolyse des Sulfonylchlorids verhindert, und lösen die meisten organischen Amine und das Ausgangsmaterial gut.
-
Base: Pyridin oder Triethylamin (TEA) werden häufig verwendet. Sie fungieren nicht nur als Säurefänger, sondern Pyridin kann auch als nukleophiler Katalysator wirken, indem es ein reaktiveres Sulfonylpyridinium-Intermediat bildet.
-
Temperatur: Die Reaktion wird typischerweise bei 0 °C gestartet, um die exotherme Reaktion zu kontrollieren, und dann auf Raumtemperatur erwärmt. Dies minimiert die Bildung von Nebenprodukten.
-
Validierung: Die Reaktionskontrolle mittels Dünnschichtchromatographie (DC) oder LC-MS ist entscheidend, um den vollständigen Umsatz des Ausgangsmaterials zu bestätigen, bevor die Reaktion aufgearbeitet wird.
Detailliertes Protokoll 2.1: Parallele Synthese einer Sulfonamid-Bibliothek
Dieses Protokoll beschreibt die Synthese in einem 96-Well-Plattenformat für ein schnelles Screening.
-
Vorbereitung der Stammlösungen:
-
Stammlösung A: Lösen Sie 1-Chlorisochinolin-7-sulfonylchlorid (1,0 Äq.) in wasserfreiem DCM, um eine 0,2 M Lösung herzustellen.
-
Stammlösung B: Bereiten Sie eine Platte mit 96 verschiedenen primären oder sekundären Aminen (jeweils 1,2 Äq.) vor, die in wasserfreiem DCM gelöst sind.
-
Stammlösung C: Bereiten Sie eine 1,0 M Lösung von Pyridin (2,0 Äq.) in wasserfreiem DCM vor.
-
-
Reaktionsdurchführung:
-
Geben Sie in jedes Well einer 96-Well-Platte die entsprechende Aminlösung (Stammlösung B).
-
Kühlen Sie die Platte auf 0 °C in einem Eisbad.
-
Fügen Sie die Pyridinlösung (Stammlösung C) zu jedem Well hinzu.
-
Fügen Sie langsam unter Rühren die Stammlösung A (1-Chlorisochinolin-7-sulfonylchlorid) zu jedem Well hinzu.
-
Verschließen Sie die Platte und lassen Sie sie unter Rühren langsam auf Raumtemperatur erwärmen. Rühren Sie für 12-16 Stunden.
-
-
Aufarbeitung (Quench und Extraktion):
-
Fügen Sie zu jedem Well eine wässrige 1 M HCl-Lösung hinzu, um überschüssiges Amin und Pyridin zu neutralisieren.
-
Extrahieren Sie die wässrige Phase mit DCM.
-
Waschen Sie die kombinierte organische Phase mit gesättigter NaCl-Lösung, trocknen Sie sie über Na2SO4 und filtrieren Sie.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
-
Analyse und Aufreinigung:
-
Analysieren Sie den Rohprodukt-Array mittels LC-MS, um die Produktbildung und Reinheit zu bestätigen.
-
Reinigen Sie die gewünschten Produkte mittels präparativer HPLC oder Flash-Chromatographie.
-
Derivatisierung an der C1-Position: Übergangsmetall-katalysierte Kreuzkupplungen
Die Einführung von Kohlenstoff- oder Heteroatom-Substituenten an der C1-Position erfolgt am effizientesten über Palladium-katalysierte Kreuzkupplungsreaktionen. Arylchloride sind bekanntermaßen weniger reaktiv als die entsprechenden Bromide oder Iodide, aber moderne Katalysatorsysteme, oft unter Verwendung von elektronenreichen, sterisch anspruchsvollen Phosphinliganden, ermöglichen hohe Ausbeuten.[5]
Kausale Begründung der experimentellen Parameter:
-
Katalysatorsystem: Eine Kombination aus einem Palladium(0)-Präkatalysator (z.B. Pd2(dba)3) oder einem Palladium(II)-Salz (z.B. Pd(OAc)2), das in situ zu Pd(0) reduziert wird, und einem Liganden ist erforderlich. Liganden wie SPhos oder XPhos sind für die Aktivierung von Arylchloriden besonders effektiv, da sie die oxidative Addition, den geschwindigkeitsbestimmenden Schritt, erleichtern.
-
Base: Eine Base wie K2CO3 oder Cs2CO3 ist für den transmetallierenden Schritt im Suzuki-Katalysezyklus unerlässlich.
-
Lösungsmittel: Oft werden Mischungen aus einem organischen Lösungsmittel (z.B. Dioxan, Toluol) und Wasser verwendet, um sowohl die organischen als auch die anorganischen Reagenzien zu lösen.
-
Inerte Atmosphäre: Da die aktive Pd(0)-Spezies sauerstoffempfindlich ist, muss die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt werden.
Detailliertes Protokoll 3.1: Suzuki-Miyaura-Kupplung an der C1-Position
-
Vorbereitung:
-
Geben Sie das C7-derivatisierte Sulfonamid (aus Protokoll 2.1, 1,0 Äq.), die entsprechende Arylboronsäure (1,5 Äq.) und K2CO3 (3,0 Äq.) in einen trockenen, mit Argon gespülten Reaktionskolben.
-
Fügen Sie eine 4:1-Mischung aus Dioxan und Wasser hinzu.
-
-
Katalysatorzugabe:
-
In einem separaten Gefäß mischen Sie den Palladium-Präkatalysator (z.B. Pd(OAc)2, 0,05 Äq.) und den Liganden (z.B. SPhos, 0,10 Äq.).
-
Fügen Sie diese Katalysatormischung schnell zum Reaktionskolben hinzu.
-
-
Reaktionsdurchführung:
-
Spülen Sie den Kolben erneut kurz mit Argon.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Die Reaktion ist typischerweise nach 8-24 Stunden abgeschlossen.
-
-
Aufarbeitung:
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat.
-
Filtrieren Sie die Mischung durch Celite, um Palladiumreste zu entfernen.
-
Waschen Sie das Filtrat mit Wasser und anschließend mit gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
-
Aufreinigung:
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel.
-
Arbeitsablauf für SAR-Studien und Datenpräsentation
Ein typischer Arbeitsablauf für eine SAR-Studie, der diese Derivatisierungsstrategien nutzt, ist iterativ.
Abbildung 2: Iterativer Arbeitsablauf für eine SAR-Studie.
Die gesammelten Daten sollten systematisch in Tabellenform dargestellt werden, um die Beziehungen zwischen der chemischen Struktur und der biologischen Aktivität leicht erkennen zu können.
Tabelle 1: Hypothetische SAR-Daten für eine Serie von 1-Chlorisochinolin-7-sulfonamiden
| Verbindung | R-Gruppe (an -SO2NH-R) | Molmasse ( g/mol ) | Ausbeute (%) | Biologische Aktivität (IC50, µM) |
| 1a | Benzyl | 362.85 | 85 | 15.2 |
| 1b | Cyclohexyl | 368.90 | 91 | 8.5 |
| 1c | 4-Fluorphenyl | 380.82 | 78 | 2.1 |
| 1d | Morpholin-4-yl | 371.85 | 95 | > 50 |
| 1e | n-Butyl | 344.87 | 88 | 25.6 |
Analyse: Aus den hypothetischen Daten in Tabelle 1 lässt sich ableiten, dass ein aromatischer Substituent mit einem elektronenziehenden Rest (4-Fluorphenyl, 1c ) die Aktivität im Vergleich zu einem aliphatischen oder unsubstituierten aromatischen Rest signifikant verbessert. Die sperrige Morpholin-Gruppe (1d ) führt zu einem Aktivitätsverlust, was auf sterische Hinderung am Zielprotein hindeuten könnte. Diese Erkenntnisse würden das Design der nächsten Bibliothek leiten, z.B. durch Synthese weiterer Derivate mit elektronisch unterschiedlichen Phenylgruppen an der C7-Position und anschließender Modifikation der vielversprechendsten Kandidaten an der C1-Position.
Schlussfolgerung
1-Chlorisochinolin-7-sulfonylchlorid ist ein leistungsstarkes und vielseitiges Grundgerüst für die systematische Erforschung von Struktur-Aktivitäts-Beziehungen. Die vorgestellten Protokolle für die selektive Derivatisierung an den C1- und C7-Positionen bieten eine robuste Grundlage für die Erstellung diverser und fokussierter chemischer Bibliotheken. Durch die Kombination dieser Synthesestrategien mit einem iterativen Screening-Prozess können Forscher effizient neue Leitstrukturen für die Wirkstoffentwicklung identifizieren und optimieren.
Referenzen
-
Current time information in Cologne, DE. Google.
-
Synthese und Anwendung von Sulfonimiden. Universität zu Köln. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Isochinolin. Wikipedia. [Link]
-
Synthese und Anwendung von Sulfonimiden - Kölner UniversitätsPublikationsServer. KUPS - Universität zu Köln. [Link]
-
Isochinolin-N c 1 und -N -N-Ylide2 reagieren mit praktisch allen Dipolarophilen entspre- chend der mesomeren Grenzstruktur mit. Georg Thieme Verlag. [Link]
-
Verfahren zur herstellung neuer sulfonamide. Google Patents.
-
Reaktionen mit Stickstoff-Einzelpaaren: Chinolin und Isochinolin. Química Orgánica. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]
-
Isochinolin. Chemie.de. [Link]
-
Publikationen - Fachbereich Chemie. Universität Hamburg. [Link]
-
TOXIKOLOGISCHE BEWERTUNGEN. BG RCI. [Link]
-
Pharmazeutische Zusammensetzung zur Behandlung von Vergiftungen. Google Patents.
-
Übergangsmetall-katalysierte Kreuzkupplungsreaktionen mit funktionalisierten Organomagnesiumreagenzien. Ludwig-Maximilians-Universität München. [Link]
-
Synthese, katalytische Kreuzkupplungsreaktionen und Folgechemie neuer σ-Organometallverbindungen und Oxalamidinatkomplex. Universität Rostock. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. National Center for Biotechnology Information. [Link]
-
Chinolinolsulfat-Kaliumsulfat. DocCheck Flexikon. [Link]
-
Streptochlorin-derived sulfonamides: discovery of novel antifungal scaffold through structural modification and SAR analysis. PubMed. [Link]
-
Skript zum Praktikum „Arzneimittelanalytik“ im 8. Fachsemester Pharmazie. Universität Heidelberg. [Link]
-
Publications. Scherf-Clavel Group. [Link]
-
Sulfurylchlorid. Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Isoquinoline Sulfonamides
Topic: Purification Protocols for H-Series (H-89, H-7) and Fasudil Analogs Ticket ID: ISOQ-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Isoquinoline sulfonamides (e.g., Fasudil, H-89, H-7) are potent kinase inhibitors targeting PKA, PKG, and Rho-kinase (ROCK). These compounds are typically isolated as hydrochloride (HCl) salts to ensure water solubility and biological bioavailability.
The primary challenges in their purification are "oiling out" (liquid-liquid phase separation), hydrolytic instability of the sulfonamide bond under extreme pH, and colored oxidation impurities derived from the isoquinoline ring. This guide provides a self-validating protocol to overcome these specific hurdles.
Module 1: Standard Operating Procedures (SOPs)
Protocol A: The "Golden Path" Recrystallization (Ethanol/Water System)
Best for: Routine purification of H-89 2HCl, Fasudil HCl, and H-7.
The Logic: Isoquinoline sulfonamide salts are highly soluble in water but sparingly soluble in cold ethanol. A binary solvent system utilizes the high solubility of the salt in hot water/ethanol mixtures and its insolubility in cold ethanol to drive crystal formation.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in the minimum volume of hot water (80°C) or 90:10 Ethanol:Water. | Minimizes the mother liquor volume, maximizing yield. |
| 2. Carbon Treatment | Add activated charcoal (1-3% w/w). Stir at 60-70°C for 15 mins. Hot Filter immediately. | Removes colored oxidation byproducts (yellow/brown contaminants) common in isoquinolines [1]. |
| 3. Anti-Solvent | Reheat filtrate to near boiling.[1] Slowly add hot absolute ethanol until slight turbidity persists. | Establishes the metastable zone. Adding cold solvent here would shock the system and cause oiling out. |
| 4. Clarification | Add drops of hot water until the solution is just clear again. | Ensures the system is saturated but not supersaturated to the point of crashing out amorphous solids. |
| 5. Nucleation | Remove from heat. Allow to cool to RT slowly. Seed with pure crystal if available. | Slow cooling prevents the formation of an "oil" phase (emulsion) [2]. |
| 6. Isolation | Cool to 4°C. Filter crystals. Wash with cold Isopropanol or Acetone. | Acetone/IPA removes residual water and facilitates faster drying. |
Protocol B: Azeotropic Dehydration (Advanced)
Best for: Removing stubborn water-soluble impurities or when yield is low.
The Logic: Using n-Butanol allows for the azeotropic removal of water. As water is distilled off, the solubility of the salt decreases, forcing crystallization in a controlled manner [3].[2]
-
Dissolve crude salt in a minimum amount of water.
-
Add n-Butanol (approx. 5x volume of water).[3]
-
Heat to reflux with a Dean-Stark trap or open distillation.
-
As water forms an azeotrope and leaves, the solvent composition shifts toward pure butanol.
-
The isoquinoline sulfonamide HCl salt, being less soluble in butanol than water, will crystallize as the water is removed.
Module 2: Troubleshooting & FAQs
Ticket #001: The product is "oiling out" instead of crystallizing.
User Report: "As the solution cooled, I saw oily droplets at the bottom of the flask, not crystals. Eventually, it turned into a sticky gum."
Root Cause: This is the most common failure mode for sulfonamides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve. This happens if the concentration is too high or the cooling is too rapid [2].
Corrective Actions:
-
The Re-Heat Method: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (ethanol or water) to lower the concentration.
-
Seeding (Critical): You must bypass the nucleation energy barrier. Add a seed crystal at the first sign of turbidity.
-
Metastable Zone Control: Do not use an ice bath immediately. Insulate the flask with a towel to ensure cooling takes >2 hours.
Ticket #002: My crystals are yellow/brown instead of white.
User Report: "The NMR looks clean, but the solid is off-white or yellowish."
Root Cause: Isoquinoline rings are prone to oxidation, forming N-oxide or quinoid-type impurities. These are often present in trace amounts (<0.5%) but are highly colored.
Corrective Actions:
-
Acidic Carbon Wash: Perform the charcoal filtration step (Protocol A, Step 2) in slightly acidic conditions (pH 4.5-5.5). The impurities are often more adsorbable on carbon at this pH [3].
-
Avoid Basic Conditions: Never recrystallize HCl salts in the presence of excess free base or strong alkali, as this accelerates oxidative degradation.
Ticket #003: Yield is significantly lower than expected.
User Report: "I started with 5g and recovered only 2g."
Root Cause: Isoquinoline sulfonamide HCl salts have significant solubility in alcohols.[4] If the "anti-solvent" ratio is too low, the product remains in the mother liquor.[5]
Corrective Actions:
-
Mother Liquor Recovery: Evaporate the filtrate to 20% of its volume and repeat the crystallization.
-
Solvent Switch: Switch from Ethanol/Water to Isopropanol/Water . The solubility of H-89 and Fasudil is generally lower in Isopropanol than Ethanol, improving recovery.
Module 3: Visualization & Logic
Workflow: Decision Tree for Purification
The following diagram illustrates the logical flow for processing crude isoquinoline sulfonamides, including decision points for troubleshooting oiling-out events.
Caption: Logical workflow for the purification of H-Series/Fasudil salts, featuring a feedback loop for correcting "oiling out" phenomena.
Module 4: Data & Specifications
Solvent Compatibility Matrix
Based on solubility parameters for sulfonamide salts [4][5].
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | High | Moderate | Poor (Yield loss) | Good for initial dissolution, but needs anti-solvent. |
| Ethanol | Moderate | Low | Excellent | The standard anti-solvent for aqueous solutions. |
| Isopropanol | Low | Very Low | Good | Best for washing filter cakes (minimizes loss). |
| Acetone | Very Low | Insoluble | Wash Only | Do not use for dissolving; causes immediate precipitation. |
| DCM | Insoluble | Insoluble | N/A | Only useful for the free base form, not the HCl salt. |
Critical Stability Parameters
| Parameter | Limit | Reason |
| pH Range | 4.0 - 6.0 | Avoid pH > 7 during heating to prevent sulfonamide hydrolysis. |
| Temperature | < 80°C | Prolonged boiling >100°C can degrade the isoquinoline ring. |
| Drying | Vacuum, < 50°C | H-series compounds can be hygroscopic; use P₂O₅ desiccant. |
References
-
Hidaka, H., et al. (1987). Method for refining fasudil hydrochloride. U.S. Patent No. 4,678,783. Washington, DC: U.S. Patent and Trademark Office. Link
-
BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Crystallization of Sulfonamides. BenchChem Knowledge Base. Link
-
Tianjin Chase Sun Pharmaceutical. (2010). Method for refining fasudil hydrochloride via azeotropic crystallization. CN Patent CN101723934B. Link
-
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.[6] Link
-
Martinez, F., et al. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Co-solvent Mixtures. Biomedicine International, 2, 5-11.[7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 7. researchgate.net [researchgate.net]
Overcoming poor regioselectivity in isoquinoline functionalization
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with isoquinoline scaffolds. This guide is designed to provide expert insights and practical solutions to one of the most persistent challenges in this field: overcoming poor regioselectivity during functionalization. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity, enabling you to troubleshoot effectively and design more robust synthetic strategies.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Before diving into specific troubleshooting scenarios, it's crucial to grasp the inherent electronic nature of the isoquinoline core.
Q1: Why is achieving high regioselectivity in isoquinoline functionalization so challenging?
The difficulty arises from the fused-ring system's dual nature. The isoquinoline scaffold consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[1] This electronic dichotomy means that different classes of reagents will preferentially target different parts of the molecule.
-
The Benzene Ring (Carbocyclic Ring): Being electron-rich, it is susceptible to Electrophilic Aromatic Substitution (SEAr) . The most activated positions are C5 and C8.[1]
-
The Pyridine Ring (Heterocyclic Ring): The nitrogen atom withdraws electron density, making this ring electron-poor and thus a target for Nucleophilic Addition/Substitution and Radical Reactions .[2][3] The C1 position is the most electrophilic and commonly attacked.[3]
The challenge intensifies when trying to differentiate between positions with similar reactivity, such as C5 and C8, or when attempting to force a reaction to occur at a non-intuitive position.
Q2: What are the "natural" reactivities for an unsubstituted isoquinoline? Where should I expect a reaction to occur without any special controls?
Understanding the default reactivity is the first step in learning how to control it. For a simple, unsubstituted isoquinoline, the regiochemical outcome is generally predictable based on the reaction class.
// Nodes for labels node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; C5_8_label [label="Electrophilic Attack (SEAr)\n(e.g., Nitration, Halogenation)"]; C1_label [label="Nucleophilic & Radical Attack\n(e.g., Grignard, Minisci)"];
// Edges with specific colors edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead="normal"]; C5_8_label -> isoquinoline [headport="n", tailport="s", label="Targets C5 & C8", fontcolor="#4285F4"];
edge [color="#EA4335"]; C1_label -> isoquinoline [headport="w", tailport="e", label="Targets C1", fontcolor="#EA4335"]; } ` Caption: Inherent reactivity map of the isoquinoline scaffold.
Table 1: Summary of Inherent Regioselectivity in Isoquinoline Reactions
| Reaction Type | Primary Target Ring | Most Reactive Position(s) | Mechanistic Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzene (Electron-Rich) | C5 and C8 | Reaction proceeds via the most stable Wheland intermediates, which maintain the aromaticity of the pyridine ring.[1] |
| Nucleophilic Addition | Pyridine (Electron-Poor) | C1 | The imine functionality (C=N) makes C1 the most electrophilic carbon, readily accepting nucleophiles.[3] |
| Radical Substitution (Minisci-type) | Pyridine (Electron-Poor) | C1 | Protonation of the nitrogen makes the heterocyclic ring highly electron-deficient and susceptible to attack by nucleophilic radicals.[2] |
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and actionable solutions.
Scenario 1: Poor C5 vs. C8 Selectivity in C-H Functionalization
Q: "My palladium-catalyzed C-H arylation is giving me a nearly 1:1 mixture of C5 and C8 isomers. How can I control this?"
This is a classic problem. The electronic properties of the C5-H and C8-H bonds are very similar, making them difficult to distinguish. The key is to introduce a new element that the reaction can use to differentiate between the two sites.
Solution A: Employ a Directing Group (DG) Strategy
The most powerful method for enforcing regioselectivity is chelation-assistance. By installing a coordinating group (a Directing Group or DG) on your substrate, you can force a transition metal catalyst to activate a specific, nearby C-H bond.
-
The Principle: The DG acts as an anchor, binding to the metal center and delivering it to a single ortho C-H bond. This pre-coordination dramatically lowers the activation energy for that specific C-H cleavage, overriding the molecule's inherent reactivity.[4][5][6]
-
Practical Application: For isoquinolones, the C=O group at C1 is a weak coordinating group. This inherent handle can be exploited to direct functionalization to the C8 position, as it is sterically accessible for the formation of a stable 5- or 6-membered metallacycle.[7][8] Rhodium(III) and Iridium(III) catalysts are particularly effective for this transformation.[9][10]
Solution B: Leverage Catalyst Control
Remarkably, in some systems, the choice of metal catalyst alone can completely switch the site of reaction without changing the directing group. The seminal work by Hong and colleagues on isoquinolones is a prime example.[9][10]
-
The Principle: Different metals and their ligand spheres have distinct electronic and steric properties, leading them to favor different mechanistic pathways. Palladium can proceed through an electrophilic palladation pathway, which may favor the more accessible C4 position, while Iridium prefers a C-H activation pathway directed by the C1-carbonyl, leading to exclusive C8 functionalization.[9]
Table 2: Catalyst-Controlled Regiodivergent Arylation of Isoquinolones
| Target Position | Catalyst System | Proposed Pathway | Typical Yield | Reference |
|---|---|---|---|---|
| C4-Arylation | Pd(OPiv)₂ | Electrophilic Palladation | ~78% | Hong et al., Org. Lett. 2015[9][10] |
| C8-Arylation | [IrCp*Cl₂]₂ / AgSbF₆ | Chelate-Directed C-H Activation | ~93% | Hong et al., Org. Lett. 2015[9][10] |
Actionable Advice: If you are getting a mixture of C5/C8 products, first consider if your substrate has a native directing group (like a C1-carbonyl). If so, screen catalysts known for chelation-directed C-H activation (e.g., [IrCp*Cl₂]₂ or [Ru(p-cymene)Cl₂]₂). If not, you may need to temporarily install a directing group on the nitrogen or at another position to gain control.
Scenario 2: My Directing Group-Assisted C-H Activation is Failing.
Q: "I've designed my substrate with a picolinamide directing group, but my Rh(III)-catalyzed reaction gives no product. What's going wrong?"
This is a common and frustrating issue. A failed C-H activation can often be traced back to reaction conditions that are not optimal for your specific substrate or coupling partner.
Troubleshooting Checklist:
-
Is the Catalyst/Pre-catalyst Being Activated?
-
Check your Additives: Many Rh(III) and Ru(II) catalyses require a carboxylate additive (like KOAc or NaOAc) to facilitate the C-H activation step (Concerted Metalation-Deprotonation pathway). Ensure it is present and dry.
-
Check your Silver Salt: If an oxidant is needed, silver salts (AgSbF₆, AgOAc) often play a dual role: acting as a halide scavenger to generate the active cationic catalyst and serving as the terminal oxidant. Ensure it is fresh and handled under inert conditions if necessary.[9]
-
-
Is the Oxidant Correct?
-
Compatibility is Key: Not all oxidants are equal. For Pd-catalyzed reactions, Ag₂CO₃ or Cu(OAc)₂ are common.[4] Some reactions work well with air (O₂) as the terminal oxidant, while others fail completely.[4]
-
Internal Oxidants: Consider using a directing group that doubles as an internal oxidant, such as a hydrazone or oxime.[11][12][13] This can lead to milder, redox-neutral conditions that don't require an external metal co-oxidant.[11][12]
-
-
Is the Solvent Playing a Role?
-
Coordinating vs. Non-coordinating: Highly coordinating solvents can sometimes interfere with catalysis by competing for binding sites on the metal.
-
Acidic Solvents: Solvents like acetic acid can be crucial, participating directly in the catalytic cycle, particularly in the protonolysis step.[14] Conversely, they can also protonate your directing group and shut down catalysis. A screen of solvents like DCE, Toluene, and AcOH is often warranted.
-
Table 3: Key Parameters to Optimize for C-H Activation Reactions
| Parameter | Common Options | Rationale for Screening |
|---|---|---|
| Catalyst | [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂ | The metal center dictates the preferred mechanism and reactivity. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, AgSbF₆, O₂ (Air) | Required to regenerate the active catalytic species. The choice can dramatically affect yield.[4] |
| Additive | KOAc, NaOAc, AgSbF₆, Cs₂CO₃ | Often facilitates the C-H cleavage step or acts as a halide scavenger. |
| Solvent | DCE, Toluene, AcOH, DME | Can influence catalyst solubility, stability, and participate in the mechanism.[9][14] |
Scenario 3: I need to functionalize the pyridine ring, but the reaction keeps happening on the benzene ring.
Q: "I want to perform a Friedel-Crafts acylation, but it only modifies the C5/C8 positions. How can I target the C4 position instead?"
This requires overriding the strong electronic preference for electrophilic attack on the benzene ring. You cannot use a standard electrophilic substitution protocol. Instead, you must change the reaction type entirely.
Solution A: Switch to a Metal-Catalyzed C-H Functionalization
As discussed in Scenario 1, catalyst control can provide access to otherwise unreachable positions. For isoquinolones, a Pd-catalyzed C-H arylation can selectively target the C4 position, a feat impossible under classical conditions.[9][10]
Solution B: Modify the Substrate to Alter its Electronic Properties
-
Install an N-Oxide: Converting the isoquinoline nitrogen to an N-oxide is a powerful strategy. It withdraws additional electron density from the pyridine ring, making C1 and C3 even more susceptible to nucleophilic attack.[15][16] Furthermore, the N-oxide group itself can act as a directing group for certain metal-catalyzed reactions, often favoring C2 on quinolines and C8 on quinoline N-oxides.[14][17]
-
Use Radical Chemistry: If you need to install an alkyl or aryl group at C1, the Minisci reaction is the classic approach. By protonating the nitrogen with a strong acid, you make the pyridine ring extremely electron-deficient and a prime target for nucleophilic radicals generated in situ.
Experimental Protocols
Protocol 1: Catalyst-Controlled C8-Selective C-H Arylation of N-Methylisoquinolone
Adapted from S. Lee, S. Mah, S. Hong, Org. Lett. 2015, 17, 3864-3867.[9]
This protocol details the highly selective C8 arylation using an Iridium(III) catalyst, directed by the inherent C1 carbonyl group.
Materials:
-
N-Methylisoquinolone (1 equiv.)
-
Diphenyliodonium tetrafluoroborate (Ph₂IBF₄) (2 equiv.)
-
[IrCp*Cl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Acetic Acid (AcOH) (0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-methylisoquinolone (e.g., 0.1 mmol, 15.9 mg), diphenyliodonium tetrafluoroborate (0.2 mmol, 73.4 mg), [IrCp*Cl₂]₂ (0.0025 mmol, 2.0 mg), and AgSbF₆ (0.01 mmol, 3.4 mg).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous acetic acid (0.5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C8-arylated isoquinolone.
References
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Yuan, G., Zheng, J., & Li, X. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]
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Mohan, C. T., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Wang, H., et al. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Organic & Biomolecular Chemistry. [Link]
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Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Chemistry Portal. [Link]
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Wang, C., et al. (2020). Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications. [Link]
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Castro, J. A. M., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry. [Link]
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Mohan, C. T., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Manikandan, P. R., et al. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances. [Link]
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Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. PMC. [Link]
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Yu, D.-G., de Azambuja, F., & Glorius, F. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters. [Link]
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Sharma, U., et al. (2025). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. Organic Letters. [Link]
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Sharma, U., et al. (2023). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. PMC. [Link]
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Castro, J. A. M., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry. [Link]
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Arockiam, P., et al. (2015). COBALT-CATALYZED C5-SELECTIVE C-H FUNCTIONALIZATION OF 4-Me-QUINOLINES WITH STYRENES. HETEROCYCLES. [Link]
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Castro, J. A. M., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. ResearchGate. [Link]
-
Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters. [Link]
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Li, B., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]
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Various Authors. Isoquinoline synthesis. Organic Chemistry Portal. [Link]
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Kruschel, C., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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Ziyaev, A. A., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. [Link]
-
Singh, A. K., & Guntreddi, T. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. PMC. [Link]
-
Jacob, J. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
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Huang, H., et al. (2020). Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. Angewandte Chemie. [Link]
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Liu, B., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ResearchGate. [Link]
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Various Authors. (n.d.). Chapter 7: Quinolines and Isoquinolines. University Lecture PDF. [Link]
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Various Authors. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Organic Chemistry Learning Resource. [Link]
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Deshmukh, K. M., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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Deshmukh, K. M., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]
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Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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Quora User Discussion. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]
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Catalysis Conference 2021 Abstract. (2021). Transition metal catalyzed site-selective C H functionalization of N heteroaromatics. Conference Abstract. [Link]
-
Sharma, U., et al. (2024). The C8 selective C−H 3‐oxobut‐1‐enylation of 2‐methylisoquinolin‐1(2H)‐one. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
-
University Lecture Notes. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University Lecture PDF. [Link]
-
Pototschnig, G., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
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Liu, B., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. [Link]
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Removal of sulfonic acid impurity from sulfonyl chloride product
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for a common challenge in organic synthesis: the removal of sulfonic acid impurities from sulfonyl chloride products. The presence of residual sulfonic acid, often formed by hydrolysis of the reactive sulfonyl chloride, can complicate subsequent reactions and compromise the purity of the final compound. This resource offers troubleshooting advice and detailed protocols to ensure the integrity of your synthetic intermediates.
Core Principles: The Basis of Separation
The successful separation of a sulfonyl chloride from its corresponding sulfonic acid impurity hinges on their distinct physical and chemical properties.
-
Sulfonyl Chlorides (R-SO₂Cl): These are reactive electrophiles. They are typically less polar than sulfonic acids and are generally soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate, but have low solubility in water.[1]
-
Sulfonic Acids (R-SO₃H): These are strong acids, significantly more acidic than carboxylic acids.[2] Their high polarity makes them highly soluble in water and less soluble in non-polar organic solvents.[3]
This difference in polarity and solubility is the primary lever for purification. The strategy is to selectively partition the highly polar, water-soluble sulfonic acid into an aqueous phase, leaving the less polar sulfonyl chloride in the organic phase.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: After my reaction, I suspect a sulfonic acid impurity. How can I confirm its presence and remove it effectively?
A1: The most common method to remove sulfonic acid is through an aqueous workup. This involves washing the organic solution containing your sulfonyl chloride product with water or a mild basic solution.
Expert Explanation: The sulfonic acid, being highly polar and acidic, will preferentially move into the aqueous layer.[3] A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often more effective than a simple water wash.[4] The bicarbonate will react with the strong sulfonic acid to form a sodium sulfonate salt (R-SO₃⁻Na⁺). This salt has even higher aqueous solubility than the parent sulfonic acid, dramatically improving its removal from the organic layer. The unreacted sulfonyl chloride, being much less reactive towards the weak bicarbonate base under cold and brief conditions, remains in the organic phase.[4][5]
Q2: I performed a wash with sodium bicarbonate solution, but I'm still seeing the sulfonic acid impurity in my final product. What went wrong?
A2: There are several potential reasons for an incomplete extraction:
-
Insufficient Washing: You may not have used a large enough volume of the bicarbonate solution or performed enough washes. For stubborn impurities, multiple extractions are necessary to ensure complete removal.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion—a stable mixture of the organic and aqueous layers. The sulfonic acid salt can get trapped in this emulsion, preventing its removal.
-
Inefficient Phase Contact: If the two layers are not mixed adequately, the sulfonic acid will not be efficiently extracted. Gentle but thorough inversion of the separatory funnel is more effective than vigorous shaking.
Troubleshooting Steps:
-
Increase Wash Volume/Frequency: Perform at least two to three washes with the saturated NaHCO₃ solution.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[6]
-
Ensure Proper Mixing: Invert the separatory funnel gently 10-15 times for each wash, venting frequently to release any pressure buildup.
Q3: My desired sulfonyl chloride product is sensitive to water. How can I remove sulfonic acid without an aqueous workup?
A3: This is a challenging but solvable problem. Non-aqueous methods are required for water-sensitive compounds.
Expert Explanation: One effective strategy is to use a solid-phase scavenger resin. Amine-based scavenger resins (e.g., polystyrene-trisamine) can be added directly to the organic solution of your crude product.[4] The basic amine groups on the resin will react with and bind the acidic sulfonic acid. The resin, now containing the bound impurity, can be simply filtered off, providing a non-aqueous workup.[4]
Another approach involves selective precipitation. Depending on the solvent and the specific properties of your compounds, it may be possible to find a solvent system where the sulfonyl chloride is soluble, but the sulfonic acid (or a salt derivative) is not, allowing for its removal by filtration.
Q4: I'm concerned about losing my product due to hydrolysis during the aqueous wash. How can I minimize this?
A4: Product loss due to hydrolysis is a valid concern as sulfonyl chlorides react with water.[7] The key is to control the conditions of the workup.
Troubleshooting Steps:
-
Work Quickly and Cold: Perform the aqueous quench and extractions as rapidly as possible.[6] Cooling the entire system in an ice bath significantly slows the rate of hydrolysis of the sulfonyl chloride.[6][8]
-
Use Pre-Chilled Solutions: Use ice-cold deionized water, bicarbonate solution, and brine for all washes.[8]
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after each wash.
Workflow for Sulfonic Acid Removal
The following diagram illustrates a standard aqueous workup procedure for removing sulfonic acid impurities.
Caption: Standard aqueous workup for sulfonyl chloride purification.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the success of the purification?
A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the purification. The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value (it will stick closer to the baseline). A successful purification will show the disappearance of the low-Rf spot corresponding to the sulfonic acid. For more quantitative assessment, ¹H NMR spectroscopy can be used.[9]
Q: Can I use a stronger base, like sodium hydroxide (NaOH), to remove the sulfonic acid?
A: Using a strong base like NaOH is generally not recommended. While it will effectively neutralize the sulfonic acid, it will also significantly accelerate the hydrolysis of your sulfonyl chloride product into the sulfonic acid, leading to substantial yield loss.[10] A mild base like sodium bicarbonate provides the best balance of removing the acidic impurity while minimizing product degradation.[5]
Q: What are the key safety precautions when working with sulfonyl chlorides?
A: Sulfonyl chlorides are reactive and corrosive compounds. They are lachrymators (tear-inducing) and react with moisture, including in the air and on skin, to produce HCl and sulfonic acid.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.[15] In case of contact, wash the affected area immediately and thoroughly with water.[11]
Detailed Experimental Protocol: Aqueous Wash Purification
This protocol outlines a standard procedure for removing sulfonic acid from a sulfonyl chloride product dissolved in an organic solvent like dichloromethane (DCM).
Materials:
-
Crude product mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0 °C
-
Saturated aqueous sodium chloride (Brine) solution, pre-chilled to 0 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Ice bath
Procedure:
-
Cool the Reaction: Place the flask containing your crude product in an organic solvent into an ice bath and cool to 0-5 °C.
-
Initial Quench: Slowly add an equal volume of cold, saturated NaHCO₃ solution to the flask with stirring.[4] Allow the mixture to stir for 5-10 minutes. Note: Vent the flask periodically as CO₂ gas may evolve.
-
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.
-
First Wash: Stopper the funnel, invert it gently several times (venting frequently), and allow the layers to separate. Drain the lower aqueous layer.
-
Second Wash: Add a fresh portion of cold, saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the washing procedure as in step 4.
-
Brine Wash: Add a portion of cold brine to the organic layer.[5] Wash as before and drain the aqueous layer. The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.[6]
-
Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask containing an adequate amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask to ensure all moisture is absorbed. The drying agent should move freely when the solution is clear.
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified sulfonyl chloride product.
Analytical Signatures for Purity Assessment
Properly identifying your starting material and impurity is key to troubleshooting. The following table summarizes the expected analytical signatures for a typical aromatic sulfonyl chloride and its corresponding sulfonic acid.
| Analytical Technique | Sulfonyl Chloride (R-SO₂Cl) | Sulfonic Acid (R-SO₃H) | Rationale |
| TLC (Silica Gel) | Higher Rf (e.g., 0.6-0.8 in 3:1 Hex/EtOAc) | Lower Rf (e.g., <0.1, often streaks from baseline) | Sulfonic acid is much more polar and interacts strongly with the silica gel. |
| ¹H NMR (CDCl₃) | Sharp aromatic/aliphatic signals. | Signals may be broad. A very broad singlet for the -SO₃H proton often appears far downfield (>10 ppm) or may exchange and not be visible.[16] | The acidic proton is labile. Sulfonic acids have lower solubility in CDCl₃. |
| IR Spectroscopy | Strong S=O stretches (~1370 & ~1170 cm⁻¹).[17] | Strong S=O stretches (similar to R-SO₂Cl). A very broad O-H stretch (~3400-2400 cm⁻¹). | The broad O-H band is characteristic of the strongly hydrogen-bonded acidic proton. |
References
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
-
Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-acetyl-sulfanilyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]
- Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Lambert, T. H. (n.d.).
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Royal Society of Chemistry. (2018). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Retrieved from [Link]
-
Ovid. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr. Retrieved from [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
- ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis. The Journal of Organic Chemistry.
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - 1H NMR Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
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- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. combi-blocks.com [combi-blocks.com]
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- 17. acdlabs.com [acdlabs.com]
Optimizing reaction conditions for nucleophilic attack on sulfonyl chloride
Technical Support Center: Optimization of Nucleophilic Sulfonylation
Topic: . Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting & Technical Guide.
Introduction: Beyond the Standard Protocol
Welcome to the Technical Support Center. While the formation of sulfonamides and sulfonate esters via sulfonyl chlorides (
This guide moves beyond "add A to B" and focuses on the kinetic control, mechanistic nuances, and purification strategies required for high-yield synthesis.
Module 1: Mechanistic Control & Catalysis
Q: My reaction is sluggish despite using standard bases (TEA/DIPEA). Should I heat it?
A: Before applying heat (which accelerates hydrolysis and side reactions), consider nucleophilic catalysis . Standard tertiary amines act primarily as proton scavengers. For sterically hindered or electron-poor nucleophiles, you need a catalyst that activates the sulfonyl chloride itself.
The DMAP Effect: 4-Dimethylaminopyridine (DMAP) is far superior to pyridine because it attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the parent chloride and less prone to non-productive hydrolysis in trace moisture.
Visualization: Catalytic Cycle vs. Direct Attack
Figure 1: DMAP acts as a nucleophilic catalyst, lowering the activation energy via a charged intermediate, distinct from the base's role as an HCl scavenger.
Module 2: Troubleshooting Selectivity (Bis-Sulfonylation)
Q: I am reacting a primary amine, but I keep observing a less polar impurity by TLC. LCMS confirms it is the bis-sulfonamide. How do I stop this?
A: Bis-sulfonylation occurs because the proton on the resulting sulfonamide (
Optimization Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 0.95 - 1.0 eq of | Starving the reaction of electrophile prevents the second attack. It is easier to remove unreacted amine than bis-sulfonamide. |
| Temperature | -10°C to 0°C | Lower temperatures favor the kinetic product (mono-sulfonamide) over the thermodynamic bis-product. |
| Addition Rate | Slow Dropwise | High local concentration of |
| Base Choice | N-Methylmorpholine (NMM) | Weaker bases (compared to TEA) reduce the likelihood of deprotonating the formed sulfonamide. |
Q: Can I reverse bis-sulfonylation if it has already happened? A: Sometimes. Treating the crude mixture with a nucleophile like morpholine or primary amine in refluxing ethanol can occasionally "clip off" one sulfonyl group via trans-sulfonylation, but prevention is far superior.
Module 3: Green Chemistry & Aqueous Conditions
Q: My sulfonyl chloride is sensitive, but I need to avoid chlorinated solvents. Can I use water?
A: Yes. Contrary to the fear of hydrolysis, Schotten-Baumann conditions (biphasic aqueous/organic or pure aqueous) are highly effective. The rate of nucleophilic attack by the amine often exceeds the rate of hydrolysis by water, especially at controlled pH.
Protocol: Aqueous/Green Sulfonylation [2]
-
Solvent: Water/THF (1:1) or Water/Acetone.
-
Base: Inorganic base (Sodium Carbonate or Sodium Bicarbonate).
-
pH Control: Maintain pH 8–9.
-
Why? Below pH 8, the amine is protonated (unreactive). Above pH 10, hydrolysis of the sulfonyl chloride dominates.
-
-
Procedure: Dissolve amine in water/base. Add sulfonyl chloride (dissolved in minimal THF) dropwise.[3]
Module 4: Workup & Purification Strategy
Q: The reaction is done, but I cannot separate the excess sulfonyl chloride from my product. They co-elute on silica.
A: Never attempt to purify unreacted sulfonyl chloride by chromatography; it degrades on silica, streaking and contaminating fractions. You must chemically quench it before workup.[4]
The "Scavenger" Workflow:
Figure 2: Strategic quenching converts the non-polar sulfonyl chloride into a species that is easily removed via phase separation or filtration.
Detailed Quenching Protocols:
-
The DMAPA Method (Liquid Scavenger):
-
Add 0.5 eq of N,N-dimethyl-1,3-propanediamine (DMAPA) .
-
Stir for 15 mins. The excess sulfonyl chloride reacts to form a sulfonamide with a tertiary amine tail.
-
Wash the organic layer with dilute HCl.[3] The "tailed" impurity protonates and moves to the aqueous layer.
-
-
The Polymer Method (Solid Phase Extraction):
References
-
BenchChem Technical Support. Sulfonyl Chloride Work-up and Removal of Unreacted Reagents.[5] Retrieved from
-
Royal Society of Chemistry. Green Chemistry: Mechanochemical-assisted decarboxylative sulfonylation.[8] Retrieved from
-
National Institutes of Health (PMC). DMAP-assisted sulfonylation as an efficient step for methylation. (Mechanistic insights on DMAP catalysis). Retrieved from
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl (Classic Schotten-Baumann protocols). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in 1-Chloroisoquinoline-7-sulfonyl chloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroisoquinoline-7-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active sulfonamides. Its unique structural features, including the heterocyclic isoquinoline core and the reactive sulfonyl chloride group, make it a valuable building block in drug discovery. However, the successful use of this reagent is often hampered by issues such as low reaction conversion, the formation of side products, and difficulties in purification. This guide is designed to provide practical, experience-based solutions to these common problems.
Troubleshooting Guide: Low Conversion Reactions
This section addresses specific scenarios of low conversion and provides a systematic approach to identify and resolve the underlying issues.
Question 1: My sulfonylation reaction with this compound and a primary amine is resulting in a low yield (<30%) of the desired sulfonamide. What are the primary causes and how can I improve the conversion?
Answer:
Low conversion in the synthesis of 1-chloroisoquinoline-7-sulfonamides from primary amines is a frequent challenge. The root causes can often be traced to one or more of the following factors: reagent quality, reaction conditions, and inherent steric hindrance. A logical troubleshooting workflow is essential for pinpointing the issue.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in sulfonamide synthesis.
Detailed Explanations and Protocols:
1. Reagent Quality and Stoichiometry:
-
This compound Degradation: This reagent is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive sulfonic acid.[1]
-
Verification: Check for the presence of the corresponding sulfonic acid impurity via TLC or LC-MS. A fresh, properly stored (desiccated, at 2-8°C) sample should be used.
-
Protocol for Reagent Check:
-
Dissolve a small sample of the sulfonyl chloride in anhydrous dichloromethane.
-
Spot on a TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 7:3).
-
The sulfonyl chloride should have a higher Rf value than the more polar sulfonic acid.
-
-
-
Amine Reactivity and Purity: The nucleophilicity of the amine is crucial. Electron-deficient or sterically hindered amines will react more slowly. Impurities in the amine can also consume the sulfonyl chloride.
-
Verification: Confirm the purity of the amine by NMR or GC-MS.
-
Solution: If the amine is of low reactivity, consider increasing the reaction temperature or using a catalyst.
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Recommendation: While a 1:1 stoichiometry is theoretically sound, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion, especially if the sulfonyl chloride is prone to degradation.
-
2. Reaction Conditions:
-
Temperature: The optimal temperature is a balance between reaction rate and reagent stability.[2]
-
Protocol for Temperature Screening:
-
Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, and 50°C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
This will help determine the temperature at which the reaction proceeds at a reasonable rate with minimal byproduct formation.
-
-
-
Base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction.
-
Common Issues: A weak or sterically hindered base may not efficiently scavenge the HCl, leading to protonation of the amine and a halt in the reaction. An insufficient amount of base will have the same effect.
-
Recommended Bases: Pyridine or 2,6-lutidine are often good choices as they are non-nucleophilic and can also act as catalysts. Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
Protocol for Base Optimization:
-
Use at least 1.5-2.0 equivalents of the base.
-
If the reaction is still slow, consider adding a catalytic amount (0.1 eq) of 4-(Dimethylamino)pyridine (DMAP), which is a highly effective acylation catalyst.
-
-
-
Solvent: The solvent must be anhydrous and capable of dissolving both reactants.
-
Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are common choices.
-
Verification: Ensure solvents are from a freshly opened bottle or have been properly dried.
-
3. Steric Hindrance:
The 1-chloro and 8-peri hydrogen on the isoquinoline ring, as well as substituents on the amine, can create steric hindrance around the electrophilic sulfur atom, slowing down the reaction.[3]
-
Strategies to Overcome Steric Hindrance:
-
Increased Temperature and Reaction Time: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. Monitor the reaction for extended periods (up to 24 hours).
-
Catalysis: As mentioned, a catalytic amount of DMAP can significantly accelerate the reaction.
-
Table 1: Summary of Troubleshooting Strategies for Low Conversion
| Potential Cause | Verification Method | Recommended Solution(s) |
| Degraded Sulfonyl Chloride | TLC, LC-MS | Use fresh, pure reagent; handle under inert atmosphere. |
| Low Amine Reactivity | Literature review of amine pKa | Increase reaction temperature; use a catalyst (e.g., DMAP). |
| Incorrect Stoichiometry | Double-check calculations and measurements | Use a slight excess (1.1-1.2 eq.) of the amine. |
| Suboptimal Temperature | Temperature screening | Run the reaction at the optimal temperature determined by screening. |
| Ineffective Base | Monitor reaction pH (if applicable) | Use 1.5-2.0 eq. of a suitable base (e.g., pyridine, 2,6-lutidine). |
| Presence of Water | Use of anhydrous solvents and glassware | Ensure all reagents and equipment are dry. |
| Steric Hindrance | Analyze 3D models of reactants | Increase temperature and reaction time; use a catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions when using this compound with primary amines?
A1: The two most common side reactions are hydrolysis of the sulfonyl chloride and di-sulfonylation of the primary amine.
-
Hydrolysis: As previously mentioned, this compound can react with water to form the corresponding sulfonic acid, which is unreactive towards amines.[1] This is often the primary cause of yield loss. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Di-sulfonylation: Primary amines have two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or if a strong, non-hindered base is employed at elevated temperatures. To avoid this, use a slight excess of the amine and a moderately strong, sterically hindered base.
Q2: How should I purify the crude 1-chloroisoquinoline-7-sulfonamide product?
A2: The purification method will depend on the physical properties of the sulfonamide and the nature of the impurities.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction with water or a dilute acid, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, and drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying sulfonamides.[4][5] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the polarity of the sulfonamide.
-
Recrystallization: If the sulfonamide is a solid, recrystallization can be an excellent purification technique. Common solvent systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction.
-
TLC: This is a quick and easy way to qualitatively assess the progress of the reaction. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of the reactants and the formation of the product.
-
LC-MS: This technique provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of any byproducts by their mass-to-charge ratio.[6]
Reaction Monitoring Workflow
Caption: A typical workflow for monitoring the progress of a sulfonylation reaction.
Q4: What are the storage and handling recommendations for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[7] It is recommended to store it in a refrigerator at 2-8°C to minimize degradation over time. When handling the reagent, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
References
- El-Sayed, M. A. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC, 15(1), 1-15.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
- BenchChem. (2025).
- VulcanChem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride for sale.
- Wikipedia. (n.d.). Steric effects.
- Kumar, A., et al. (2025).
- Organic Syntheses Procedure. (n.d.).
- Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC, 43(6), 785-797.
- Eteghwia, C. M., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication In Physical Sciences, 12(1), 141-148.
- Royal Society of Chemistry. (n.d.).
- Communication In Physical Sciences. (2024).
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).
- ResearchGate. (n.d.).
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Chem-Impex. (n.d.). 1-Chloroisoquinoline.
- ChemScene. (n.d.). 942119-65-5 | this compound.
- PubChem. (n.d.). Isoquinoline, 1-chloro-.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.
- Organic Chemistry Portal. (n.d.).
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- NUCLEUS information resources. (2010). SOP Sulfonamides in tissue.
- Sidda Reddy, B., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1), 26-34.
- ResearchGate. (2025).
- Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. (n.d.).
- Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Chemistry, 3(3), 854-866.
- NUCLEUS information resources. (2010). SOP Sulfonamides in tissue.
- BenchChem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. chemscene.com [chemscene.com]
Technical Support Center: A Guide to the Scalable Synthesis of 1-Chloroisoquinoline-7-sulfonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinoline-7-sulfonyl chloride. As a pivotal intermediate in the development of novel therapeutics, ensuring a robust and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome common challenges in this multi-step synthesis.
I. Synthesis Overview & Core Principles
The synthesis of this compound is a two-step process commencing with the formation of the 1-chloroisoquinoline precursor, followed by the critical chlorosulfonylation at the C-7 position. Each step presents unique challenges that require careful control of reaction parameters to ensure high yield and purity.
Step 1: Synthesis of 1-Chloroisoquinoline This initial step involves the conversion of isoquinoline-N-oxide to 1-chloroisoquinoline. A common and effective method utilizes phosphoryl chloride (POCl₃) as both the chlorinating agent and solvent.
Step 2: Chlorosulfonylation of 1-Chloroisoquinoline The second and more challenging step is the electrophilic aromatic substitution to introduce the sulfonyl chloride group at the 7-position of the 1-chloroisoquinoline ring. This is typically achieved using chlorosulfonic acid (ClSO₃H). The regioselectivity of this reaction is a key consideration.
Below is a DOT script visualizing the overall synthetic workflow.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide
This protocol is adapted from established procedures for the synthesis of 1-chloroisoquinoline[1][2].
Materials & Equipment:
-
Isoquinoline-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g) in a round-bottom flask.
-
Once the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.
-
After the reaction is complete (monitored by TLC), remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully quench the residue with ice water and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-N-oxide (20.0 g) | [1][2] |
| Reagent | Phosphoryl chloride (200 mL) | [1][2] |
| Reaction Temperature | 105 °C (Reflux) | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Expected Yield | ~85% | [1][2] |
Protocol 2: Chlorosulfonylation of 1-Chloroisoquinoline
This is a general protocol for the chlorosulfonylation of aromatic compounds and should be optimized for this specific substrate[3][4].
Materials & Equipment:
-
1-Chloroisoquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with a dropping funnel and gas outlet
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.
-
Slowly add 1-chloroisoquinoline to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, gentle heating may be necessary. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification may be achieved by recrystallization from a suitable solvent or by flash chromatography.
| Parameter | Suggested Range | Rationale |
| Molar Ratio (ClSO₃H : Substrate) | 5:1 to 10:1 | An excess of chlorosulfonic acid is often used to drive the reaction to completion and minimize the formation of diaryl sulfone byproducts[5]. |
| Reaction Temperature | 0 °C to Room Temperature (or gentle heating) | The initial low temperature helps to control the exothermic reaction. The temperature may need to be increased to facilitate the reaction with the deactivated ring system. |
| Reaction Time | Several hours | The reaction time will depend on the reactivity of the substrate and the temperature. It should be monitored by TLC. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: My yield of this compound is consistently low. What are the most likely causes?
-
A1: Low yields can stem from several factors. Firstly, incomplete chlorosulfonylation is a common issue. Ensure you are using a sufficient excess of chlorosulfonic acid and that the reaction has gone to completion by TLC analysis. Secondly, the sulfonyl chloride product is highly susceptible to hydrolysis[5]. Any moisture in the reaction or during workup will convert your product to the corresponding sulfonic acid, which is often water-soluble and lost during extraction. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the aqueous workup quickly and at low temperatures.
-
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What could it be?
-
A2: This is likely the bis(1-chloroisoquinolin-7-yl)sulfone. This byproduct forms when a molecule of the desired sulfonyl chloride reacts with another molecule of 1-chloroisoquinoline. To minimize its formation, it is crucial to use a large excess of the chlorosulfonating agent (chlorosulfonic acid)[5]. This ensures that the electrophilic species responsible for sulfonation is present in high concentration, favoring the reaction with the solvent over the starting material.
-
-
Q3: The workup procedure is challenging, and I suspect I'm losing product due to hydrolysis. Are there any alternative workup methods?
-
A3: The standard workup involves quenching the reaction mixture on ice followed by extraction. To minimize hydrolysis, this process must be done rapidly and at low temperatures. An alternative is to carefully quench the reaction mixture with a non-aqueous solvent, followed by removal of the excess chlorosulfonic acid under high vacuum. However, this can be hazardous and should only be attempted with appropriate safety precautions. For purification, if the product is a solid, recrystallization from a non-polar, anhydrous solvent can be effective. If it is an oil, column chromatography on silica gel using a non-polar eluent system is recommended, though care must be taken as silica gel can also promote hydrolysis.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: Expect to see aromatic protons with chemical shifts and coupling constants characteristic of the isoquinoline ring system. The introduction of the electron-withdrawing sulfonyl chloride group at the 7-position will cause a downfield shift of the protons on that ring.
-
¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms of the 1-chloroisoquinoline backbone.
-
Mass Spectrometry: This will provide the molecular weight of the compound (262.11 g/mol ) and its fragmentation pattern. Look for the characteristic isotopic pattern of the two chlorine atoms.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹[6].
-
-
-
Q5: What are the primary safety concerns when working with phosphoryl chloride and chlorosulfonic acid?
-
A5: Both phosphoryl chloride and chlorosulfonic acid are highly corrosive and react violently with water, releasing toxic and corrosive fumes (HCl). These reagents should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use to prevent violent reactions.
-
IV. Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.
Chlorination with POCl₃: The reaction of isoquinoline-N-oxide with phosphoryl chloride is a well-established method for the synthesis of 1-chloroisoquinolines. The N-oxide oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. A chloride ion then attacks the C1 position of the isoquinoline ring, followed by elimination to yield the 1-chloroisoquinoline product.
Chlorosulfonylation with ClSO₃H: This is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the source of the electrophile, which is likely SO₂Cl⁺ or a related species. The electron-rich benzene ring of the isoquinoline system is attacked by this electrophile. The position of substitution (C-7) is influenced by the directing effects of the existing chloro and nitro functionalities on the isoquinoline ring.
V. References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using. TTMSS or Photoredox. Columbia University.
-
BenchChem. (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. BenchChem.
-
ChemicalBook. (2026, January 13). 1-Chloroisoquinoline. ChemicalBook.
-
National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673).
-
Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
-
ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis. ChemicalBook.
-
European Patent Office. (2019, December 16). ISOQUINOLINESULFONYL CHLORIDE ACID ADDITION SALT AND METHOD FOR PRODUCING SAME - EP 3900724 A1. Google Patents.
-
ChemScene. (n.d.). 942119-65-5 | this compound. ChemScene.
-
ResearchGate. (2025, August 7). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
-
European Patent Office. (2019, December 16). ISOQUINOLINESULFONYL CHLORIDE ACID ADDITION SALT AND METHOD FOR PRODUCING SAME - EP 3900724 A1. Google Patents.
-
Google Patents. (n.d.). Process for production of aromatic sulfonyl chloride compound.
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
Sources
- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
Alternative reagents to chlorosulfonic acid for sulfonyl chloride synthesis
Technical Support Center: Advanced Sulfonyl Chloride Synthesis Ticket ID: #SC-2024-ALT-REAGENTS Subject: Alternatives to Chlorosulfonic Acid for Sensitive Substrates Assigned Specialist: Senior Application Scientist
Executive Summary & Decision Matrix
User Query: "I need to synthesize a sulfonyl chloride, but my substrate contains acid-sensitive protecting groups (Boc, TBS) or electron-rich rings that decompose in neat chlorosulfonic acid. What are my robust alternatives?"
Specialist Response:
Chlorosulfonic acid (
The following decision matrix guides you to the optimal protocol:
Figure 1: Strategic selection of chlorinating agents based on precursor availability and substrate stability.
Module A: Converting Sulfonic Acids (The "Vilsmeier" Approach)
Context: You already have the sulfonic acid or its sodium salt, but thionyl chloride (
Protocol A1: Oxalyl Chloride with Catalytic DMF
This method operates via a Vilsmeier-Haack type mechanism.[1] It allows the reaction to proceed at room temperature (or
-
Mechanism: DMF reacts with oxalyl chloride to form the active chloroiminium species (Vilsmeier reagent), which activates the sulfonic acid hydroxyl group, converting it to a good leaving group before chloride displacement.
-
Key Advantage: Byproducts are gases (
), simplifying purification.
Standard Operating Procedure (SOP):
| Parameter | Specification |
| Stoichiometry | 1.0 equiv |
| Solvent | Dichloromethane (DCM) or THF (anhydrous) |
| Temperature | |
| Time | 1–4 Hours |
-
Suspend dry sulfonic acid salt (10 mmol) in anhydrous DCM (40 mL) under
. -
Add catalytic DMF (0.5 mmol). Note: No reaction occurs yet.
-
Add Oxalyl Chloride (30 mmol) dropwise at
C.-
Observation: Vigorous bubbling (
) indicates initiation.[1]
-
-
Warm to RT and stir until gas evolution ceases and solids dissolve/suspend uniformly.
-
Workup: Evaporate volatiles under reduced pressure. Redissolve in DCM, filter off inorganic salts (NaCl), and concentrate.
Protocol A2: Triphenylphosphine (PPh3) & Trichloroisocyanuric Acid (TCCA)
Best for: Highly acid-sensitive substrates (e.g., containing Boc amines, silyl ethers).[1] This reaction is essentially neutral.
-
Mechanism:
is oxidized to while transferring chlorine from TCCA to the sulfonate.[1] It mimics the "Deoxofluor" logic but for chlorination.[1]
SOP:
-
Dissolve Sulfonic Acid/Salt (1.0 equiv) and
(1.2 equiv) in DCM.[1] -
Add TCCA (0.4 equiv) portion-wise at
C. Note: TCCA provides 3 active Cl atoms.[1] -
Reflux gently for 1–2 hours or stir at RT for 4–6 hours.
-
Workup: Filter off the insoluble cyanuric acid byproduct.[1] Wash filtrate with water, dry, and concentrate. Flash chromatography is usually required to remove
.[1]
Module B: Oxidative Chlorination (The "No-Gas-Cylinder" Approach)
Context: You have a thiol (R-SH) or disulfide. Traditional bubbling of
Protocol B1: N-Chlorosuccinimide (NCS) / HCl
This creates "chlorine on demand" in situ.[1] It is far milder than cylinder chlorine and avoids over-oxidation to sulfonic acids if stoichiometry is controlled.[1]
Figure 2: Stepwise oxidative progression from thiol to sulfonyl chloride.[1][2]
SOP:
-
Dissolve Thiol (10 mmol) in Acetonitrile (25 mL).
-
Add 2M HCl (aq) (5 mL). Role: Proton source and activation of NCS.
-
Cool to
C. -
Add NCS (N-Chlorosuccinimide) (4.2 equiv) portion-wise.[1]
-
Stir 30 mins.
-
Workup: Dilute with ether/EtOAc, wash with brine. Do not wash with basic solutions immediately if the product is hydrolytically unstable.
Troubleshooting Guides (FAQ)
Ticket #101: "My product hydrolyzes back to the acid during workup."
Diagnosis: Sulfonyl chlorides, especially electron-deficient ones (e.g., nitro-benzenesulfonyl chlorides), are highly susceptible to hydrolysis in the presence of water and heat. Corrective Actions:
-
Phase Separation Speed: Use cold water (
C) for washes and separate layers immediately (< 2 mins).[1] -
Solvent Choice: Use hydrophobic solvents like Toluene or DCM.[1] Avoid Ethyl Acetate if possible (it holds more water).[1]
-
Quenching: Do not quench with basic aqueous solutions (
) unless necessary; the hydroxide ion is a potent nucleophile.[1] Use water or brine only.[1]
Ticket #102: "The Oxalyl Chloride reaction turned into a black tar."
Diagnosis: Likely "Vilsmeier Polymerization" or thermal decomposition.[1] Corrective Actions:
-
Check DMF: You only need catalytic DMF (1-5 mol%).[1] Using stoichiometric DMF generates large amounts of the Vilsmeier reagent, which can attack electron-rich aromatic rings in your substrate.
-
Temperature Control: Ensure the addition is done at
C. The intermediate acid chloride formation is exothermic.[1]
Ticket #103: "Low yield in the Meerwein (Aniline) reaction."
Diagnosis: The instability of the diazonium intermediate or poor solubility of
-
Solvent Switch: Standard Meerwein uses Acetic Acid/HCl.[1] If yield is low, switch to Acetonitrile with a soluble copper catalyst (
).[1] -
The "DABSO" Fix: Instead of handling
gas, use DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source. It releases gently in situ.
References
-
Blotny, G. (2009).[1][2] "Recent applications of oxalyl chloride in organic synthesis." Tetrahedron, 65(45), 9021-9035.[1] Link[1]
-
Jang, D. O., et al. (2003).[1] "Mild and Efficient Procedure for the Preparation of Sulfonyl Chlorides from Sulfonic Acids using Triphenylphosphine and Trichloroisocyanuric Acid." Tetrahedron Letters, 44(24), 4537-4540.[1] Link
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3][4] "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis, 2006(24), 4131-4134.[1][5] Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using
." Journal of Organic Chemistry, 74(24), 9287-9291. Link[1] -
Deeming, A. S., et al. (2014).[1] "DABSO-Based One-Pot Sulfonyl Chloride Synthesis." Organic Letters, 16(1), 150-153.[1] Link[1]
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Validation & Comparative
The Dichotomy of Reactivity: A Guide to Sulfonyl Chlorides and Sulfonyl Fluorides in Modern Synthesis
For decades, sulfonyl chlorides have been the workhorse electrophiles for forging critical sulfonamide and sulfonate ester linkages, mainstays in medicinal chemistry and materials science. However, the emergence and conceptualization of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry have propelled sulfonyl fluorides from a chemical curiosity to a cornerstone of modern covalent chemistry and drug discovery. This guide provides a comprehensive comparison of these two classes of reagents, delving into the fundamental principles that govern their reactivity, stability, and application, supported by experimental insights to inform your research.
At a Glance: Key Differences in Reactivity and Stability
| Feature | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) |
| Relative Reactivity | High | Low to Moderate (Tunable) |
| Stability | Moderate to Low | High |
| Hydrolytic Stability | Prone to hydrolysis | Highly resistant to hydrolysis[1][2] |
| Thermodynamic Stability | Less stable; lower S-Cl bond energy (~46 kcal/mol)[3] | More stable; higher S-F bond energy (~90.5 kcal/mol)[3] |
| Selectivity | Can lead to side reactions (e.g., chlorination) | Highly chemoselective for sulfonylation[4] |
| Handling | Often require inert conditions; can be moisture-sensitive | Generally bench-stable and compatible with aqueous conditions[4] |
The Core of the Matter: Understanding the S-X Bond
The profound differences in the behavior of sulfonyl chlorides and fluorides are rooted in the nature of the sulfur-halogen bond. The S-F bond is significantly stronger and more polarized than the S-Cl bond.[3][5] This high bond dissociation energy renders sulfonyl fluorides remarkably stable to heat and hydrolysis.[2][3] In stark contrast, sulfonyl chlorides are more susceptible to decomposition and hydrolysis, often necessitating careful handling and anhydrous reaction conditions.[6]
This stability difference directly translates to a reactivity differential. Sulfonyl chlorides are potent electrophiles that react readily with a broad range of nucleophiles, often without the need for a catalyst. This high reactivity, however, can be a double-edged sword, leading to a lack of selectivity and the formation of unwanted byproducts.
Sulfonyl fluorides, on the other hand, exhibit what can be described as "Goldilocks reactivity"—they are stable enough to be unreactive under many conditions but can be activated to react with nucleophiles when desired.[7] This tunable reactivity is the cornerstone of SuFEx chemistry, which allows for precise and controlled bond formation.[8]
A New Paradigm: SuFEx and the Rise of Sulfonyl Fluorides
The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and coworkers has revolutionized the use of sulfonyl fluorides. SuFEx is a new generation of click chemistry that leverages the unique stability and reactivity of the S(VI)-F bond to create robust molecular connections.[8] These reactions are typically characterized by high yields, modularity, and often, biocompatibility.[3]
The key to "unlocking" the reactivity of sulfonyl fluorides lies in the use of appropriate activators or catalysts that facilitate the departure of the fluoride ion.[5] This controlled activation allows for reactions with a wide array of nucleophiles, including alcohols, amines, and even specific amino acid residues in proteins.[9]
Applications in Drug Discovery and Chemical Biology
The distinct properties of sulfonyl chlorides and fluorides have led to their divergent yet complementary roles in drug discovery.
Sulfonyl Chlorides: The Traditional Path to Sulfonamides
The reaction of sulfonyl chlorides with amines, often under Schotten-Baumann conditions, has been a long-standing and reliable method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[10][11][12][13][14][15][16] Many established drugs contain sulfonamide moieties prepared via this classical approach.[11] However, the aggressive nature of sulfonyl chlorides can be problematic when working with complex molecules bearing sensitive functional groups.[10]
Sulfonyl Fluorides: Precision Tools for Covalent Inhibition
The exceptional stability and tunable reactivity of sulfonyl fluorides have made them invaluable tools in chemical biology and the development of targeted covalent inhibitors.[1][7] Unlike traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides can be designed to react with a broader range of nucleophilic amino acids, including lysine, tyrosine, histidine, serine, and threonine.[1][17] This expanded targeting scope significantly broadens the "druggable" proteome.[7]
The inertness of sulfonyl fluorides in biological milieu until they reach their intended target provides a significant advantage, minimizing off-target effects.[1][7]
Experimental Comparison: Synthesis of an Aliphatic Sulfonamide
To illustrate the practical differences in handling and reactivity, let's consider the synthesis of a simple aliphatic sulfonamide from a primary amine.
Workflow: Sulfonamide Synthesis
Caption: Comparative workflow for sulfonamide synthesis.
Protocol 1: Synthesis using a Sulfonyl Chloride
Materials:
-
Aliphatic amine (1.0 eq)
-
Aliphatic sulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaCl (aq)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the aliphatic amine and pyridine in anhydrous DCM under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add the aliphatic sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The use of anhydrous conditions and a nitrogen atmosphere is critical to prevent the hydrolysis of the reactive sulfonyl chloride. The dropwise addition at low temperature helps to control the exothermic reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.[14]
Protocol 2: Synthesis using a Sulfonyl Fluoride
Materials:
-
Aliphatic amine (1.0 eq)
-
Aliphatic sulfonyl fluoride (1.2 eq)
-
A suitable base/catalyst (e.g., DBU, Ca(NTf₂)₂/DABCO)[12]
-
Acetonitrile or another suitable solvent
-
Water
-
Ethyl acetate
-
Saturated NaCl (aq)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the aliphatic amine and the base/catalyst in the chosen solvent at room temperature.
-
Add the aliphatic sulfonyl fluoride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. Reaction times can be longer compared to the sulfonyl chloride route.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The greater stability of the sulfonyl fluoride allows for more flexible reaction conditions, often tolerating ambient temperature and even aqueous environments.[4] An appropriate activator is typically necessary to achieve a reasonable reaction rate.[12] In some cases, especially with functionalized amines, sulfonyl fluorides can provide significantly higher yields and cleaner reactions compared to their chloride counterparts by avoiding side reactions with other nucleophilic groups.[10]
Quantitative Comparison of Reactivity
Experimental data consistently demonstrates the higher reactivity of sulfonyl chlorides. For instance, in competition experiments reacting N-silylamines with a mixture of a sulfonyl chloride and a sulfonyl fluoride, the sulfonyl chloride reacts preferentially.[11] Kinetic studies have shown that for nitrogen nucleophiles, the rate constant for reaction with a benzenesulfonyl chloride can be 10³ to 10⁵ times greater than with the corresponding fluoride.[11]
However, in parallel synthesis where amines contain additional nucleophilic groups like alcohols, the more selective sulfonyl fluorides often give significantly higher yields of the desired sulfonamide.[10]
Conclusion: Choosing the Right Tool for the Job
The choice between a sulfonyl chloride and a sulfonyl fluoride is a strategic one, dictated by the specific requirements of the synthesis.
-
Choose a sulfonyl chloride for straightforward, rapid synthesis of sulfonamides and sulfonates where the substrate is robust and high reactivity is desired. They remain a cost-effective and powerful option for many traditional synthetic applications.
-
Choose a sulfonyl fluoride when stability, selectivity, and compatibility with sensitive functional groups are paramount.[6] They are the superior choice for late-stage functionalization, bioconjugation, and the design of targeted covalent inhibitors in drug discovery. The principles of SuFEx chemistry have unlocked their potential, offering a level of control and precision that is often unattainable with sulfonyl chlorides.
Ultimately, the expanding toolbox of sulfonylating agents, with both chlorides and fluorides readily available, provides researchers with greater flexibility and power to construct complex molecules with precision and efficiency.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Millipore Sigma.
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.
- Sulfur Fluoride Exchange (SuFEx). Monash University.
- Preparation of sulfonamides from N-silylamines. PMC.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
- Sulfur fluoride exchange. PMC.
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
- Applications of Sulfonyl Fluorides. ResearchGate.
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
- Sulfonyl Chlorides/Fluorides. Enamine.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
- Unconventional reactivity of sulfonyl fluorides. Cell Press.
- Sulfonyl Chlorides/Fluorides. Yufeng.
- Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride... ResearchGate.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Archives.
- Sulfonyl chlorides versus sulfonyl fluorides. ResearchGate.
- Chemistry Schotten Baumann Reaction. SATHEE.
- What is the Schottan-Baumann reaction? Quora.
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
- Schotten–Baumann reaction. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 15. quora.com [quora.com]
- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 17. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Biological activity of 1-chloroisoquinoline-7-sulfonamides vs. quinoline-5-sulfonamides
The following guide provides a comparative technical analysis of 1-chloroisoquinoline-7-sulfonamides versus quinoline-5-sulfonamides , focusing on their biological activity, structure-activity relationships (SAR), and experimental applications in drug discovery.
Executive Summary
This guide contrasts two privileged scaffolds in medicinal chemistry: the 1-chloroisoquinoline-7-sulfonamide (IsoQ-7) and the quinoline-5-sulfonamide (Q-5) . While both classes utilize the sulfonamide moiety as a primary pharmacophore—typically for Carbonic Anhydrase (CA) inhibition or kinase modulation—their biological profiles diverge significantly due to the electronic properties of the heterocyclic core and the positioning of the sulfonamide "warhead."
-
Quinoline-5-sulfonamides: Predominantly explored as anticancer agents (targeting hypoxic tumors via CA IX/XII inhibition) and antibacterials . The 8-hydroxy variant is a classic chelator, often showing broad cytotoxicity.
-
1-Chloroisoquinoline-7-sulfonamides: A highly "tunable" scaffold where the 1-chloro group serves as a reactive handle for Nucleophilic Aromatic Substitution (
), allowing the introduction of solubility-enhancing amines (e.g., piperazines). These are often designed as multi-target agents (e.g., CA inhibition + kinase/receptor modulation).
Chemical Structure & Properties[1][2][3][4][5][6][7]
The fundamental difference lies in the nitrogen position within the bicyclic system and the vector of the sulfonamide group.
Structural Comparison
| Feature | 1-Chloroisoquinoline-7-sulfonamide | Quinoline-5-sulfonamide |
| Core Scaffold | Isoquinoline (Benzo[ | Quinoline (Benzo[ |
| Sulfonamide Position | Position 7 (Distal ring) | Position 5 (Proximal ring) |
| Key Reactive Site | C1-Chlorine: Highly reactive to nucleophiles (amines/thiols).[1] | C8-Position: Often substituted with -OH (chelator) or -OMe. |
| Electronic Character | C1 is electron-deficient due to the adjacent nitrogen, facilitating | C5 is electron-rich; sulfonamide introduction usually requires chlorosulfonation of the parent quinoline. |
| Primary Biological Role | Kinase inhibition (PKA/PKC), CA inhibition. | CA IX/XII inhibition, DNA intercalation, Metal chelation. |
Visualization of Scaffolds
Figure 1: Conceptual comparison of the two isomeric scaffolds.
Biological Activity Profiles
A. Anticancer Activity (Cytotoxicity)
Both classes show potent activity against solid tumors, but the mechanisms differ.
Quinoline-5-sulfonamides[2][1][3][4][5][6][7]
-
Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII).[1][7][8] These enzymes are overexpressed in hypoxic tumors (e.g., breast, lung, colon) and regulate pH to ensure cell survival.
-
Key Data: Derivatives (especially 8-hydroxy-quinoline-5-sulfonamides ) exhibit
values in the low micromolar range (0.4 – 5.0 µM) against MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) lines. -
Mechanism: The sulfonamide group binds the Zn(II) ion in the CA active site. The quinoline ring often intercalates DNA or generates Reactive Oxygen Species (ROS) if the 8-OH group is present.
1-Chloroisoquinoline-7-sulfonamides
-
Target: Multi-targeting. The sulfonamide inhibits CAs, while the substituent at C1 (displaced chlorine) often targets kinases (e.g., PKA, PKC) or GPCRs (e.g., 5-HT receptors).
-
Key Data: Isoquinoline sulfonamides (like the H-series: H-7, H-89) are historical kinase inhibitors. New 1-amino-substituted derivatives show antiproliferative activity against melanoma and CNS tumors.
-
Advantage: The 1-chloro group allows the attachment of "tails" (like piperazine) that improve solubility and cell permeability, often resulting in better bioavailability than the rigid quinoline counterparts.
B. Experimental Data Summary
| Biological Assay | Quinoline-5-sulfonamides (e.g., 8-OH derivs) | Isoquinoline-7-sulfonamides (1-subst. derivs) |
| hCA IX Inhibition ( | 5.0 – 25 nM (Highly Potent) | 10 – 50 nM (Potent) |
| hCA II Inhibition ( | Often inhibits (Off-target effect) | Variable selectivity based on C1-tail |
| Cytotoxicity ( | 0.43 µM (MCF-7), 2.2 µM (MDA-MB-231) | 1.0 – 10 µM (Dependent on C1-amine) |
| Antibacterial (MIC) | Active against MRSA (comparable to Oxacillin) | Generally lower antibacterial activity |
| Apoptosis Induction | High (via ROS and BAX/BCL-2 modulation) | Moderate (via Kinase/Cell Cycle arrest) |
Mechanism of Action (MOA) Pathways
Pathway 1: Hypoxic Tumor Survival (CA IX Inhibition)
Both scaffolds utilize the sulfonamide (
-
Hypoxia: Tumor cells upregulate CA IX.
-
Inhibition: The sulfonamide binds Zn(II) in the enzyme active site.
-
Effect: Intracellular pH drops (acidosis), extracellular pH rises, leading to reduced metastasis and cell death.
Pathway 2: The "1-Chloro" Advantage ( Diversification)
The 1-chloroisoquinoline scaffold is a "pro-drug" or "precursor" scaffold. The chlorine is rarely the final active group; it is displaced by amines to create the active drug.
-
Reaction: 1-Chloroisoquinoline-7-sulfonamide + Primary/Secondary Amine
1-Aminoisoquinoline-7-sulfonamide. -
Result: The new amino group can interact with specific residues in the target protein (e.g., the "selective pocket" of kinases), conferring specificity that the rigid quinoline-5-sulfonamide lacks.
Figure 2: General mechanism of sulfonamide-mediated CA IX inhibition.
Experimental Protocols
Protocol A: Synthesis of 1-Aminoisoquinoline-7-sulfonamides (from 1-Chloro precursor)
Objective: Replace the C1-chloro group with a functional amine to enhance biological activity.
-
Starting Material: Dissolve 1-chloroisoquinoline-7-sulfonamide (1.0 eq) in anhydrous Acetonitrile or DMF .
-
Nucleophile Addition: Add the desired amine (e.g., N-methylpiperazine) (2.0 – 3.0 eq).
-
Base: Add Triethylamine or
(3.0 eq) to scavenge HCl. -
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or use Flash Chromatography.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
. -
Substrate:
saturated solution. -
Indicator: Phenol Red (0.2 mM).
-
Procedure:
-
Incubate enzyme (hCA isozyme) with inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.
-
Mix with substrate in a stopped-flow spectrophotometer.
-
Measure the rate of acidification (absorbance change at 557 nm).
-
-
Calculation: Fit data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation.
References
-
Zięba, A. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
-
Sławiński, J. et al. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51.
-
Żołnowska, B. et al. (2018). Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives: Inhibition of human carbonic anhydrase.[9] European Journal of Medicinal Chemistry, 143, 1931-1941.[9]
-
Supuran, C. T. (2004). Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent.[10] Bioorganic & Medicinal Chemistry Letters, 14(1), 217-223.[10]
-
ChemicalBook. 1-Chloroisoquinoline Product Description & Synthesis.
Sources
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives: Inhibition of human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII, anticancer activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 1-Chloroisoquinoline-7-sulfonyl Chloride Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallography of 1-Chloroisoquinoline-7-sulfonyl chloride derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of molecules. We will delve into the synthesis, crystallization, and crystallographic analysis of these compounds, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of the Isoquinoline Sulfonamide Scaffold
Isoquinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a sulfonyl chloride group, specifically at the 7-position of a 1-chloroisoquinoline core, creates a highly reactive intermediate, this compound. This molecule is a versatile precursor for synthesizing a diverse library of sulfonamides, which have demonstrated a broad spectrum of biological activities, including anticancer and enzyme inhibitory properties.[1]
The precise three-dimensional arrangement of atoms within these molecules is paramount to their biological function. Single-crystal X-ray diffraction (XRD) is an unparalleled analytical technique for elucidating this atomic-level structure.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine critical structural information such as bond lengths, bond angles, and overall molecular geometry.[2][4] This structural data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[5][6]
PART 1: Synthesis and Crystallization of this compound Derivatives
A successful crystallographic study begins with the synthesis of high-purity compounds and the growth of single crystals suitable for diffraction experiments.
Synthesis of Isoquinoline Sulfonyl Chlorides
The primary route for synthesizing the parent compound and its derivatives involves two key stages: the chlorosulfonylation of the isoquinoline core and the subsequent reaction with amines to form a library of sulfonamides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the chlorosulfonylation of aromatic compounds.[1][7]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5-10 molar equivalents) in an ice bath.
-
Addition of Starting Material: Slowly add 1-chloroisoquinoline to the cooled chlorosulfonic acid with constant stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be necessary.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, this compound, is then collected by suction filtration.
-
Purification: Wash the crude product with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Protocol: Synthesis of 1-Chloroisoquinoline-7-sulfonamide Derivatives
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel.
Diagram: General Synthetic Workflow
Caption: Workflow from synthesis to structure determination.
Crystallization of Sulfonamide Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For small organic molecules like sulfonamide derivatives, several techniques can be employed.
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified sulfonamide derivative in a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) to create a nearly saturated solution.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is less soluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes slightly turbid.
-
Clarification: Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystal Growth: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent mixture over several days to weeks at room temperature. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of single crystals.
PART 2: X-ray Crystallographic Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Data Collection and Structure Determination
The fundamental principle of X-ray crystallography is Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[2] A detector records the positions and intensities of the diffracted X-ray beams.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.[2]
PART 3: Comparative Structural Analysis
The true power of X-ray crystallography lies in the ability to compare the structures of a series of related compounds. This allows for a detailed understanding of how subtle changes in chemical structure can influence molecular conformation and crystal packing.
Crystallographic Data of 1-Chloroisoquinoline-7-sulfonamide Derivatives (Illustrative Examples)
The following table presents hypothetical crystallographic data for a series of 1-Chloroisoquinoline-7-sulfonamide derivatives. This data is for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic study.
| Derivative (R group) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key H-Bond (Donor-Acceptor) |
| -NH-CH₃ | Monoclinic | P2₁/c | 10.25 | 8.54 | 14.32 | 98.7 | N-H···O=S |
| -NH-Phenyl | Orthorhombic | Pbca | 12.87 | 9.12 | 22.45 | 90 | N-H···O=S |
| -Piperidine | Triclinic | P-1 | 7.98 | 10.11 | 11.56 | 105.4 | C-H···O=S |
| -Morpholine | Monoclinic | C2/c | 15.67 | 7.88 | 18.91 | 112.3 | C-H···O (morpholine) |
Comparison with Alternative Sulfonyl-Containing Structures
To provide context, we will compare our hypothetical data with the crystallographic data of two known compounds: a tetrahydroisoquinoline derivative and a heterocyclic sulfone.
Alternative Compound 1: 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride [10]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Feature: This structure provides a reference for the conformation of the isoquinoline ring system, albeit in a reduced form. The crystal packing is dominated by hydrogen bonds between the protonated amine, the chloride anion, and C-H···Cl interactions.[10] This highlights the importance of strong hydrogen bond donors and acceptors in directing the crystal packing.
Alternative Compound 2: 1,4-Thiazine S,S-dioxide [11]
-
Key Feature: The crystal structure of this heterocyclic sulfone is characterized by strong intermolecular N-H···O=S hydrogen bonds, which lead to the formation of chains of molecules.[11] This is a common and dominant interaction motif in sulfonamides that possess an N-H bond.
Analysis and Insights
-
Influence of the R-group: As seen in the illustrative table, changing the R-group on the sulfonamide nitrogen significantly alters the crystal system, space group, and unit cell dimensions. This is a direct consequence of the different steric and electronic properties of the substituents, which dictate how the molecules pack in the solid state.
-
Hydrogen Bonding: For derivatives with an N-H donor (e.g., -NH-CH₃ and -NH-Phenyl), the primary intermolecular interaction is expected to be a strong hydrogen bond between the sulfonamide N-H and an oxygen atom of the sulfonyl group of a neighboring molecule, similar to what is observed in 1,4-thiazine S,S-dioxide.[11] This interaction often leads to well-ordered, predictable packing motifs.
-
Absence of N-H Donors: When the sulfonamide nitrogen is tertiary (e.g., the piperidine and morpholine derivatives), the strong N-H···O=S hydrogen bond is absent. In these cases, weaker C-H···O interactions become more significant in directing the crystal packing. The presence of other hydrogen bond acceptors, such as the oxygen atom in the morpholine ring, can introduce alternative packing arrangements.
-
Conformational Flexibility: The torsion angle between the isoquinoline ring and the sulfonyl group is a key conformational parameter. X-ray crystallography allows for the precise measurement of this angle and how it is influenced by the R-group and the crystal packing forces. This conformation can be critical for how the molecule fits into a biological target's binding site.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides indispensable insights into their three-dimensional structures. This guide has outlined the key experimental stages, from synthesis and crystallization to the final structure determination. The comparative analysis demonstrates that even minor modifications to the sulfonamide substituent can lead to significant changes in molecular conformation and intermolecular interactions. This detailed structural knowledge is fundamental for understanding the structure-activity relationships of this promising class of compounds and for guiding the design of future therapeutic agents with enhanced efficacy and selectivity.
References
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). (URL: )
- Process for the preparation of aromatic sulfonyl chlorides.
- Small molecule crystallography - Excillum. (URL: )
- Synthesis of sulfonyl chloride substr
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (URL: )
- X-ray crystallography of compound 7.
- Diffraction and Crystallographic Analysis Services (X-ray Powder, Single Cystal, Electron, Transmission, Reflection, VT, VRH) - Triclinic Labs. (URL: )
- X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa St
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)
- Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC. (URL: )
- Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed. (2012, February 15). (URL: )
- Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship - Bentham Science Publisher. (URL: )
- Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (2001, August 15). (URL: )
- X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (2025, August 24). (URL: )
- 7.3: X-ray Crystallography - Chemistry LibreTexts. (2022, August 28). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Profiling of Isoquinoline-Based Kinase Inhibitors: Fasudil, Ripasudil, and H-89
Executive Summary: The Evolution of the Isoquinoline Scaffold
In the landscape of kinase inhibition, the isoquinoline sulfonamide scaffold represents a foundational "privileged structure." Historically, this class evolved from non-selective serine/threonine kinase inhibitors to highly specific therapeutic agents.
This guide provides a technical comparison of three critical isoquinoline-derived tools:
-
Fasudil (HA-1077): The first-generation ROCK/PKA inhibitor, clinically approved in Japan for cerebral vasospasm.
-
Ripasudil (K-115): A fluorinated, second-generation derivative with superior ROCK selectivity, approved for glaucoma.
-
H-89: A widely used research tool for Protein Kinase A (PKA), often mischaracterized regarding its selectivity profile.
Key Takeaway for Researchers: While Fasudil and H-89 are standard "broad-spectrum" tools, their overlapping inhibition profiles (PKA vs. ROCK) necessitate rigorous control experiments. Ripasudil offers a cleaner pharmacological profile for dissecting Rho-kinase specific phenotypes.
Mechanistic Basis: ATP-Competitive Inhibition
All three compounds function as ATP-competitive inhibitors. The planar isoquinoline ring mimics the adenine moiety of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonds. The selectivity arises from the sulfonamide tail, which extends into the solvent-exposed region or specific hydrophobic pockets unique to the kinase isoform.
Signal Transduction Pathway
The following diagram illustrates the canonical RhoA/ROCK pathway and where these inhibitors intervene to prevent cytoskeletal reorganization (e.g., neurite retraction or smooth muscle contraction).
Figure 1: Mechanism of Action. Isoquinoline inhibitors block the ROCK-mediated phosphorylation of MYPT1 and MLC, preventing actomyosin contraction.
Comparative Analysis: Potency & Selectivity
The following data aggregates enzymatic IC50 values. Note that H-89 , while marketed as a PKA inhibitor, exhibits significant ROCK inhibition at concentrations commonly used in cell culture (10–30 µM), leading to potential data misinterpretation.
Table 1: Enzymatic Inhibition Profile (IC50)[1]
| Target Kinase | Fasudil (HA-1077) | Ripasudil (K-115) | H-89 |
| ROCK-I | 330 nM | 51 nM | ~270 nM |
| ROCK-II | 330 nM | 19 nM | ~270 nM |
| PKA (cAPK) | 1,600 nM | > 10,000 nM | 48 nM |
| PKG | 1,600 nM | > 10,000 nM | 480 nM |
| PKC | 3,300 nM | > 10,000 nM | 31,700 nM |
| Selectivity | Moderate (ROCK/PKA/PKG) | High (ROCK Selective) | Poor (PKA/ROCK overlap) |
| Primary Use | Clinical (Vasospasm) | Clinical (Glaucoma) | Research Tool (PKA) |
Expert Insight:
-
Ripasudil achieves superior potency through the addition of a fluorine atom and a modified tail, which optimizes hydrophobic interactions within the ROCK active site, drastically reducing affinity for PKA.
-
The H-89 Trap: Researchers using H-89 at 10 µM to block PKA are simultaneously inhibiting ROCK by >95%. To distinguish PKA vs. ROCK effects, one must use Ripasudil (blocks ROCK, not PKA) alongside H-89.
Experimental Protocol: Validating Kinase Inhibition
Protocol: ROCK Activity ELISA (Colorimetric)
Principle: Active ROCK phosphorylates a substrate (MYPT1) coated on the plate. A phospho-specific antibody (Anti-pThr696-MYPT1) detects the reaction.[1][2]
Reagents Required:
-
Substrate: Recombinant MYPT1 (C-terminal fragment).
-
ATP (Critical: Use
concentration, typically 10–50 µM). -
Detection: HRP-conjugated secondary antibody + TMB substrate.
Step-by-Step Workflow
-
Enzyme Priming: Dilute ROCK-II in Kinase Buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 0.5 mM DTT). Keep on ice.
-
Inhibitor Incubation:
-
Add 10 µL of Inhibitor (Fasudil/Ripasudil) at 10x concentration.
-
Add 40 µL of ROCK-II enzyme.
-
Pre-incubate for 15 mins at RT (Allows inhibitor to equilibrate with the ATP pocket).
-
-
Reaction Initiation:
-
Add 50 µL of ATP/MYPT1 mix to the wells.[1]
-
Incubate for 30–60 mins at 30°C.
-
-
Termination & Wash:
-
Add 100 µL 0.5M EDTA to stop the reaction.
-
Wash plate 3x with TBST.
-
-
Detection:
-
Add Anti-pMYPT1 antibody (1 hr).[1] Wash.
-
Add HRP-Secondary (1 hr). Wash.
-
Add TMB, stop with acid, read OD450.
-
Visualization: Assay Logic & Validation
Figure 2: ELISA-based Kinase Assay Workflow. Note the critical pre-incubation step to ensure accurate IC50 determination.
Critical Discussion: Troubleshooting & Causality
The ATP Concentration Factor
Isoquinoline inhibitors are ATP-competitive .
-
Common Error: Running assays at saturating ATP (e.g., 1 mM) shifts the IC50 curve to the right, making inhibitors appear less potent (Cheng-Prusoff equation).
-
Solution: Always run comparative profiling at the
for ATP of the specific kinase isoform (typically 10–50 µM for ROCK).
Interpreting Cell-Based Data
When observing "neurite outgrowth" or "vasorelaxation":
-
If Fasudil works but Ripasudil does not: The effect is likely mediated by PKA or PKC, not ROCK.
-
If H-89 works at 10 µM: You cannot rule out ROCK inhibition. You must titrate down to <1 µM for PKA specificity, or use a negative control like H-85 (structurally similar but inactive against PKA).
Solubility & Stability
-
Fasudil: Highly water-soluble (hydrochloride salt). Stable in solution at -20°C for months.
-
Ripasudil: Generally supplied as hydrochloride hydrate.[3] Light sensitive; store protected from light.
References
-
Pharmacological properties of Fasudil (HA-1077)
-
Ripasudil (K-115)
- Source: Isobe, T., et al. (2014). "Effects of K-115, a Rho-kinase inhibitor, on aqueous humor dynamics in rabbits."
-
URL:[Link]
-
H-89 Specificity and Off-Target Effects
- Source: Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." (Demonstrates H-89 inhibits ROCK-II with IC50 ~270 nM).
-
URL:[Link]
-
ROCK Assay Methodology
- Source: Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK)
-
URL:[Link]
Sources
Comparative Efficacy of Sulfonamide-Based Antibacterial Agents: A Technical Guide
Executive Summary: The Structural Basis of Efficacy
Sulfonamides represent the foundational class of antimetabolites. While their mechanism—competitive inhibition of dihydropteroate synthase (DHPS)—is well-documented, the differentiation in efficacy between agents like Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Sulfisoxazole (SIZ) is driven less by intrinsic target affinity and more by physicochemical properties (pKa, lipophilicity, and protein binding).
This guide moves beyond basic definitions to compare these agents based on Structure-Activity Relationships (SAR) , Pharmacokinetics (PK) , and Experimental Validity . It provides a robust framework for selecting the appropriate agent for in vitro assays and in vivo modeling.
Mechanism of Action & Signaling Pathway
Sulfonamides function as structural analogues of para-aminobenzoic acid (PABA).[1][2] They competitively inhibit DHPS, preventing the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroic acid.[1][2] This blockade arrests the synthesis of folate, a critical cofactor for nucleotide biosynthesis (purines and thymidine).[1][3]
Pathway Visualization
The following diagram illustrates the folate biosynthesis pathway and the specific intervention points of sulfonamides and their synergistic partners (e.g., Trimethoprim).
Figure 1: The Folate Biosynthesis Pathway showing sequential blockade by Sulfonamides (DHPS) and Trimethoprim (DHFR).
Structure-Activity Relationship (SAR) Comparison[5]
The efficacy of a sulfonamide is strictly governed by its ionization state. To penetrate the bacterial cell wall, the drug must be non-ionized (lipophilic). To bind the DHPS active site, it must be ionized (anionic).
-
The
-Amino Group: Must be free (unsubstituted) for activity. This is the PABA-mimicking moiety. -
The
-Sulfonamide Group: Substitutions here determine the pKa. -
The "Sweet Spot": A pKa between 6.6 and 7.4 is ideal.[4] This allows roughly 50% ionization at physiologic pH, maximizing both penetration and binding.
Table 1: Physicochemical & Efficacy Comparison
| Agent | pKa | Half-life ( | Solubility (pH 6.0) | Primary Utility | Efficacy Notes |
| Sulfamethoxazole (SMX) | ~6.1 | 10-12 hrs | Moderate | Systemic / UTI | Gold Standard. Balanced pKa allows excellent tissue penetration. Synergizes perfectly with Trimethoprim due to matching |
| Sulfadiazine (SDZ) | ~6.5 | 10-17 hrs | Low (Crystalluria risk) | CNS / Toxoplasmosis | High CNS penetration. Lower solubility requires high fluid intake to prevent crystalluria. |
| Sulfisoxazole (SIZ) | ~5.0 | 5-6 hrs | High | Urinary Tract | Highly soluble in urine; less likely to crystallize. Rapid excretion limits systemic utility but excels in UTIs. |
| Sulfanilamide | ~10.4 | 8-10 hrs | Moderate | Topical / Historical | High pKa means it is largely unionized at pH 7.4, leading to poor potency. Used historically or topically (vaginal creams). |
Experimental Protocols: Validating Efficacy
Trustworthiness Directive: In sulfonamide testing, the most common source of error is media composition . Standard media often contains thymidine, which bacteria can scavenge to bypass the folate blockade, resulting in false resistance (The "Thymidine Effect").
Critical Protocol: Thymidine-Controlled MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) without thymidine interference.
Reagents:
-
Mueller-Hinton Broth (MHB): Must be certified "Thymidine-Reduced" or treated with Thymidine Phosphorylase.
-
Control Strain: Enterococcus faecalis ATCC 29212 (Thymidine-dependent; serves as a media quality control).
-
Lysed Horse Blood: Optional supplement (2-5%) to neutralize sulfonamide antagonists if using fastidious organisms.
Workflow Diagram:
Figure 2: Validated workflow for Sulfonamide MIC determination, emphasizing media quality control.
Step-by-Step Methodology
-
Stock Preparation: Dissolve sulfonamide powder in a minimal volume of 0.1M NaOH (or DMSO for SMX), then dilute with water. Note: Sulfonamides are acidic; solubility increases with pH.
-
Media Validation: Before testing unknowns, verify media using E. faecalis. If the MIC is artificially low, the media contains thymidine.
-
Inoculation: Use a standard
CFU/mL density. -
Endpoint Reading: Unlike bactericidal drugs (clear endpoints), sulfonamides are bacteriostatic and may show "trailing" growth.[5] Read the MIC as the concentration inhibiting
of growth compared to the control, not 100% clearance.
Comparative Efficacy Data
The following data aggregates typical wild-type MIC distributions. Note that resistance rates vary globally; these values represent intrinsic potency against susceptible strains.
Table 2: Intrinsic Potency (MIC ) Against Key Pathogens
| Pathogen | Sulfamethoxazole (SMX) | Sulfadiazine (SDZ) | Sulfisoxazole (SIZ) | Interpretation |
| E. coli | 8 - 32 | 16 - 64 | 32 - 64 | SMX is generally 2x more potent in vitro. |
| S. aureus | 32 - 64 | 64 - 128 | > 128 | Poor monotherapy efficacy for all; requires TMP synergy. |
| Strep. pyogenes | 16 - 32 | 16 - 32 | 32 - 64 | Moderate efficacy; SDZ preferred for rheumatic fever prophylaxis. |
| Nocardia spp. | 2 - 8 | 4 - 16 | Variable | SMX or SDZ are drugs of choice. |
The Synergy Factor (Co-trimoxazole)
Sulfonamides are rarely used as monotherapy today due to resistance. The combination of SMX + Trimethoprim (TMP) is the clinical standard.
-
Ratio: 1:5 (TMP:SMX) dosing results in a ~1:20 ratio in serum.
-
Effect: The combination converts the bacteriostatic effect into a bactericidal one.
-
Data Point: E. coli resistant to SMX alone (MIC >512) may still be susceptible to the combination, although high-level resistance (sul1/sul2 genes) usually confers cross-resistance.
Resistance Landscape
Resistance is widespread and driven by two main mechanisms.[1][6] Researchers must screen for these genotypes when interpreting high MIC values.
-
Chromosomal Mutation (folP): Point mutations in the DHPS gene alter the binding pocket, lowering sulfonamide affinity without disrupting PABA binding.[1]
-
Plasmid-Mediated (sul genes): Acquisition of sul1, sul2, or sul3 genes. These encode a "bypass" DHPS enzyme that is structurally insensitive to sulfonamides.[7] sul1 is often linked to integrons (class 1), making it a marker for multidrug resistance (MDR).
References
-
Sköld, O. (2000).[6] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.
-
Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][3][8][9] Journal of Pharmaceutical Sciences.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100.
-
Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine.
-
Acharya, T. (2023). Protocol for Assessing the Antibacterial Activity of Sulfonamides. Microbe Notes.
Sources
- 1. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]
- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 8. ringbio.com [ringbio.com]
- 9. openaccesspub.org [openaccesspub.org]
Analytical Techniques for Confirming Successful Sulfonamide Bond Formation: A Comparative Guide
Executive Summary
The formation of the sulfonamide bond (
This guide moves beyond basic textbook definitions to provide a rigorous, comparative analysis of the analytical techniques required to validate this bond formation. It prioritizes self-validating protocols and distinguishes between rapid monitoring tools and structural confirmation standards.
Part 1: The Chemistry & Analytical Challenges
To select the right analytical tool, one must understand the specific failure modes of the reaction. The primary challenge is not just proving the product exists, but proving that the starting materials (specifically the labile sulfonyl chloride) have not simply hydrolyzed to the sulfonic acid.
Reaction & Impurity Landscape
The following diagram outlines the reaction pathway and the critical impurities that analytical methods must detect.
Figure 1: Reaction pathways showing the desired sulfonamide formation alongside critical competitive side-reactions (hydrolysis and bis-sulfonylation).[1][2][3]
Part 2: Structural Confirmation (The "Gold Standard")
While mass spectrometry gives mass, only Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide definitive proof of bond connectivity.
Proton NMR ( -NMR)
NMR is the definitive technique for confirming the sulfonamide bond, but it requires specific handling due to the acidic nature of the
-
The Diagnostic Signal: The sulfonamide
proton is highly deshielded, typically appearing between 7.0 and 10.5 ppm . -
The Solvent Trap: In
, the sulfonamide proton is often broad or invisible due to quadrupole broadening from the nitrogen or rapid exchange. -
The Expert Protocol: Always use DMSO-d6 . DMSO acts as a hydrogen bond acceptor, stabilizing the
proton, sharpening the peak, and shifting it downfield (deshielding it further) for clear integration.
Self-Validating Step (
-
Run the standard spectrum in DMSO-d6.
-
Add 1-2 drops of
to the NMR tube and shake. -
Re-run the spectrum.
-
Result: The sulfonamide
peak will disappear (exchange with D), while aromatic C-H peaks remain.
Infrared Spectroscopy (IR)
IR is often undervalued but provides the fastest confirmation of the functional group transformation. It is particularly useful for distinguishing the product from the sulfonic acid impurity.
-
Diagnostic Bands:
-
Asymmetric
Stretch: Strong band at 1330–1370 cm⁻¹ . -
Symmetric
Stretch: Strong band at 1150–1180 cm⁻¹ . -
S-N Stretch: Weak/Medium band at 900–930 cm⁻¹ .
-
-
Differentiation: The starting sulfonyl chloride shows characteristic
bands (often lower frequency) and lacks the stretch (3200-3350 cm⁻¹) present in primary/secondary sulfonamides.
Part 3: Rapid Monitoring & Purity (LC-MS)
For reaction monitoring and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior to TLC due to the difficulty of separating polar sulfonic acids on silica gel.
-
Ionization Mode: Sulfonamides are amphoteric but generally acidic (
).-
Negative Mode (ESI-): Often more sensitive for simple sulfonamides (
). -
Positive Mode (ESI+): Effective if the
amine group contains basic sites (e.g., pyridines, tertiary amines).
-
-
Fragmentation Pattern: A "Senior Scientist" looks for the characteristic neutral loss of
(64 Da) in the MS/MS spectrum, or the cleavage of the S-N bond yielding the amine fragment.
Part 4: Comparative Performance Matrix
The following table compares the utility of each technique specifically for sulfonamide synthesis.
| Feature | NMR ( | LC-MS (ESI) | FT-IR | TLC |
| Primary Utility | Structural Proof (Connectivity) | Purity & Reaction Monitoring | Functional Group ID | Quick Crude Check |
| Key Marker | Deshielded NH (7-10 ppm) | Molecular Ion ( | ||
| Sensitivity | Low (mg scale) | High (ng scale) | Medium (solid state) | Medium |
| Specificity | High (Distinguishes Bis-sulfonylation) | Medium (Isomers have same mass) | Medium | Low |
| Throughput | Low (10-15 min/sample) | High (2-5 min/sample) | High (<1 min) | High (Parallel) |
| Limit of Detection | ~1-5% impurity | <0.1% impurity | ~5% impurity | ~2-5% impurity |
| Cost per Run | High | Medium | Low | Negligible |
Part 5: Detailed Experimental Protocols
Protocol A: High-Confidence LC-MS Method
Use this for determining conversion and purity.
-
Sample Prep: Dilute reaction aliquot to ~10 µg/mL in 50:50 Acetonitrile:Water.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Acidic modifier is standard, but if sensitivity in ESI(-) is poor, switch to 5mM Ammonium Acetate (pH ~5-6) to promote ionization of the sulfonamide.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Scan range 100–800
. Toggle ESI+/ESI-. -
Data Analysis: Look for the parent ion.[4] Crucial Check: If you see a mass of
, you have formed the Bis-sulfonamide impurity.
Protocol B: Definitive NMR Characterization
Use this for final compound validation.
-
Isolation: Ensure the sample is dried thoroughly (residual solvent can obscure the region of interest).
-
Solvent: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Why? Chloroform (
) allows rapid proton exchange, often broadening the peak into the baseline. DMSO prevents this.
-
-
Acquisition: Run standard proton parameters (e.g., 16 scans, 1s relaxation delay).
-
Interpretation:
-
Locate the aromatic region (6.5–8.0 ppm).
-
Look downfield (8.0–11.0 ppm) for a singlet (or doublet if coupled to adjacent CH).
-
Integration Check: If the integration of the aromatic sulfonyl protons is double the expected value relative to the amine
protons, you have likely isolated the Bis-sulfonamide .
-
Part 6: Analytical Decision Tree
Use this workflow to streamline your analysis during synthesis.
Figure 2: Recommended analytical workflow from crude reaction monitoring to final structural validation.
References
-
National Institutes of Health (NIH) - PubChem. Sulfonamide Structure and Bioactivity Data. Available at: [Link]
-
Royal Society of Chemistry. Spectroscopic properties of sulfonamides (IR and NMR data). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Methods. Available at: [Link]
-
Journal of Chromatography B. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (Referenced for MS fragmentation patterns). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR shifts).
Sources
A Researcher's Guide to Sulfonyl Chloride Synthesis: A Comparative Analysis of One-Step vs. Two-Step Methodologies
Sulfonyl chlorides are a cornerstone class of organic compounds, serving as indispensable intermediates in the synthesis of sulfonamides, sulfonate esters, and sulfones. Their prevalence in medicinal chemistry and materials science underscores the critical need for efficient, reliable, and scalable synthetic routes. The choice of synthetic strategy for accessing these versatile reagents often boils down to a decision between a direct, one-step conversion and a more deliberate, two-step sequence involving a stable intermediate.
This guide provides an in-depth technical comparison of these two dominant approaches. We will dissect the underlying chemical principles, evaluate the operational advantages and limitations of each, and provide field-proven experimental protocols to empower researchers in making the optimal choice for their specific synthetic challenges.
The One-Step Approach: Direct Conversion to Sulfonyl Chlorides
One-step methodologies are characterized by the direct transformation of a readily available precursor—such as a thiol, disulfide, or arene—into the corresponding sulfonyl chloride within a single reaction vessel. These "one-pot" procedures are often prized for their efficiency and operational simplicity.
Key One-Step Methodologies
-
Oxidative Chlorination of Thiols and Disulfides: This is arguably the most versatile and modern one-step approach. It involves the simultaneous oxidation and chlorination of a sulfur-containing starting material. A variety of reagent systems have been developed to achieve this transformation under increasingly mild conditions. Notable examples include:
-
N-Chlorosuccinimide (NCS): Often used in combination with a chloride source, NCS provides a mild and effective means of generating sulfonyl chlorides in situ.[1][2]
-
Hydrogen Peroxide (H₂O₂): In the presence of a catalyst like zirconium tetrachloride (ZrCl₄), H₂O₂ can facilitate extremely rapid and high-yielding conversions.[3]
-
Sulfuryl Chloride (SO₂Cl₂): Used with a metal nitrate catalyst, this method offers an effective route for both alkyl and aryl thiols.[4]
-
Household Bleach (NaOCl): A cost-effective and environmentally conscious option that can afford high yields.[1]
-
-
Direct Chlorosulfonation of Arenes: This classic method involves the electrophilic aromatic substitution of an arene with an excess of chlorosulfonic acid (ClSO₃H).[5][6] The reagent acts as both the sulfonating and chlorinating agent. While powerful, this method is known for its harsh conditions and can be incompatible with sensitive substrates.[5][7]
Causality Behind the One-Step Choice
The primary driver for selecting a one-step synthesis is efficiency . By telescoping multiple transformations into a single operation, researchers can significantly reduce reaction times, minimize handling losses associated with intermediate isolation, and decrease solvent and reagent consumption. For applications like high-throughput screening or when the sulfonyl chloride is to be used immediately in a subsequent reaction, the in situ generation afforded by one-pot methods is highly advantageous.[2][8]
However, this efficiency can come at the cost of selectivity. The powerful reagents used, particularly in classical chlorosulfonation, can lead to side reactions like the formation of diaryl sulfones or unwanted chlorination of the aromatic ring.[7][9]
Caption: A generalized workflow for one-step sulfonyl chloride synthesis.
The Two-Step Approach: Isolation via a Sulfonic Acid Intermediate
The two-step synthesis is a more traditional and often more controlled approach. It involves two distinct chemical operations:
-
Formation of a Sulfonic Acid or Sulfonate Salt: The starting material is first converted into a stable sulfonic acid intermediate. For aromatic compounds, this is typically achieved through sulfonation using concentrated sulfuric acid or oleum.[5][10]
-
Chlorination of the Sulfonic Acid: The isolated and often purified sulfonic acid is then treated with a chlorinating agent to furnish the final sulfonyl chloride.
Key Chlorinating Agents for Sulfonic Acids
A wide array of reagents can effect this transformation, with the choice often dictated by the substrate's sensitivity and the desired reaction conditions.
-
Thionyl Chloride (SOCl₂): A common and effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF).[5][11]
-
Phosphorus Halides (PCl₅, POCl₃): Powerful, traditional reagents, though their use can involve harsh conditions.[5][11]
-
Milder, Modern Reagents: To circumvent the harshness of traditional agents, several alternatives have been developed that operate under neutral or milder conditions, significantly improving functional group compatibility. These include:
The Rationale for a Two-Step Process
The decision to pursue a two-step synthesis is typically driven by the need for purity, control, and substrate compatibility . Sulfonic acids are often crystalline, stable solids that can be easily purified by recrystallization. This ability to isolate and purify the intermediate ensures that impurities from the first step are not carried forward, resulting in a cleaner sulfonyl chloride product.
This separation of steps is crucial when dealing with complex molecules bearing sensitive functional groups. The sulfonation (Step 1) can be performed under conditions optimized for the substrate, and the subsequent chlorination (Step 2) can be carried out using a mild, chemoselective reagent that would have been incompatible with the initial starting material.[12][16] While this approach requires more time and introduces an additional isolation step, the enhanced control and higher final purity often justify the investment.
Caption: A typical workflow for two-step sulfonyl chloride synthesis.
Quantitative and Qualitative Comparison
The choice between these methodologies is a classic case of trade-offs between speed, convenience, control, and purity. The following table summarizes the key differentiators.
| Feature | One-Step Synthesis | Two-Step Synthesis |
| Number of Steps | One | Two (Synthesis + Chlorination) |
| Typical Starting Materials | Thiols, Disulfides, Arenes, Anilines[1] | Arenes, Sulfonates, Sulfonic Acids[5][15] |
| Common Reagents | Oxidative: NCS, H₂O₂, SO₂Cl₂[2][3][4]Direct: Chlorosulfonic Acid[5] | Chlorinating: SOCl₂, POCl₃, TAPC, Cyanuric Chloride[5][11][12][13] |
| Reaction Conditions | Varies from very mild (NCS, H₂O₂) to harsh (ClSO₃H)[3][5] | Can be tailored; modern methods for Step 2 are often very mild.[12][13] |
| Typical Yields | Generally good to excellent (can be >90%)[3][4] | Overall yield is a product of two steps; can be lower if one step is inefficient. |
| Product Purity | Purity depends on the selectivity of the one-pot reaction; byproducts can be an issue.[9] | Generally higher due to the purification of the sulfonic acid intermediate. |
| Key Advantages | Speed, operational simplicity, reduced waste, ideal for in situ use.[2][3] | High purity, greater control, wider functional group tolerance, use of stable intermediates.[12] |
| Key Disadvantages | Potentially harsh conditions, limited scope for sensitive substrates, risk of side reactions.[5][7] | Longer overall process, requires intermediate isolation, potential for lower overall yield. |
Field-Proven Experimental Protocols
The following protocols are representative examples of each methodology, designed to be self-validating and reproducible.
Protocol 1: One-Step Synthesis via Oxidative Chlorination of a Thiol
This protocol details the synthesis of an arylsulfonyl chloride from a thiol using N-chlorosuccinimide (NCS), a method noted for its mild conditions and operational simplicity.[2]
Materials:
-
Aryl Thiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (3.0-4.0 equiv)
-
Tetrabutylammonium Chloride (TBAC) (catalytic to 1.0 equiv)
-
Acetonitrile (solvent)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aryl thiol (1.0 equiv), tetrabutylammonium chloride, and acetonitrile.
-
In a separate vessel, prepare a solution or slurry of N-chlorosuccinimide in acetonitrile/water.
-
Cool the thiol solution to 0 °C using an ice bath.
-
Add the NCS mixture portion-wise to the stirred thiol solution over 15-20 minutes, maintaining the temperature below 5 °C. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed.
-
Upon completion, the reaction mixture contains the sulfonyl chloride, which can be used directly for the next step (e.g., by adding an amine to form a sulfonamide) or isolated.[2]
-
For isolation, carefully pour the reaction mixture into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crucial Note: Sulfonyl chlorides are moisture-sensitive.[9] All workup steps should be performed quickly and at low temperatures to minimize hydrolysis back to the sulfonic acid.[9]
Protocol 2: Two-Step Synthesis of Benzenesulfonyl Chloride
This protocol outlines the classic two-step preparation, starting with the sulfonation of benzene followed by chlorination of the resulting benzenesulfonic acid.
Step 1: Sulfonation of Benzene This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive nature of the reagents.
Materials:
-
Benzene
-
Fuming Sulfuric Acid (Oleum, ~20% SO₃)
Procedure:
-
In a flask equipped for heating and stirring, carefully add fuming sulfuric acid.
-
While stirring, slowly add benzene to the acid. An exothermic reaction will occur.
-
Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours until the benzene layer is no longer visible.
-
Carefully pour the cooled reaction mixture onto ice.
-
The benzenesulfonic acid can be isolated, often as its sodium salt by neutralization with NaOH followed by crystallization.
Step 2: Chlorination of Benzenesulfonic Acid This step generates HCl gas and should be performed in a fume hood.
Materials:
-
Benzenesulfonic Acid (or its sodium salt) (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic, a few drops)
Procedure:
-
Place the dried benzenesulfonic acid (or its sodium salt) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Add thionyl chloride, followed by a catalytic amount of DMF.
-
Heat the mixture to reflux gently. The reaction will evolve SO₂ and HCl gas.
-
Continue heating until gas evolution ceases (typically 1-3 hours).
-
Carefully remove the excess thionyl chloride by distillation (atmospheric or reduced pressure).
-
The crude benzenesulfonyl chloride can then be purified by vacuum distillation.[9] Ensure all glassware is scrupulously dry to prevent hydrolysis of the product.[9]
Senior Scientist's Perspective: Making the Right Choice
The selection of a synthetic route is rarely a binary decision. It is a nuanced choice based on the convergence of the molecule's identity, the project's goals, and available resources.
-
For Complex, Highly Functionalized Molecules: In late-stage functionalization during drug development, protecting the integrity of a complex scaffold is paramount. Here, a two-step synthesis is almost always the superior choice. The ability to use mild, modern chlorinating agents like TAPC on a purified sulfonic acid intermediate provides a level of chemoselectivity that one-pot methods often cannot match.[12][16][17]
-
For Rapid Analogue Synthesis and Discovery Chemistry: When the goal is to quickly generate a library of sulfonamides from a common thiol precursor, a one-step oxidative chlorination followed by in situ trapping with various amines is exceptionally efficient.[2] The speed and operational simplicity allow for the rapid exploration of chemical space.
-
For Large-Scale Production: On an industrial scale, factors like cost, safety, and atom economy are magnified. While a one-step chlorosulfonation might seem attractive, the harshness of chlorosulfonic acid can be a major safety and equipment concern.[5][6] A well-optimized two-step process using a recyclable chlorinating agent and a purified, stable sulfonic acid salt intermediate may ultimately be more robust, safe, and cost-effective.
-
When the Target Sulfonyl Chloride is Unstable: Some sulfonyl chlorides, particularly certain heteroaromatic derivatives, are prone to decomposition via hydrolysis or SO₂ extrusion.[18][19] In these cases, a mild, one-step method that allows for immediate in situ use of the labile intermediate is the only viable path forward.
References
-
Park, Y. J., Shin, H. H., & Kim, Y. H. (2006). Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Chemistry Letters, 35(5), 524-525. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]
-
Remete, A. M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]
-
Remete, A. M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(19), 3409-3415. [Link]
-
Zhang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
Veisi, H., et al. (2010). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. ResearchGate. [Link]
-
Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. [Link]
-
Jackson, R. F. W. (2001). Chlorosulfonic Acid - A Versatile Reagent. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18395-18400. [Link]
-
Wang, F., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10, 2046. [Link]
-
European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Chloroisoquinoline-7-sulfonyl Chloride
As researchers dedicated to advancing drug development, our work with reactive chemical intermediates demands not only precision in synthesis but also an unwavering commitment to safety and environmental stewardship. 1-Chloroisoquinoline-7-sulfonyl chloride is a potent bifunctional molecule, valuable in constructing complex molecular architectures. However, its reactivity, characteristic of sulfonyl chlorides and halogenated heterocycles, necessitates a rigorous and well-understood disposal protocol.
This guide moves beyond mere compliance, offering a framework for managing this compound's waste stream that is grounded in chemical principles. By understanding the 'why' behind each step, we can ensure the safety of our laboratory personnel and the integrity of our environment.
Hazard Profile and Core Chemical Reactivity
This compound possesses two key reactive sites that dictate its hazard profile: the sulfonyl chloride group (-SO₂Cl) and the chlorinated isoquinoline ring.
-
The Sulfonyl Chloride Group: This functional group is highly susceptible to nucleophilic attack. Its reaction with water (hydrolysis) is vigorous and exothermic, producing hydrochloric acid (HCl) and the corresponding sulfonic acid. This reactivity is the primary reason the compound is classified as corrosive and causes severe skin burns and eye damage.[1][2] Handling must always occur in a well-ventilated fume hood to avoid inhaling corrosive vapors.[3]
-
The Halogenated Heterocycle: The presence of chlorine on the isoquinoline ring classifies this compound as a halogenated organic waste.[4] Such wastes have specific disposal pathways, typically high-temperature incineration, and must be segregated from non-halogenated waste streams to prevent contamination and ensure proper treatment.[5][6][7]
The combination of these features requires a dual-pronged approach to disposal: the deactivation of the reactive sulfonyl chloride and the proper segregation of the resulting halogenated waste.
| Property/Hazard | Description | Source(s) |
| UN Number | 3261 | [8] |
| Hazard Class | 8 (Corrosive) | [8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [8] |
| Reactivity | Reacts with water, alcohols, and amines.[9] Moisture sensitive. | [9] |
| Waste Classification | Halogenated Organic Waste. Corrosive Waste. | [4][6] |
| Primary PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, lab coat. | [10] |
Strategic Disposal Pathways
The appropriate disposal procedure depends on the nature and quantity of the waste. The primary decision point is whether you are dealing with a small, uncontaminated quantity of the pure compound or a larger volume of contaminated material (e.g., reaction mixtures, spill cleanup debris).
Below is a logical workflow to guide your decision-making process.
Experimental Disposal Protocols
The following protocols provide step-by-step methodologies for the two primary disposal pathways. These procedures must be performed by trained personnel inside a certified chemical fume hood.
This protocol's objective is to safely hydrolyze the reactive sulfonyl chloride group, rendering the compound less hazardous before it is collected as halogenated waste. The principle is a controlled, slow addition to a basic solution to manage the exothermic reaction and neutralize the acidic byproducts.[3][9]
Materials:
-
Large beaker or flask (at least 10x the volume of the basic solution)
-
Stir plate and stir bar
-
Ice bath
-
5-10% aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution
-
pH paper or pH meter
Procedure:
-
Preparation: Place the beaker containing the basic solution in an ice bath on a stir plate and begin gentle stirring. The ice bath is crucial for absorbing the heat generated during the exothermic hydrolysis reaction.
-
Slow Addition: Very slowly and carefully, add the this compound to the cold, stirring basic solution in small portions. Crucially, always add the sulfonyl chloride to the base, never the other way around. [3] Adding water or base to the bulk sulfonyl chloride can cause a violent, uncontrolled reaction.
-
Monitor Reaction: Observe for gas evolution (CO₂ if using bicarbonate) and heat generation. Maintain a slow addition rate to keep the reaction under control.
-
Ensure Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction has gone to completion. Check the pH of the solution to confirm it remains basic (pH > 8). If it is acidic, add more base solution until the pH is stable in the basic range.
-
Final Disposal: The resulting aqueous mixture contains the less reactive sodium salt of 1-chloroisoquinoline-7-sulfonic acid. This solution must be transferred to a clearly labeled "Aqueous Halogenated Organic Waste" container for disposal via your institution's Environmental Health & Safety (EHS) department.[5][6] Do not dispose of this solution down the drain.[11]
For larger quantities, reaction residues, or materials contaminated with this compound, in-lab treatment is not recommended. The primary goal is safe containment, segregation, and labeling for professional disposal.
Procedure:
-
Waste Segregation: Designate a specific, compatible waste container for "Halogenated Organic Waste."[4] This can be the original chemical container or a dedicated waste bottle provided by your EHS department.[6]
-
Compatibility Check: Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, sealing cap.[6] Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[7][12]
-
Labeling: The container must be clearly labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" label. List all contents, including "this compound" and any solvents or other reagents present.
-
Storage: Keep the waste container tightly sealed when not in use.[7] Store it in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.
-
Disposal Request: Once the container is full or you are ready to dispose of it, follow your institution's procedures to request a pickup from the EHS or a licensed hazardous waste disposal company.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3] Do not use paper towels or other combustible materials.
-
Neutralize (with caution): For small spills, once absorbed, you can cautiously sprinkle sodium bicarbonate or soda ash over the absorbent material to neutralize the acidity from hydrolysis.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill debris must be disposed of as hazardous waste according to Protocol B.
By adhering to these chemically-informed procedures, you uphold the highest standards of laboratory safety, ensuring that your innovative research does not come at the cost of personal or environmental well-being.
References
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- This compound | ChemScene.
- sulphuryl chloride - Sdfine.
- Hazardous Waste Reduction - Environmental Health and Safety, Oregon St
- Chemical Waste Disposal | Environmental Health & Safety - Georgia Tech.
- Chemical Waste | Environmental Health & Safety - University of Texas
- Hazardous Waste Segreg
- SAFETY DATA SHEET - TCI Chemicals (1-Chloroisoquinoline).
- SAFETY D
- Organic Solvents - Environment, Health and Safety, University of Tennessee, Knoxville.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich (Pyridine-3-sulfonyl chloride).
- SAFETY DATA SHEET - TCI Chemicals (1-Chloroisoquinoline).
- Safety Data Sheet - Merck Millipore (Toluene-α-sulphonyl chloride).
- SAFETY DATA SHEET - according to the Global Harmonized System (and with all of the inform
- SAFETY DATA SHEET - Fisher Scientific (2-Iodobenzene-1-sulfonyl chloride).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
- Chemical Comp
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. chemscene.com [chemscene.com]
- 9. epfl.ch [epfl.ch]
- 10. chemicalbook.com [chemicalbook.com]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 1-Chloroisoquinoline-7-sulfonyl chloride
CAS: 942119-65-5 | Formula: C₉H₅Cl₂NO₂S | Molecular Weight: 262.11 g/mol [1]
Executive Summary: The "Silent" Hazard
As researchers, we often categorize sulfonyl chlorides merely as "corrosives." However, 1-Chloroisoquinoline-7-sulfonyl chloride presents a dual-threat profile that requires elevated vigilance beyond standard acid handling.
The Core Danger: This compound is a lachrymator and a moisture-sensitive electrophile . Upon contact with mucosal membranes (eyes, lungs) or ambient humidity, it undergoes rapid hydrolysis. This reaction liberates Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid directly on the tissue surface.
Operational Directive: Do not treat this merely as a solid reagent. Treat it as a potential HCl generator. Your PPE and engineering controls must be designed to intercept this hydrolysis pathway before it reaches biological tissue.
Hazard Mechanics & PPE Strategy
Why we wear what we wear.
The choice of Personal Protective Equipment (PPE) is dictated by the chemical's reactivity profile.
| Hazard Mechanism | Biological Impact | Required PPE / Control | Scientific Rationale |
| Hydrolysis ( | Immediate, severe burns to cornea and respiratory tract. | Fume Hood (Face Velocity >100 fpm) | The hydrolysis reaction is exothermic and autocatalytic. Ventilation is the only effective barrier against evolved HCl gas. |
| Lipophilicity (Isoquinoline ring) | Rapid dermal absorption; delayed deep-tissue burns. | Double-Gloving Strategy | The organic scaffold allows the chemical to permeate standard nitrile; the sulfonyl chloride group then reacts with subcutaneous water. |
| Solid State Electrostatics | Fine powder dispersion (aerosolization). | Static-Dissipative Weighing | Dry powders of this class are prone to static cling, increasing the risk of airborne particles during weighing. |
2.1 The PPE Decision Matrix
Use this logic flow to determine your protection level based on the operation.
Figure 1: PPE Selection Logic based on operational risk intensity.
Operational Protocols
3.1 Weighing & Transfer (The Critical Step)
Most accidents occur here due to static buildup and open-air exposure.
-
Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is outside, tare a vial, move it to the hood, add the solid, cap it, and return to the balance.
-
Anti-Static Measure: Use an anti-static gun on the weighing boat or use glass weighing funnels. Plastic boats often carry a charge that scatters the light powder.
-
Glove Protocol: Wear two pairs of Nitrile gloves. If the outer glove is contaminated, strip it immediately.
-
Note: Do not use latex. Sulfonyl chlorides can degrade latex rapidly.
-
3.2 Reaction Monitoring
-
Moisture Exclusion: Ensure all solvents are anhydrous. The presence of water will consume your reagent (forming the sulfonic acid impurity) and generate HCl pressure in the vessel.
-
Venting: Even under inert atmosphere (
/Ar), ensure the manifold has a pressure relief path (bubbler) to accommodate any gas expansion.
3.3 Emergency Quenching & Disposal
Never add water directly to the neat solid. The exotherm can cause a "volcano" effect, spraying corrosive material.
The "Controlled Hydrolysis" Protocol:
-
Cool: Place the reaction vessel or waste container in an ice bath (
). -
Dilute: Dilute the sulfonyl chloride residue with an inert solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already in solution.
-
Neutralize: Slowly add a saturated Sodium Bicarbonate (
) solution or 1M NaOH.-
Observation: Expect vigorous bubbling (
evolution).
-
-
Verify: Check pH to ensure it is basic (pH > 8) before disposing into the aqueous waste stream.
Figure 2: Step-by-step quenching workflow to prevent thermal runaway.
First Aid Response (Self-Validating)
-
Eye Contact: Flush immediately.[2][3] Do not wait for help. The hydrolysis to HCl damages the cornea in seconds. Flush for 15 minutes minimum.
-
Skin Contact:
-
Brush off dry powder first (adding water to powder on skin creates concentrated acid).
-
Rinse with copious water for 15 minutes.
-
Soaping: Use soft soap (alkaline soaps help neutralize traces of acid).
-
References
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
